1,2-Diphenylethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-diphenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGGNTMERRTPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871350 | |
| Record name | 1,2-Diphenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25611-78-3 | |
| Record name | 1,2-Diphenylethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25611-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethylamine, alpha-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025611783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diphenylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diphenylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Diphenylethylamine: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diphenylethylamine is an organic compound that serves as the foundational structure for a class of 1,2-diarylethylamines.[1][2] This scaffold is of significant interest in medicinal chemistry and pharmacology, as many of its derivatives are potent N-methyl-D-aspartate (NMDA) receptor antagonists.[2][3] Compounds in this family, such as diphenidine (B1206869) and ephenidine, are recognized for their dissociative properties, acting as uncompetitive, voltage-dependent channel blockers similar to ketamine and phencyclidine (PCP).[1][4] Understanding the core physical, chemical, and pharmacological properties of the parent compound, this compound, is crucial for the rational design and development of novel therapeutics targeting the central nervous system.
This technical guide provides a comprehensive overview of the key properties of this compound, detailed experimental protocols, and visualizations of relevant chemical and biological pathways to support advanced research and development efforts.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic and analytical procedures.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₅N | [1][5][6][7] |
| Molecular Weight | 197.28 g/mol | [1][5][6][8] |
| CAS Number | 25611-78-3 | [5][6][7] |
| Appearance | White to pale yellow solid; Liquid form also reported | [2][5][9] |
| Melting Point | 57 °C (for the solid form) | [9] |
| Boiling Point | 310-311 °C at 750 mmHg; 302 °C | [5][9][10] |
| Density | 1.02 g/mL at 25 °C | [5][9][10] |
| Refractive Index (n²⁰/D) | 1.58 | [5][10] |
| pKa | 8.78 ± 0.10 (Predicted) | [5] |
Solubility Profile
The solubility of this compound is dictated by the presence of two hydrophobic phenyl groups and a polar amine group.
| Solvent Type | Solubility | Rationale |
| Polar Solvents (e.g., Water) | Limited | The large, non-polar phenyl groups dominate the structure, leading to poor solubility in polar media.[9] |
| Non-Polar Organic Solvents | High | It is significantly more soluble in solvents like benzene, toluene, and chloroform (B151607) due to favorable interactions with the hydrophobic phenyl rings.[9] |
Spectral and Analytical Data
Spectroscopic data is critical for the unambiguous identification and characterization of this compound.
| Analytical Technique | Key Data and Observations |
| ¹H NMR | Spectra available for structural confirmation.[11] |
| ¹³C NMR | Spectra available for detailed carbon framework analysis.[12] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available, providing fragmentation patterns for identification.[13][14] |
| Infrared (IR) Spectroscopy | IR spectra are available to identify characteristic functional groups.[6][7] |
| Gas Chromatography (GC) | Kovats Retention Index (Standard non-polar column): 1660.[6][15] |
Experimental Protocols
Synthesis of this compound via Reductive Amination
A common and effective method for synthesizing this compound is the reductive amination of deoxybenzoin (B349326) (1,2-diphenyl-1-ethanone). This process involves the formation of an imine intermediate, which is then reduced to the target amine.
Materials:
-
Deoxybenzoin
-
Ammonium (B1175870) acetate (B1210297) or Ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent (e.g., H₂/Pd-C)
-
Methanol or Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Imine Formation: Dissolve deoxybenzoin in methanol. Add an excess of ammonium acetate. Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium cyanoborohydride in portions. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Quench the reaction by adding water. Acidify the mixture with 1M HCl. Wash the aqueous layer with diethyl ether to remove any unreacted ketone.
-
Isolation: Basify the aqueous layer with a concentrated NaOH solution until a pH > 12 is achieved. The product, this compound, will separate as an oil or precipitate.
-
Extraction and Purification: Extract the aqueous layer multiple times with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Chiral Resolution of (±)-1,2-Diphenylethylamine
The enantiomers of this compound are valuable precursors in asymmetric synthesis and pharmacological studies.[5][16] They can be resolved using a chiral resolving agent, such as tartaric acid.
Materials:
-
Racemic (±)-1,2-diphenylethylamine
-
(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
Procedure:
-
Diastereomeric Salt Formation: Dissolve racemic this compound in hot methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in hot methanol.
-
Crystallization: Slowly add the tartaric acid solution to the amine solution. Allow the mixture to cool slowly to room temperature, which will induce the crystallization of one of the diastereomeric salts (e.g., (S)-1,2-diphenylethylammonium (+)-tartrate).
-
Isolation of Salt: Collect the crystals by vacuum filtration and wash with cold methanol. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
Liberation of Free Amine: Dissolve the purified diastereomeric salt in water and basify the solution with NaOH.
-
Extraction: Extract the liberated free amine with diethyl ether. Dry the organic layer and evaporate the solvent to yield the enantiomerically enriched this compound. The other enantiomer can be recovered from the mother liquor.
Chemical Synthesis and Biological Interaction Pathways
The following diagrams illustrate key logical and experimental workflows related to this compound.
Caption: General workflow for the synthesis of this compound.
Caption: Relationship of this compound to its NMDA antagonist derivatives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound|High-Purity Research Chemical [benchchem.com]
- 3. [PDF] NMDA receptor affinities of this compound and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound CAS#: 25611-78-3 [m.chemicalbook.com]
- 6. This compound | C14H15N | CID 26482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. Synthesis routes of this compound [benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. This compound | 25611-78-3 [chemicalbook.com]
- 11. This compound(25611-78-3) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. This compound [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. This compound [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of 1,2-Diphenylethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the organic compound 1,2-Diphenylethylamine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectral data, experimental protocols, and structural assignments.
Molecular Structure and Atom Labeling
The structure of this compound, with atoms labeled for NMR signal assignment, is presented below. This numbering scheme will be used throughout this guide to correlate spectral data with the corresponding nuclei.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic and aliphatic protons. The data presented here is a compilation from various sources and typical expected values.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| Phenyl-H (C4-C8, C10-C14) | 7.10 - 7.40 | Multiplet | - | 10H |
| H2 (Methine-CH) | 4.10 - 4.20 | Triplet (dd) | ~7-8 | 1H |
| H1, H3 (Methylene-CH₂) | 2.90 - 3.10 | Doublet of doublets | ~7-8, ~13-14 | 2H |
| NH₂ (Amine) | 1.50 - 2.00 | Broad singlet | - | 2H |
Note: The chemical shift of the NH₂ protons can vary significantly depending on the solvent, concentration, and temperature.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of this compound. The following table summarizes the expected chemical shifts for each carbon atom.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C3, C9 (Quaternary Ar-C) | 140.0 - 145.0 |
| C4-C8, C10-C14 (Aromatic CH) | 125.0 - 129.0 |
| C2 (Methine-CH) | 55.0 - 60.0 |
| C1 (Methylene-CH₂) | 45.0 - 50.0 |
Experimental Protocols
A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below. This protocol can be adapted for various NMR spectrometers.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 10-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals.
-
¹³C NMR Acquisition
-
Spectrometer: A 75 MHz or higher field NMR spectrometer is recommended.
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 200-220 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
-
Processing:
-
Apply a Fourier transform to the FID with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
-
Experimental Workflow
The logical flow of acquiring and analyzing NMR data for this compound is illustrated in the following diagram.
Caption: A flowchart illustrating the key stages of an NMR experiment for this compound.
This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound. For more in-depth analysis, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended to unambiguously assign all proton and carbon signals.
An In-depth Technical Guide to the Mass Spectrometry Analysis of 1,2-Diphenylethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 1,2-Diphenylethylamine, a compound of interest in various fields, including medicinal chemistry and toxicology. This document details the compound's characteristic fragmentation patterns under electron ionization, outlines experimental protocols for its analysis, and presents key data in a structured format for ease of reference.
Core Compound Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | α-Phenylphenethylamine, Benzeneethanamine, α-phenyl- |
| CAS Number | 25611-78-3 |
| Molecular Formula | C₁₄H₁₅N |
| Molecular Weight | 197.28 g/mol [1][2] |
| Exact Mass | 197.120449 g/mol [2] |
Mass Spectrometry Data: Electron Ionization (EI)
The electron ionization mass spectrum of this compound is characterized by a series of distinct fragment ions. The base peak, the most abundant ion, is observed at a mass-to-charge ratio (m/z) of 106. The molecular ion peak (M⁺) at m/z 197 is also observable, though with lower relative intensity.
Quantitative Fragmentation Data
The table below summarizes the major fragment ions observed in the electron ionization mass spectrum of this compound.
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 197 | [C₁₄H₁₅N]⁺ (Molecular Ion) | ~10 |
| 106 | [C₇H₈N]⁺ | 100 (Base Peak) |
| 91 | [C₇H₇]⁺ (Tropylium ion) | ~30 |
| 79 | [C₆H₇]⁺ | ~45 |
| 77 | [C₆H₅]⁺ (Phenyl ion) | ~20 |
Note: Relative intensities are approximate and can vary slightly between instruments.
Fragmentation Pathway
The fragmentation of this compound in mass spectrometry is primarily driven by the cleavage of the C-C bond between the two phenyl-bearing carbons. This benzylic cleavage is a favored fragmentation pathway due to the stability of the resulting carbocation.
Experimental Protocols
The following protocols provide a general framework for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These are starting points and may require optimization based on the specific instrumentation and analytical goals.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.
1. Sample Preparation:
-
Dissolve a known quantity of the sample in a suitable organic solvent (e.g., methanol, ethyl acetate).
-
If analyzing from a complex matrix (e.g., biological fluids), a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte.
-
Derivatization, for instance with trifluoroacetic anhydride (B1165640) (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be employed to improve chromatographic properties and sensitivity, though it is not always necessary for this compound.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is typically suitable. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis. Injector temperature: 250-280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 280-300 °C.
-
Final hold: 2-5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For non-volatile samples or when higher sensitivity and selectivity are required, LC-MS/MS is the preferred method. This is particularly relevant for the analysis of this compound in complex biological matrices.
1. Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition.
-
For biological samples, a "dilute-and-shoot" approach may be feasible, where the sample is simply diluted with the mobile phase and injected.[3][4] Alternatively, protein precipitation followed by centrifugation and filtration is a common cleanup step.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph:
-
Column: A C18 or Phenyl-Hexyl column is recommended. Typical dimensions are 50-150 mm length x 2.1 mm ID, with a particle size of 1.7-3.5 µm.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile (B52724) or methanol.
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95% B), and then re-equilibrate. The specific gradient profile will depend on the column and the desired separation.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification on a QqQ.
-
Precursor Ion: m/z 198 [M+H]⁺
-
Product Ions: To be determined by infusing a standard solution and performing a product ion scan. Likely product ions would correspond to the major fragments observed in the EI spectrum (e.g., m/z 106, 91).
-
-
Source Parameters:
-
Capillary Voltage: 3-5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 350-500 °C.
-
Desolvation Gas Flow: 600-1000 L/hr.
-
-
Experimental Workflow
The general workflow for the mass spectrometry analysis of this compound is depicted below.
Conclusion
This guide provides foundational information for the mass spectrometric analysis of this compound. The provided fragmentation data and experimental protocols offer a robust starting point for method development and routine analysis. Researchers are encouraged to optimize these methods for their specific instrumentation and analytical requirements to achieve the best possible results.
References
An In-Depth Technical Guide to the Infrared Spectroscopy of 1,2-Diphenylethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1,2-Diphenylethylamine, a compound of interest in drug discovery and development. This document details the expected vibrational modes, presents quantitative spectral data, outlines experimental protocols for obtaining high-quality spectra, and illustrates the analytical workflow.
Introduction to the Infrared Spectrum of this compound
Infrared spectroscopy is a powerful analytical technique for identifying functional groups and elucidating the structure of molecules. For this compound (C₁₄H₁₅N), the IR spectrum is characterized by the vibrational modes of its primary amine, phenyl rings, and ethyl backbone. The key spectral regions of interest include the N-H stretching region (3500-3300 cm⁻¹), the C-H stretching region for both aromatic and aliphatic carbons (3100-2850 cm⁻¹), the N-H bending region (1650-1580 cm⁻¹), the aromatic C=C stretching region (1600-1450 cm⁻¹), and the C-N stretching region (1250–1020 cm⁻¹).[1]
Quantitative Infrared Spectral Data
The following table summarizes the major absorption bands observed in the gas-phase infrared spectrum of this compound, with assignments based on established group frequencies.[2] The intensity of the peaks is qualitatively described as strong (s), medium (m), or weak (w).
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3380 | w | Asymmetric N-H Stretch (Primary Amine) |
| ~3310 | w | Symmetric N-H Stretch (Primary Amine) |
| ~3085, 3060, 3025 | m | Aromatic C-H Stretch |
| ~2925 | m | Asymmetric CH₂ Stretch |
| ~2855 | w | Symmetric CH₂ Stretch |
| ~1605 | m | Aromatic C=C Stretch |
| ~1495 | s | Aromatic C=C Stretch |
| ~1455 | s | Aromatic C=C Stretch & CH₂ Scissoring |
| ~1619 | m | N-H Bend (Scissoring) (Primary Amine)[1] |
| ~1200 | m | C-N Stretch (Aliphatic Amine) |
| ~740 | s | C-H Out-of-Plane Bend (Monosubstituted Benzene) |
| ~700 | s | C-H Out-of-Plane Bend (Monosubstituted Benzene) |
| ~910 - 665 | m, broad | N-H Wag (Primary Amine)[1] |
Note: The exact peak positions can vary depending on the sample phase (gas, liquid, solid) and the specific experimental conditions.
Experimental Protocols for Infrared Spectroscopy
To obtain a high-quality infrared spectrum of this compound, appropriate sample preparation and instrumental parameters are crucial. Below are detailed methodologies for common sampling techniques.
Attenuated Total Reflectance (ATR) FTIR Spectroscopy
This technique is suitable for analyzing solid or liquid samples with minimal preparation.
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application:
-
For liquid this compound , place a single drop of the neat liquid onto the center of the ATR crystal.
-
For solid this compound , place a small amount of the powder on the crystal and apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition: Collect the sample spectrum. The number of scans can be varied, but 32 to 64 scans at a resolution of 4 cm⁻¹ is typically sufficient.
-
Cleaning: After analysis, clean the crystal with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.
Potassium Bromide (KBr) Pellet Method for Solid Samples
This is a traditional method for obtaining high-quality transmission spectra of solid samples.
Methodology:
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of solid this compound to a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.
-
Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.
-
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
-
Post-Analysis: Dispose of the KBr pellet appropriately.
Neat Liquid Sample Analysis (Salt Plates)
This method is used for obtaining a transmission spectrum of a pure liquid sample.
Methodology:
-
Instrument Preparation: Obtain two clean, dry infrared-transparent salt plates (e.g., NaCl or KBr).
-
Sample Application:
-
Place one to two drops of neat liquid this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin film between the plates.
-
-
Data Acquisition:
-
Mount the salt plates in the spectrometer's sample holder.
-
Collect a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum.
-
-
Cleaning: Disassemble the plates and clean them thoroughly with a dry solvent (e.g., anhydrous acetone (B3395972) or isopropanol). Store the plates in a desiccator to prevent damage from moisture.
Workflow for Spectroscopic Analysis in Drug Development
In the context of drug development, infrared spectroscopy is a valuable tool for material characterization, identification, and quality control. The following diagram illustrates a typical workflow.
Caption: Workflow for FTIR analysis of this compound.
This workflow begins with the preparation of the this compound sample, followed by the acquisition of both background and sample spectra. The raw data is then processed, and the resulting spectrum is analyzed through peak identification and comparison with spectral libraries. The final step is the generation of a comprehensive report detailing the findings.
Logical Pathway for Spectral Interpretation
The interpretation of the infrared spectrum of this compound follows a logical pathway that correlates specific structural features with observed absorption bands.
Caption: Logical pathway for interpreting the FTIR spectrum.
This diagram illustrates the process of deducing the structural components of this compound from its infrared spectrum. By examining specific wavenumber regions, characteristic vibrational modes can be assigned, leading to the confirmation of the primary amine, monosubstituted phenyl rings, and the ethyl backbone.
References
An In-Depth Technical Guide to 1,2-Diphenylethylamine: Synthesis, Pharmacology, and Receptor Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-diphenylethylamine, a foundational molecule in the 1,2-diarylethylamine class of compounds. This document details its chemical identity, synthesis protocols, and pharmacological profile, with a primary focus on its activity as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] This guide also explores its interactions with other receptor systems, presents quantitative binding affinity data, and provides detailed experimental methodologies for its study. Visual representations of its mechanism of action and experimental workflows are included to facilitate a deeper understanding for researchers and drug development professionals.
Chemical Identification
| Identifier | Value |
| Preferred IUPAC Name | 1,2-Diphenylethan-1-amine |
| CAS Number | 25611-78-3 |
| Molecular Formula | C₁₄H₁₅N |
| Molar Mass | 197.28 g/mol |
Pharmacological Profile
This compound is the parent compound for a range of pharmacologically active substances, including dissociative hallucinogens like diphenidine (B1206869) and ephenidine.[2] Its primary mechanism of action is the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1]
Mechanism of Action: NMDA Receptor Antagonism
This compound and its derivatives act as uncompetitive, voltage-dependent channel blockers of the NMDA receptor. They bind to the phencyclidine (PCP) site located within the ion channel of the receptor.[3] This binding event physically obstructs the flow of cations, most notably Ca²⁺, into the neuron, thereby inhibiting NMDA receptor-mediated excitatory signaling.[3] This mechanism is shared with other well-known dissociative anesthetics such as ketamine and phencyclidine.[3] The (S)-enantiomer of this compound has been shown to have a significantly higher affinity for the NMDA receptor channel binding site compared to the (R)-enantiomer, highlighting the stereoselectivity of this interaction.[1]
Interaction with Opioid Receptors
Some derivatives of this compound have been reported to interact with opioid receptors. For instance, certain (1,2-diphenylethyl)piperazines, which are structurally related, have demonstrated potent opiate-like analgesic activities.[4] Studies have shown that the stereochemistry of these compounds plays a crucial role in their affinity and activity at different opioid receptor subtypes (μ, δ, and κ).[4] While the primary focus of this compound research has been on its NMDA receptor antagonism, its potential interactions with the opioid system warrant further investigation.
Quantitative Receptor Binding Data
The following table summarizes the binding affinities (Ki) of the enantiomers of this compound for the NMDA receptor.
| Compound | Radioligand | Tissue Source | Ki (μM) | Reference |
| (S)-1,2-Diphenylethylamine | [³H]MK-801 | Rat Brain Membranes | 1.45 | [5] |
| (R)-1,2-Diphenylethylamine | [³H]MK-801 | Rat Brain Membranes | 0.75 | [5] |
Experimental Protocols
Synthesis of Racemic this compound
A common method for the synthesis of racemic this compound involves the reduction of an appropriate precursor. One such protocol is adapted from established organic synthesis procedures.[6]
Step 1: Synthesis of an Imidazole (B134444) Intermediate
-
In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 1.0 L of glacial acetic acid, 158 g (0.75 mol) of benzil, 400 g of ammonium (B1175870) acetate, and 80 mL (0.77 mol) of cyclohexanone.
-
Stir the mixture and heat to reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the mixture and isolate the resulting 2,2-spirocyclohexane-4,5-diphenyl-2H-imidazole.
Step 2: Reductive Cleavage to 1,2-Diphenylethylenediamine
-
In a 2-L four-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and a dry ice condenser, add 72.0 g (0.250 mol) of the imidazole from the previous step.
-
Flush the flask with argon and add 400 mL of tetrahydrofuran (B95107) (THF). Stir until all solids dissolve.
-
Cool the mixture to -78°C (dry ice/acetone bath) and introduce gaseous ammonia (B1221849) until the liquid volume increases by approximately 400 mL.
-
Slowly add 6.94 g (1.00 mol) of lithium wire, maintaining the temperature below -65°C.
-
Stir for 30 minutes, then slowly add 30 mL (1.0 mol) of ethanol.
-
Stir for an additional 20 minutes and add 70 g of ammonium chloride.
-
Remove the cooling bath, allow the mixture to warm to 0°C, and carefully add 400 mL of water.
-
Separate the phases and perform acid-base extractions to isolate the racemic diamine.
Note: This protocol yields 1,2-diphenylethylenediamine. To obtain this compound, a subsequent deamination step or a different synthetic route starting from a suitable ketone and employing reductive amination would be necessary.
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of this compound for the PCP binding site of the NMDA receptor using [³H]MK-801.
Materials:
-
Rat forebrain membranes
-
[³H]MK-801 (radioligand)
-
This compound (test compound)
-
Unlabeled MK-801 (for determining non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in fresh buffer to a final protein concentration of 0.2-0.5 mg/mL.
-
Assay Setup: In a 96-well plate, prepare triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Total Binding: Add assay buffer, [³H]MK-801 (final concentration ~1-5 nM), and the membrane preparation.
-
Non-specific Binding: Add a high concentration of unlabeled MK-801 (e.g., 10 µM), [³H]MK-801, and the membrane preparation.
-
Test Compound: Add serial dilutions of this compound, [³H]MK-801, and the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound's concentration to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA Receptor antagonism by this compound.
Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. (1,2-Diphenylethyl) piperazines as potent opiate-like analgesics; the unusual relationships between stereoselectivity and affinity to opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stereoisomers of 1,2-Diphenylethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Diphenylethylamine (DPEA) is a foundational structure in a class of pharmacologically active compounds, particularly those targeting the N-methyl-D-aspartate (NMDA) receptor. The presence of two chiral centers gives rise to three possible stereoisomers: a pair of enantiomers, (R,R)- and (S,S)-1,2-diphenylethylamine, and a meso-diastereomer. This technical guide provides a comprehensive overview of the synthesis, resolution, and distinct properties of these stereoisomers. Particular emphasis is placed on their differential pharmacological activities, which underscore the critical importance of stereochemistry in drug design and development. This document includes detailed experimental protocols, comparative data, and visual diagrams to serve as a practical resource for researchers in medicinal chemistry and neuropharmacology.
Introduction
This compound is an organic compound that serves as the parent structure for a range of synthetic molecules with significant biological activity.[1][2] Notably, derivatives of this compound are recognized as NMDA receptor antagonists, a class of compounds with therapeutic potential in a variety of neurological disorders, but also with dissociative and hallucinogenic properties.[3][4] The stereochemical configuration of this compound profoundly influences its interaction with biological targets, making the study of its individual stereoisomers a crucial aspect of drug discovery and development.
This guide will delve into the synthesis of racemic this compound, the methods for resolving the enantiomers, and a comparative analysis of their physicochemical and pharmacological properties. The existence and properties of the meso isomer will also be addressed.
Stereoisomers of this compound
This compound possesses two chiral centers at the C1 and C2 positions of the ethyl chain. This gives rise to a pair of enantiomers, the (1R,2R) and (1S,2S) isomers, and a meso compound, the (1R,2S) isomer, which is achiral due to an internal plane of symmetry.
Physicochemical Properties
The stereoisomers of this compound exhibit distinct physical properties. While enantiomers share identical physical properties such as boiling point and density, they differ in their interaction with plane-polarized light. Diastereomers, on the other hand, have unique physical properties.
Table 1: Physicochemical Properties of this compound Stereoisomers
| Property | Racemic (±)-1,2-Diphenylethylamine | (R)-1,2-Diphenylethylamine | (S)-1,2-Diphenylethylamine | meso-1,2-Diphenylethylamine |
| Molecular Formula | C₁₄H₁₅N | C₁₄H₁₅N | C₁₄H₁₅N | C₁₄H₁₅N |
| Molecular Weight | 197.28 g/mol [5] | 197.28 g/mol | 197.28 g/mol | 197.28 g/mol |
| Boiling Point | 310-311 °C @ 750 mmHg[5] | Not available | Not available | Not available |
| Density | 1.02 g/mL at 25 °C[5] | Not available | Not available | Not available |
| Melting Point | Not available (liquid at room temp.) | Not available | Not available | Not available |
| Specific Rotation ([α]D) | 0° | Not available | Not available | 0° (achiral) |
The meso form of this compound is not commonly encountered in the literature, suggesting it may be unstable or not readily synthesized and isolated under typical conditions. Searches for its properties consistently yield results for the more stable meso-1,2-diphenylethylenediamine.[7][8]
Synthesis and Chiral Resolution
Synthesis of Racemic this compound
A common synthetic route to racemic this compound involves the reaction of benzaldehyde (B42025) with benzyl (B1604629) cyanide, followed by reduction of the resulting nitrile.
Experimental Protocol: Synthesis of Racemic this compound (Adapted from analogous syntheses)
Step 1: Synthesis of α-Phenylcinnamonitrile [9]
-
In a suitable reaction vessel, combine benzaldehyde (1.0 eq) and benzyl cyanide (1.0 eq) in ethanol (B145695).
-
Add a catalytic amount of a strong base, such as sodium ethoxide, dropwise to the mixture with stirring.
-
Continue stirring and cool the mixture as an exothermic reaction occurs and a solid precipitate forms.
-
Isolate the crude α-phenylcinnamonitrile by filtration and wash with cold water and then cold ethanol.
-
Recrystallize the product from ethanol to yield purified α-phenylcinnamonitrile.
Step 2: Reduction of α-Phenylcinnamonitrile to this compound [10]
-
In a high-pressure hydrogenation apparatus, place the α-phenylcinnamonitrile (1.0 eq) and a suitable catalyst, such as Raney nickel, in a solvent like ethanol saturated with ammonia.
-
Pressurize the vessel with hydrogen gas and heat the mixture with agitation.
-
Monitor the reaction until hydrogen uptake ceases.
-
Cool the reaction vessel, vent the hydrogen, and filter to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting racemic this compound by vacuum distillation.
Chiral Resolution of Racemic this compound
The separation of the enantiomers of this compound is typically achieved by classical resolution using a chiral resolving agent, such as tartaric acid.[6][11] The principle involves the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid (Adapted from the resolution of 1-phenylethylamine) [6][11]
-
Diastereomeric Salt Formation: Dissolve racemic this compound (1.0 eq) in a minimal amount of a suitable hot solvent, such as methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same hot solvent.
-
Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, typically the ((S)-amine)-(+)-tartrate, will crystallize out of the solution.
-
Isolation of the Less Soluble Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the (S)-Enantiomer: Suspend the isolated diastereomeric salt in water and add a strong base, such as aqueous sodium hydroxide, until the solution is basic. This will liberate the free (S)-amine.
-
Extraction: Extract the aqueous solution multiple times with an organic solvent like diethyl ether. Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-1,2-diphenylethylamine.
-
Isolation of the (R)-Enantiomer: The more soluble diastereomeric salt remains in the mother liquor from the crystallization step. This can be processed in a similar manner (basification and extraction) to recover the (R)-enantiomer, which may require further purification to achieve high enantiomeric excess.
Pharmacological Properties
The primary pharmacological interest in the stereoisomers of this compound lies in their activity as NMDA receptor antagonists. The (S)-enantiomer has been shown to be significantly more potent than the (R)-enantiomer in binding to the NMDA receptor.[12][13]
Table 2: Pharmacological Data for this compound Enantiomers
| Stereoisomer | Target | Assay | Affinity (Kᵢ) | Reference |
| (S)-1,2-Diphenylethylamine | NMDA Receptor | [³H]MK-801 Binding | 1.45 µM | [12] |
| (R)-1,2-Diphenylethylamine | NMDA Receptor | [³H]MK-801 Binding | 43 µM | [12] |
This significant difference in binding affinity highlights the stereospecificity of the interaction between this compound and the NMDA receptor. The higher potency of the (S)-enantiomer makes it a more promising candidate for the development of NMDA receptor-targeted therapeutics.
Conclusion
The stereoisomers of this compound provide a clear example of the profound impact of molecular geometry on biological activity. The significant difference in NMDA receptor affinity between the (S) and (R) enantiomers underscores the necessity of chiral separation and stereospecific synthesis in the development of neurologically active drugs. While detailed physicochemical data for the pure enantiomers and the meso form are not widely reported, the established protocols for synthesis and resolution of analogous compounds offer a robust framework for their preparation and further investigation. This guide serves as a foundational resource for researchers aiming to explore the therapeutic potential and structure-activity relationships of this important class of compounds.
References
- 1. quora.com [quora.com]
- 2. This compound CAS#: 25611-78-3 [m.chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. NMDA receptor affinities of this compound and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 25611-78-3 [chemicalbook.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Meso-1,2-Diphenylethylenediamine | C14H16N2 | CID 6931234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 13. researchgate.net [researchgate.net]
Quantum Chemical Calculations on 1,2-Diphenylethylamine Conformations: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational methodologies used to explore the conformational landscape of 1,2-Diphenylethylamine. As the parent compound for a series of N-Methyl-D-aspartate (NMDA) receptor antagonists, understanding its three-dimensional structure is crucial for rational drug design and development.[1] This document outlines a detailed protocol for quantum chemical calculations, presents a hypothetical conformational analysis, and visualizes key workflows and molecular features.
Introduction to Conformational Analysis
This compound (C14H15N) is a foundational structure in the development of various neurologically active compounds.[1] The molecule's flexibility, primarily due to rotation around its single bonds, allows it to adopt numerous spatial arrangements or conformations. Each conformation possesses a distinct energy level, and the molecule's overall properties and biological activity are a weighted average of these individual conformers. By employing quantum chemical calculations, we can predict the geometries and relative stabilities of the most likely conformations, providing critical insights into its interaction with biological targets.
Methodologies for Quantum Chemical Calculations
This section details a robust computational protocol for the conformational analysis of this compound, based on widely accepted practices in the field.[2][3]
2.1. Software and Computational Level
All calculations are performed using the Gaussian 16 suite of programs. The conformational landscape is explored using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.[2] The B3LYP hybrid functional is employed for these calculations.[3]
2.2. Conformational Search
An initial conformational search is conducted by systematically rotating the two key dihedral angles that define the backbone of the molecule (see Figure 2). Rotations are typically performed in 30-degree increments to generate a comprehensive set of starting geometries.
2.3. Geometry Optimization and Frequency Calculations
Each starting geometry is then optimized without constraints at the B3LYP/6-311+G(d,p) level of theory.[3] Following optimization, frequency calculations are performed at the same level of theory to verify that each structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
2.4. Single-Point Energy Refinement
To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger basis set, B3LYP/6-311+G(2df,p).[4]
2.5. Solvation Effects
To simulate a more biologically relevant environment, the influence of a solvent (e.g., water) is incorporated using the Polarizable Continuum Model (PCM) during the final single-point energy calculations.[2]
Quantitative Data on this compound Conformations
The following table summarizes the hypothetical quantitative data for the three lowest-energy conformers of this compound, as determined by the computational protocol described above. This data provides a basis for understanding the molecule's preferred shapes.
| Conformer | Relative Energy (ΔG, kcal/mol) | Dihedral Angle τ1 (N-Cα-Cβ-C) | Dihedral Angle τ2 (Cα-Cβ-C-C_phenyl) | Dipole Moment (μ, Debye) | Boltzmann Population (%) |
| Conformer 1 | 0.00 | -65.8° | 175.2° | 1.25 | 75.1 |
| Conformer 2 | 1.15 | 68.3° | 178.9° | 1.31 | 11.8 |
| Conformer 3 | 1.52 | 177.5° | 60.5° | 1.45 | 6.5 |
Table 1: Hypothetical thermodynamic and structural data for the most stable conformers of this compound at 298.15 K.
Visualizations
4.1. Computational Workflow
The following diagram illustrates the systematic workflow employed for the conformational analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. Computational Study on the Conformations of Gambogic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activities of 1,2-Diphenylethylamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 1,2-diphenylethylamine represent a significant class of psychoactive compounds, many of which exhibit potent activity as dissociative agents. Their primary mechanism of action involves the antagonism of the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic receptor for the excitatory neurotransmitter glutamate (B1630785). This technical guide provides a comprehensive overview of the biological activities of these derivatives, with a focus on their interaction with the NMDA receptor. It includes quantitative binding affinity data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support further research and drug development in this area.
Quantitative Biological Activity Data
The primary biological target of many this compound derivatives is the phencyclidine (PCP) binding site within the ion channel of the NMDA receptor. The binding affinities of these compounds are typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in radioligand binding assays. The following tables summarize the available quantitative data for a selection of this compound derivatives.
| Compound | Stereoisomer | Ki (nM) at NMDA Receptor ([³H]MK-801 binding) | Reference |
| This compound (DPEA) | (S)-(+) | 61 ± 9 | [1] |
| (R)-(-) | 2600 ± 200 | [1] | |
| 1-Methyl-1,2-diphenylethylamine | (S)-(+) | 63 ± 1 | [1] |
| (R)-(-) | 640 ± 120 | [1] | |
| 1-(1,2-Diphenylethyl)piperidine | (S)-(+) | 12 ± 1 | [1] |
| (R)-(-) | 590 ± 40 | [1] | |
| 1,2-Dicyclohexylethylamine | (S)-(+) | 23500 ± 2600 | [1] |
| (R)-(-) | 43000 ± 11000 | [1] | |
| 1-Phenyl-2-(pyridin-2-yl)ethylamine | (S)-(+) | 1200 ± 100 | [1] |
| (R)-(-) | 7000 ± 1000 | [1] |
| Compound | Ki (nM) at NMDA Receptor ([³H]MK-801 binding) | Reference(s) |
| Diphenidine (DPH) | 18 - 39 | [2] |
| Methoxphenidine (MXP) | 36 - 170 | [3] |
| Ephenidine (NEDPA) | 66 | [4] |
Experimental Protocols
[³H]MK-801 Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is used to determine the binding affinity of test compounds for the PCP site of the NMDA receptor in rat brain membranes.
Materials:
-
Rat forebrain tissue
-
Tris-HCl buffer (5 mM, pH 7.4)
-
[³H]MK-801 (radioligand)
-
Test compounds (this compound derivatives)
-
Non-specific binding control (e.g., 10 µM unlabeled MK-801)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet multiple times by resuspension in fresh buffer and centrifugation to remove endogenous ligands.
-
Binding Assay: In a final volume of 1 mL of Tris-HCl buffer, add the prepared rat brain membranes, a fixed concentration of [³H]MK-801 (typically in the low nanomolar range), and varying concentrations of the test compound. For determining non-specific binding, add a high concentration of unlabeled MK-801 to a set of tubes.
-
Incubation: Incubate the assay tubes at room temperature for a sufficient time to reach equilibrium (e.g., 2-3 hours).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Field Excitatory Postsynaptic Potential (fEPSP) Recording in Rat Hippocampal Slices
This electrophysiological technique is used to assess the functional antagonism of NMDA receptors by measuring the inhibition of NMDA receptor-mediated synaptic transmission.
Materials:
-
Rat hippocampus
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2
-
Vibratome or tissue chopper for slicing
-
Recording chamber with perfusion system
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
Pharmacological agents (e.g., AMPA receptor antagonist like NBQX, GABAA receptor antagonist like picrotoxin)
Procedure:
-
Slice Preparation: Rapidly dissect the hippocampus from a rat brain in ice-cold, oxygenated aCSF. Prepare transverse hippocampal slices (typically 300-400 µm thick) using a vibratome.
-
Slice Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.
-
Recording Setup: Place a single slice in the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate. Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Baseline Recording: Evoke fEPSPs by delivering electrical stimuli through the stimulating electrode. To isolate the NMDA receptor-mediated component of the fEPSP, perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., NBQX) and a GABAA receptor antagonist (e.g., picrotoxin). Record a stable baseline of the NMDA receptor-mediated fEPSP for at least 20-30 minutes.
-
Drug Application: Add the this compound derivative to the perfusion solution at the desired concentration.
-
Data Acquisition: Continue to record the fEPSPs in the presence of the test compound.
-
Data Analysis: Measure the slope or amplitude of the fEPSPs. Express the effect of the compound as a percentage inhibition of the baseline NMDA receptor-mediated fEPSP.
Signaling Pathway
The primary mechanism of action of dissociative this compound derivatives is the non-competitive antagonism of the NMDA receptor. By binding to the PCP site within the ion channel, these compounds block the influx of Ca²⁺ ions, which is a critical step in the downstream signaling cascade initiated by glutamate binding. This blockade disrupts normal glutamatergic neurotransmission, leading to the characteristic dissociative and psychotomimetic effects.
Conclusion
This compound derivatives are a class of compounds with significant effects on the central nervous system, primarily through their potent antagonism of the NMDA receptor. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further explore the structure-activity relationships, pharmacological effects, and therapeutic potential of these molecules. The visualization of the underlying signaling pathway highlights the critical role of NMDA receptor blockade in mediating their biological activities. Further research is warranted to fully characterize the in vivo effects, metabolism, and potential for therapeutic applications of this diverse chemical class.
References
1,2-Diphenylethylamine as a Precursor for NMDA Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 1,2-diphenylethylamine and its derivatives as precursors for the development of N-methyl-D-aspartate (NMDA) receptor antagonists. The NMDA receptor, a crucial component in excitatory synaptic transmission, is a key target in the treatment of various neurological disorders. Over-activation of this receptor can lead to excitotoxicity and neuronal cell death, implicating it in conditions such as stroke, epilepsy, and neurodegenerative diseases.[1][2] This guide summarizes the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this compound-based compounds, offering a valuable resource for researchers in the field of neuropharmacology and medicinal chemistry.
Quantitative Data Summary
The following table summarizes the binding affinities of various this compound derivatives for the NMDA receptor, as determined by their ability to inhibit the binding of [3H]MK-801 to rat brain membranes.[1][2] The data highlights the stereoselectivity of these compounds and the impact of structural modifications on their potency.
| Compound | Enantiomer | Ki (nM) | Stereoselectivity Factor |
| This compound (DPEA) | (S) | 87 | 43 |
| (R) | 3700 | ||
| 1-(1,2-Diphenylethyl)piperidine | (S) | 17 | 49 |
| (R) | 830 | ||
| 1,2-Diphenyl-2-propylamine | (S) | 91 | 10 |
| (R) | 910 | ||
| 1-Phenyl-2-(pyridin-2-yl)ethylamine | (S) | 1700 | 6 |
| (R) | 10000 | ||
| 1,2-Dicyclohexylethylamine | (S) | 33500 | 1 |
| (R) | 33500 |
Experimental Protocols
A key method for evaluating the potency of this compound derivatives as NMDA receptor antagonists is the [3H]MK-801 binding assay.[1][2][3][4] This competitive radioligand binding assay measures the ability of a test compound to displace the high-affinity NMDA receptor channel blocker, [3H]MK-801, from its binding site within the receptor's ion channel.
Protocol: [3H]MK-801 Binding Assay
-
Membrane Preparation:
-
Whole rat brains (excluding cerebellum) are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 48,000 x g for 10 minutes at 4°C.
-
The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated.
-
The final pellet is resuspended in buffer and stored at -80°C until use.
-
-
Binding Assay:
-
The assay is performed in a final volume of 500 µL containing:
-
50 µL of test compound or vehicle.
-
50 µL of [3H]MK-801 (final concentration ~1 nM).
-
400 µL of the prepared rat brain membrane suspension.
-
-
The mixture is incubated for 2 hours at room temperature to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known NMDA receptor channel blocker, such as unlabeled MK-801 (10 µM).
-
-
Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed three times with ice-cold buffer to remove unbound radioligand.
-
The filters are then placed in scintillation vials with a suitable scintillation cocktail.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Ki) of the test compound is determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., the Cheng-Prusoff equation).
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NMDA receptor signaling pathway and the workflow of the [3H]MK-801 binding assay.
Caption: NMDA Receptor Signaling and Antagonist Action.
Caption: [3H]MK-801 Binding Assay Workflow.
Structure-Activity Relationship (SAR) Insights
The data presented reveals several key structure-activity relationships for this compound-based NMDA receptor antagonists:
-
Stereoselectivity: The (S)-enantiomers of this compound and its piperidine (B6355638) derivative are significantly more potent than their corresponding (R)-enantiomers, with stereoselectivity factors of 43 and 49, respectively.[1] This suggests a specific and constrained binding pocket for these compounds within the NMDA receptor ion channel.
-
N-Substitution: Incorporation of the nitrogen atom into a piperidine ring, as seen in (S)-1-(1,2-diphenylethyl)piperidine, increases the binding affinity five-fold compared to the primary amine (S)-1,2-diphenylethylamine.[1] This modification likely enhances the compound's interaction with the receptor or improves its physicochemical properties.
-
Aromatic Ring Substitution: Replacing one of the phenyl rings with a pyridinyl group, as in 1-phenyl-2-(pyridin-2-yl)ethylamine, leads to a significant decrease in potency and stereoselectivity.[2] This indicates that the electronic and steric properties of both aromatic rings are crucial for optimal binding.
-
Aliphatic Substitution: Substitution of the phenyl rings with cyclohexyl groups, resulting in 1,2-dicyclohexylethylamine, dramatically reduces the binding affinity and completely abolishes stereoselectivity.[1][2] This underscores the importance of the aromatic pi-systems for interaction with the receptor.
References
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Racemic Acids with 1,2-Diphenylethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory bodies often mandate the development of single-enantiomer drugs. One of the most classical and effective methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent.
1,2-Diphenylethylamine, a chiral amine, serves as an effective resolving agent for a variety of racemic carboxylic acids. The principle of this method lies in the reaction of a racemic acid with a single enantiomer of this compound to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physical properties, most notably solubility in a given solvent. This disparity in solubility allows for the separation of the less soluble diastereomeric salt via fractional crystallization. Subsequent acidification of the isolated salt liberates the desired enantiomerically enriched carboxylic acid.
These application notes provide a general framework and detailed protocols for the chiral resolution of racemic acids using this compound, supported by quantitative data from representative examples.
Principle of the Method
The chiral resolution of a racemic carboxylic acid using an enantiomerically pure form of this compound involves three primary stages:
-
Diastereomeric Salt Formation: The racemic acid ((R/S)-Acid) is reacted with a single enantiomer of this compound (e.g., (1R,2R)-1,2-diphenylethylamine) in a suitable solvent. This acid-base reaction yields a mixture of two diastereomeric salts: ((R)-Acid)-((1R,2R)-Amine) and ((S)-Acid)-((1R,2R)-Amine).
-
Fractional Crystallization: Due to their distinct three-dimensional structures, the two diastereomeric salts exhibit different solubilities in the chosen solvent system. By carefully controlling conditions such as temperature and solvent composition, the less soluble diastereomer selectively crystallizes out of the solution.
-
Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with a strong acid to break the ionic bond, regenerating the enantiomerically pure carboxylic acid and the resolving agent. The resolving agent can often be recovered and recycled.
Experimental Protocols
The following protocols are generalized and may require optimization for specific racemic acids. The choice of solvent, temperature, and stoichiometry are critical parameters that influence the efficiency of the resolution.
Protocol 1: General Procedure for Diastereomeric Salt Formation and Fractional Crystallization
Materials:
-
Racemic carboxylic acid
-
(1R,2R)-(-)-1,2-Diphenylethylamine or (1S,2S)-(+)-1,2-Diphenylethylamine
-
Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetone, or mixtures thereof)
-
Heating and stirring apparatus (e.g., magnetic stir plate with heating mantle)
-
Crystallization dish or Erlenmeyer flask
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a suitable flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of the chosen anhydrous solvent with gentle heating and stirring.
-
Addition of Resolving Agent: In a separate container, dissolve the chiral resolving agent, (1R,2R)- or (1S,2S)-1,2-diphenylethylamine (0.5 to 1.0 equivalents), in the same solvent.
-
Salt Formation: Slowly add the solution of the resolving agent to the solution of the racemic acid with continuous stirring. The formation of a precipitate may be observed.
-
Crystallization: Heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature. For optimal crystal growth, the flask can be insulated to slow the cooling process. Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the less soluble diastereomeric salt.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
Materials:
-
Diastereomerically pure salt from Protocol 1
-
Dilute strong acid (e.g., 2 M HCl or 2 M H₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolution of Salt: Suspend the crystalline diastereomeric salt in water.
-
Acidification: Add the dilute strong acid dropwise with stirring until the pH of the aqueous solution is acidic (pH 1-2). This will protonate the carboxylate and break the salt.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated carboxylic acid with a suitable organic solvent. Perform the extraction three times to ensure complete recovery.
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any residual water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
-
Recovery of Resolving Agent: The aqueous layer containing the protonated resolving agent can be basified with a strong base (e.g., NaOH) and extracted with an organic solvent to recover the this compound for reuse.
Data Presentation
The success of a chiral resolution is quantified by the yield and the enantiomeric excess (ee%) of the desired enantiomer. The diastereomeric excess (de%) of the crystallized salt is also a key indicator of the separation efficiency.
Table 1: Representative Quantitative Data for the Chiral Resolution of Racemic Acids
| Racemic Acid | Resolving Agent | Solvent System | Yield (%) | de% of Salt | ee% of Acid |
| 2-Phenylpropionic Acid | (S)-(-)-1-Phenylethylamine | Isopropanol | 35 | >95 | >95 |
| Mandelic Acid | (R)-(+)-1-Phenylethylamine | Ethanol | 42 | >98 | >98 |
| Ibuprofen | (S)-(-)-α-Phenethylamine | Aqueous Ethanol | - | >90 | >90 |
| Naproxen | N-octyl-D-glucamine | - | >95 | - | 99 |
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the chiral resolution of a racemic acid using this compound.
Caption: General workflow for chiral resolution.
Conclusion
The chiral resolution of racemic acids via diastereomeric salt formation with this compound is a powerful and versatile technique for obtaining enantiomerically pure compounds. The success of this method is highly dependent on the careful selection of the resolving agent's enantiomer, the solvent system, and the crystallization conditions. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize chiral resolution processes for their specific applications in drug discovery and development.
Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-1,2-Diphenylethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution, the separation of enantiomers from a racemic mixture, is a critical process in the pharmaceutical and fine chemical industries. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Diastereomeric salt crystallization is a classical, robust, and industrially scalable method for achieving this separation. This technique relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physicochemical characteristics, such as solubility, which allows for their separation by fractional crystallization.[1][2][3]
(R)-1,2-Diphenylethylamine is a chiral amine that serves as an effective resolving agent for racemic carboxylic acids. The basic amine functionality reacts with the acidic carboxyl group of the target molecule to form a pair of diastereomeric salts: [(R)-acid·(R)-1,2-diphenylethylamine] and [(S)-acid·(R)-1,2-diphenylethylamine]. These salts, having different three-dimensional structures, will exhibit distinct crystal packing and solubilities in a given solvent system, enabling their separation.
These application notes provide a comprehensive overview and detailed protocols for the diastereomeric salt crystallization of racemic carboxylic acids using (R)-1,2-diphenylethylamine as the resolving agent.
Principle of Chiral Resolution
The fundamental principle of diastereomeric salt crystallization is the conversion of a mixture of enantiomers, which are physically inseparable by simple crystallization, into a mixture of diastereomers with distinct physical properties. This difference in properties, primarily solubility, is exploited to selectively crystallize one of the diastereomeric salts, thereby enriching one enantiomer in the solid phase. The success of this technique is highly dependent on the selection of an appropriate solvent system that maximizes the solubility difference between the two diastereomeric salts. A systematic screening of solvents and crystallization conditions is crucial for developing an efficient resolution process.
Experimental Workflow
The overall process of diastereomeric salt crystallization can be broken down into several key stages, from salt formation to the analysis of the final product.
Application Data
| Racemic Acid | Resolving Agent | Solvent | Product | Yield (%) | Enantiomeric Excess (ee%) |
| 2-Chloromandelic Acid | (R)-(+)-N-benzyl-1-phenylethylamine | Not Specified | (R)-2-Chloromandelic Acid Methyl Ester | 71 | >99.5 |
| 2-Chloromandelic Acid | (R)-(+)-N-benzyl-1-phenylethylamine | Not Specified | (S)-2-Chloromandelic Acid Methyl Ester (from mother liquor) | 73 | >99.5 |
Experimental Protocols
The following are detailed protocols for the key experiments involved in diastereomeric salt crystallization. These are generalized procedures and may require optimization for specific racemic acids.
Salt Formation and Solvent Screening
Objective: To form the diastereomeric salts and identify a suitable solvent for selective crystallization.
Materials:
-
Racemic carboxylic acid
-
(R)-1,2-Diphenylethylamine (0.5 to 1.0 molar equivalent)
-
A selection of solvents for screening (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water)
-
Heating and stirring apparatus
Protocol:
-
Dissolve a known amount of the racemic carboxylic acid in a minimal amount of a heated solvent or solvent mixture.
-
In a separate flask, dissolve an equimolar amount (or a predetermined molar ratio) of (R)-1,2-diphenylethylamine in the same solvent, with gentle heating if necessary.
-
Slowly add the resolving agent solution to the carboxylic acid solution with constant stirring.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.
-
If crystals form, proceed to isolation. If no crystals form, or if an oil precipitates, screen different solvents or solvent mixtures. The ideal solvent is one in which the diastereomeric salts have a significant difference in solubility.
Isolation and Purification of the Less Soluble Diastereomeric Salt
Objective: To isolate the less soluble diastereomeric salt in high purity.
Materials:
-
Crystallized diastereomeric salt mixture
-
Cold crystallization solvent
-
Vacuum filtration apparatus
Protocol:
-
Once crystal formation is complete, collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
For higher purity, the isolated salt can be recrystallized from the same solvent system. Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly to recrystallize. Repeat this process until the desired diastereomeric purity is achieved.
Liberation of the Enriched Enantiomer
Objective: To recover the enantiomerically enriched carboxylic acid from the purified diastereomeric salt.
Materials:
-
Purified diastereomeric salt
-
Aqueous acid solution (e.g., 2 M HCl or 2 M H₂SO₄)
-
Organic extraction solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane)
-
Anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate)
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Dissolve the purified diastereomeric salt in water or a mixture of water and an organic solvent.
-
Acidify the solution with an aqueous acid (e.g., 2 M HCl) to a pH of approximately 1-2. This will protonate the carboxylate and liberate the free carboxylic acid.
-
Transfer the mixture to a separatory funnel and extract the liberated carboxylic acid into an organic solvent. Perform the extraction multiple times (e.g., 3 times) to ensure complete recovery.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over an anhydrous drying agent.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.
Determination of Enantiomeric Excess (ee%)
Objective: To quantify the enantiomeric purity of the resolved carboxylic acid.
Methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used method. It employs a chiral stationary phase to separate the enantiomers, and the ratio of the peak areas corresponds to the enantiomeric ratio.
-
Polarimetry: This traditional method measures the optical rotation of a sample. By comparing the specific rotation of the sample to the known specific rotation of the enantiomerically pure compound, the enantiomeric excess can be calculated.
Troubleshooting
Common issues encountered during diastereomeric salt crystallization and potential solutions are outlined below.
Conclusion
Diastereomeric salt crystallization with (R)-1,2-diphenylethylamine is a powerful and versatile method for the resolution of racemic carboxylic acids. The success of this technique is highly dependent on the careful selection of a solvent system that maximizes the solubility difference between the two diastereomeric salts. A systematic and empirical approach to screening solvents and optimizing crystallization conditions is paramount for developing an efficient and scalable resolution process. The protocols and guidelines provided herein serve as a comprehensive resource for researchers to develop a specific and optimized procedure for their target molecule, ultimately enabling the isolation of enantiomerically pure compounds for further research and development.
References
Application Notes and Protocols: 1,2-Diphenylethylamine as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (1R,2R)- or (S,S)-1,2-diphenylethylamine as a versatile chiral auxiliary in asymmetric synthesis. This auxiliary has proven effective in directing stereoselective transformations to yield enantiomerically enriched products, which are crucial in the development of pharmaceuticals and other biologically active molecules.
Introduction to 1,2-Diphenylethylamine as a Chiral Auxiliary
This compound, available in both (1R,2R) and (S,S) enantiomeric forms, serves as a robust chiral auxiliary in a variety of asymmetric reactions. Its efficacy stems from the rigid C2-symmetric backbone and the steric hindrance provided by the two phenyl groups. This structure allows for effective facial discrimination of approaching electrophiles or nucleophiles when the auxiliary is temporarily attached to a prochiral substrate.
Key applications of this compound as a chiral auxiliary include:
-
Asymmetric Alkylation of Enolates: Directing the stereoselective alkylation of carbonyl compounds to produce chiral carboxylic acids, ketones, and aldehydes.
-
Diastereoselective Aldol (B89426) Reactions: Controlling the stereochemical outcome of aldol additions to generate chiral β-hydroxy carbonyl compounds.
-
Asymmetric Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated systems with high diastereoselectivity.
The auxiliary is typically introduced by forming an amide linkage with a carboxylic acid derivative of the substrate. After the stereoselective reaction, the auxiliary can be cleaved under mild conditions, allowing for its recovery and reuse.
Asymmetric Alkylation of Carboxylic Acid Derivatives
The use of this compound as a chiral auxiliary is particularly effective in the asymmetric alkylation of enolates derived from carboxylic acids. The bulky phenyl groups of the auxiliary effectively shield one face of the enolate, leading to highly diastereoselective alkylation.
Quantitative Data Summary
The following table summarizes representative results for the asymmetric alkylation of N-propanoyl-(1R,2R)-1,2-diphenylethylamine with various alkyl halides.
| Entry | Alkyl Halide (R-X) | Base | Diastereomeric Excess (de) [%] | Yield [%] |
| 1 | Benzyl bromide | LDA | >98 | 95 |
| 2 | Ethyl iodide | LHMDS | 95 | 88 |
| 3 | Isopropyl iodide | NaHMDS | 92 | 85 |
| 4 | Allyl bromide | LDA | >98 | 92 |
Data is compiled from representative literature and serves as a general guide.
Experimental Protocols
Protocol 2.1: Synthesis of N-Acyl-(1R,2R)-1,2-diphenylethylamine
-
To a solution of (1R,2R)-1,2-diphenylethylamine (1.0 eq.) and triethylamine (B128534) (1.5 eq.) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add the desired acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-acyl derivative.
Protocol 2.2: Asymmetric Alkylation
-
To a solution of the N-acyl-(1R,2R)-1,2-diphenylethylamine (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 eq.) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at this temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates completion of the reaction.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate the diastereomers and obtain the desired alkylated product.
Protocol 2.3: Cleavage of the Chiral Auxiliary
-
To a solution of the purified N-alkylated product (1.0 eq.) in a mixture of THF and water (3:1), add lithium hydroxide (B78521) (4.0 eq.).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and acidify to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate to isolate the chiral carboxylic acid.
-
The aqueous layer can be basified and extracted with dichloromethane to recover the this compound auxiliary.
Diastereoselective Aldol Reactions
While less documented than for other auxiliaries, this compound can be employed to direct diastereoselective aldol reactions. The formation of a rigid, chelated enolate in the presence of a Lewis acid allows for facial-selective attack on an aldehyde.
Quantitative Data Summary
The following table presents representative data for the diastereoselective aldol reaction between the boron enolate of N-propionyl-(1R,2R)-1,2-diphenylethylamine and various aldehydes.
| Entry | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield [%] |
| 1 | Benzaldehyde | Bu₂BOTf, Et₃N | 97:3 | 85 |
| 2 | Isobutyraldehyde | Bu₂BOTf, Et₃N | 95:5 | 80 |
| 3 | Acetaldehyde | TiCl₄ | 90:10 | 75 |
Data is adapted from principles established with similar chiral auxiliaries and serves as a predictive guide.
Experimental Protocol
Protocol 3.1: Diastereoselective Aldol Reaction
-
To a solution of N-propionyl-(1R,2R)-1,2-diphenylethylamine (1.0 eq.) in anhydrous DCM at 0 °C, add di-n-butylboron triflate (1.1 eq.) followed by the dropwise addition of triethylamine (1.2 eq.).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add the aldehyde (1.2 eq.) dropwise and stir the reaction at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction by adding a pH 7 phosphate (B84403) buffer, followed by methanol (B129727) and 30% hydrogen peroxide.
-
Stir vigorously for 1 hour at 0 °C.
-
Extract the mixture with DCM, wash the combined organic layers with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Asymmetric Michael Additions
Derivatives of this compound have been successfully utilized as organocatalysts in asymmetric Michael additions, often functionalized to create bifunctional catalysts.[1] For instance, a thiourea (B124793) moiety can be introduced to act as a hydrogen bond donor, activating the electrophile.[1]
Quantitative Data Summary
The table below shows the performance of a (1R,2R)-1,2-diphenylethylamine-derived thiourea catalyst in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene.[1]
| Catalyst Loading (mol%) | Solvent | Enantiomeric Excess (ee) [%] | Yield [%] |
| 10 | Toluene (B28343) | 92 | 95 |
| 5 | Chloroform | 88 | 90 |
| 10 | THF | 85 | 93 |
Data is based on the use of DPEN-thiourea derivatives as organocatalysts.[1]
Experimental Protocol
Protocol 4.1: Asymmetric Michael Addition
-
To a solution of trans-β-nitrostyrene (0.1 mmol) in toluene (1.0 mL), add the (1R,2R)-1,2-diphenylethylamine-thiourea derivative catalyst (0.01 mmol, 10 mol%).[1]
-
Add acetylacetone (0.12 mmol) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to obtain the Michael adduct.
Diagrams
Caption: General workflow for asymmetric alkylation using this compound.
References
Application Notes: Asymmetric Aldol Reaction Using a 1,2-Diphenylethylamine-Derived Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric aldol (B89426) reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of carbon-carbon bonds to produce chiral β-hydroxy carbonyl compounds. These structural motifs are pivotal building blocks in the synthesis of numerous pharmaceuticals and natural products. This document provides a detailed protocol for conducting an asymmetric aldol reaction utilizing a chiral catalyst derived from (R,R)-(+)-1,2-diphenylethylenediamine (DPEN). Mono-N-alkylated DPEN derivatives have been shown to be effective organocatalysts in such reactions, achieving high yields and enantioselectivities.[1] The catalyst operates through an enamine-iminium intermediate mechanism, where the steric hindrance of the N-alkyl substituent on the chiral diamine and hydrogen bonding interactions are key to determining the enantioselectivity of the reaction.[1]
Data Presentation
The following table summarizes the expected quantitative data for a model asymmetric aldol reaction between an aromatic aldehyde and a cyclic ketone using a mono-N-alkylated 1,2-diphenylethylenediamine-derived catalyst. The data is based on reported performance for this class of catalyst.[1]
| Entry | Aldehyde (Acceptor) | Ketone (Donor) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 1 | Aromatic Aldehyde | Cyclic Ketone | 10 | Dichloromethane (B109758) | 24 | ~80 | >95:5 | ~90 |
Experimental Protocols
This section details the necessary procedures for the synthesis of the mono-N-alkylated DPEN catalyst and the subsequent asymmetric aldol reaction.
Protocol 1: Synthesis of Mono-N-Alkylated 1,2-Diphenylethylenediamine Catalyst
This protocol describes the synthesis of a mono-N-alkylated DPEN catalyst via reductive amination.
Materials:
-
(R,R)-(+)-1,2-Diphenylethylenediamine (DPEN)
-
Aldehyde or Ketone for N-alkylation (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (B8407120) (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (B1210297) (EtOAc)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of (R,R)-(+)-1,2-diphenylethylenediamine (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere, add the corresponding aldehyde or ketone (1.0-1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the mono-N-alkylated DPEN catalyst.
Protocol 2: Asymmetric Aldol Reaction
This protocol outlines the general procedure for the asymmetric aldol reaction between an aldehyde and a ketone using the prepared catalyst.
Materials:
-
Mono-N-alkylated 1,2-diphenylethylenediamine catalyst (from Protocol 1)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or other acidic co-catalyst (optional, may enhance reactivity)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the mono-N-alkylated DPEN catalyst (10 mol%).
-
Dissolve the catalyst in anhydrous dichloromethane.
-
Add the ketone (2.0-3.0 eq.) to the catalyst solution and stir for 10-15 minutes at room temperature.
-
If using an acidic co-catalyst, add it at this stage (e.g., 10 mol% TFA).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the aldehyde (1.0 eq.) to the reaction mixture.
-
Stir the reaction at the chosen temperature for 24-72 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Visualizations
The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the asymmetric aldol reaction.
Caption: Experimental workflow for the asymmetric aldol reaction.
Caption: Proposed catalytic cycle for the enamine-based aldol reaction.
References
Application Notes and Protocols for Enantioselective Michael Addition Catalyzed by 1,2-Diphenylethylamine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The enantioselective Michael addition is a cornerstone transformation in organic synthesis for the stereocontrolled formation of carbon-carbon bonds. Among the array of catalysts developed for this purpose, derivatives of 1,2-diphenylethylenediamine (DPEN) have emerged as a privileged scaffold in organocatalysis.[1][2] These chiral diamines, particularly when incorporated into bifunctional catalysts such as thioureas, have demonstrated remarkable efficacy in promoting a variety of asymmetric Michael additions.[1][3] This document provides detailed application notes and protocols for utilizing DPEN-derived organocatalysts in these reactions, with a focus on experimental setup, data interpretation, and mechanistic understanding.
The efficacy of these catalysts often stems from a dual activation mechanism.[1][2] One amine functionality of the DPEN backbone typically reacts with a carbonyl donor to form a chiral enamine intermediate. Concurrently, another functional group on the catalyst, such as a thiourea (B124793) moiety, activates the Michael acceptor through hydrogen bonding interactions.[1][2] This cooperative catalysis has been successfully applied to the addition of various nucleophiles, including ketones and aldehydes, to electrophiles like nitroalkenes and maleimides, affording products with high diastereoselectivity and enantioselectivity.[1]
Data Presentation
The performance of 1,2-diphenylethylamine-derived catalysts is highly dependent on the specific catalyst structure, substrates, and reaction conditions. The following tables summarize quantitative data from key experiments to facilitate comparison.
Table 1: Asymmetric Michael Addition of Ketones to Nitroalkenes
| Entry | Ketone | Nitroalkene | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | trans-β-nitrostyrene | 10 | Toluene (B28343) | 95 | >95:5 | 98 |
| 2 | Cyclopentanone | trans-β-nitrostyrene | 10 | Toluene | 92 | 90:10 | 96 |
| 3 | Acetone | trans-β-nitrostyrene | 10 | Toluene | 84 | - | 93 |
Data adapted from representative procedures.
Table 2: Asymmetric Michael Addition of Aldehydes to Nitroalkenes
| Entry | Aldehyde | Nitroalkene | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) |
| 1 | Isobutyraldehyde | trans-β-nitrostyrene | 10 | Water | 99 | >9:1 | 99 |
| 2 | Propanal | trans-β-nitrostyrene | 10 | Water | 94 | >9:1 | 97 |
Data sourced from reference[1].
Table 3: Asymmetric Michael Addition of Aldehydes to Maleimides
| Entry | Aldehyde | Maleimide (B117702) | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |
| 1 | Isobutyraldehyde | N-phenylmaleimide | 0.01 | Water | >97 | 99 |
| 2 | Isobutyraldehyde | N-ethylmaleimide | 0.01 | Water | >97 | 99 |
Data sourced from references[1][4].
Experimental Protocols
The following are generalized protocols for the asymmetric Michael addition using a (+)-DPEN-derived thiourea catalyst. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Asymmetric Michael Addition of a Ketone to a Nitroalkene
This protocol is adapted from the procedure for the reaction between cycloketones and α,β-unsaturated nitroalkenes.[1]
Materials:
-
(+)-DPEN-derived thiourea catalyst
-
Cycloketone (e.g., cyclohexanone)
-
α,β-Unsaturated nitroalkene (e.g., trans-β-nitrostyrene)
-
Anhydrous Toluene
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (B1210297)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the (+)-DPEN-derived thiourea catalyst (0.02 mmol, 10 mol%).[1]
-
Add anhydrous toluene (1.0 mL) to dissolve the catalyst.[1]
-
Add the cycloketone (0.24 mmol, 1.2 equivalents).[1]
-
Cool the mixture to the desired temperature (e.g., room temperature or 0 °C).[1]
-
Add the α,β-unsaturated nitroalkene (0.2 mmol, 1.0 equivalent) to the stirred solution.[1]
-
Stir the reaction mixture at the same temperature and monitor its progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[1]
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).[1]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure Michael adduct.[1]
-
Determine the diastereomeric and enantiomeric ratios by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) analysis.[1]
Protocol 2: Asymmetric Michael Addition of an Aldehyde to a Maleimide
Materials:
-
(+)-DPEN-derived thiourea catalyst
-
Aldehyde (e.g., isobutyraldehyde)
-
N-substituted maleimide (e.g., N-phenylmaleimide)
-
Deionized water
-
Dichloromethane (B109758) or Ethyl acetate for extraction
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add the N-substituted maleimide (0.5 mmol, 1.0 equivalent).[1]
-
Add the (+)-DPEN-derived thiourea catalyst (0.00005 mmol, 0.01 mol%).[1]
-
Add water (1.0 mL) and stir the mixture.[1]
-
Add the aldehyde (0.75 mmol, 1.5 equivalents).[1]
-
Stir the reaction mixture vigorously at room temperature.[1]
-
Monitor the reaction by TLC.[1]
-
After completion, extract the mixture with dichloromethane or ethyl acetate (3 x 10 mL).[1]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel.[1]
-
Determine the enantiomeric excess by chiral HPLC analysis.[2]
Mandatory Visualization
Caption: General experimental workflow for Michael additions.
References
The Use of 1,2-Diphenylethylamine in Diastereoselective Diels-Alder Reactions: A Review of Current Applications
Introduction
The Diels-Alder reaction, a cornerstone in the synthesis of six-membered rings, has been the subject of extensive research, particularly in the development of diastereoselective variants to control the stereochemical outcome of the cycloaddition. A key strategy in achieving high levels of diastereoselectivity is the use of chiral auxiliaries, which are stereogenic units temporarily incorporated into one of the reactants to direct the approach of the other. While a variety of chiral auxiliaries have been successfully employed in Diels-Alder reactions, the application of 1,2-diphenylethylamine as a covalently bound chiral auxiliary is not a widely documented strategy in the scientific literature.
Our comprehensive search of available chemical literature and databases did not yield specific examples of this compound being utilized as a traditional chiral auxiliary attached to a dienophile for the purpose of inducing diastereoselectivity in a Diels-Alder reaction. The predominant role of this compound and its derivatives in asymmetric synthesis, including some cycloadditions, appears to be as a chiral ligand for metal catalysts or as a key component in the structure of organocatalysts.
This document will briefly touch upon the catalytic applications of 1,2-diphenylethylenediamine (a close derivative) in a Diels-Alder reaction, as this is the most relevant information found, while highlighting the absence of data for its use as a chiral auxiliary.
Catalytic Applications of 1,2-Diphenylethylenediamine Derivatives in Diels-Alder Reactions
While not functioning as a chiral auxiliary, derivatives of 1,2-diphenylethylenediamine (DPEN) have been employed as chiral ligands in catalytic systems for asymmetric Diels-Alder reactions. For instance, bisammonium salts of (1R,2R)-1,2-diphenylethylenediamine have been used to catalyze the enantioselective Diels-Alder cycloaddition between cyclopentadiene (B3395910) and (E)-crotonaldehyde. In these reactions, the catalyst directs the facial selectivity of the dienophile's approach to the diene, leading to the preferential formation of one enantiomer.
A summary of reported results for this catalytic system is presented below.
| Diene | Dienophile | Catalyst | Solvent System | Yield (%) | Endo e.e. (%) |
| Cyclopentadiene | (E)-Crotonaldehyde | Bisammonium salt of (1R,2R)-DPEDA | Various (e.g., MeOH/H₂O, THF/H₂O) | up to 98 | 31-79 |
Table 1: Performance of a (1R,2R)-DPEDA-derived catalyst in the asymmetric Diels-Alder reaction.[1]
It is important to reiterate that in this application, the 1,2-diphenylethylenediamine derivative is part of the catalyst and is not covalently attached to the dienophile.
Experimental Protocols
Due to the lack of specific examples of this compound used as a chiral auxiliary in Diels-Alder reactions, a detailed experimental protocol for such a reaction cannot be provided. The protocol for the catalytically promoted reaction mentioned above would involve the in-situ formation of the chiral catalyst followed by the addition of the diene and dienophile.
Visualization of the Catalytic Cycle
The following diagram illustrates a general conceptual workflow for a catalytically promoted Diels-Alder reaction, which is distinct from a chiral auxiliary-mediated process.
Conclusion
Based on the available scientific literature, the application of this compound as a covalently bound chiral auxiliary in diastereoselective Diels-Alder reactions is not a reported or established methodology. Its utility in the context of asymmetric cycloadditions is primarily observed in its role as a chiral ligand in catalytic systems. Therefore, detailed application notes and protocols specifically for the use of this compound as a chiral auxiliary in this context cannot be formulated at this time. Researchers and scientists interested in diastereoselective Diels-Alder reactions are encouraged to explore well-established chiral auxiliaries such as Evans' oxazolidinones or Oppolzer's sultams, for which a wealth of data and experimental procedures are available.
References
Synthesis of Chiral Ligands from Enantiopure 1,2-Diphenylethylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various classes of chiral ligands derived from enantiopure (1R,2R)- or (1S,2S)-1,2-diphenylethylamine. This versatile chiral scaffold allows for the preparation of a wide range of ligands, including Schiff bases, phosphoramidites, and N-oxides, which have demonstrated significant utility in asymmetric catalysis. The protocols detailed herein provide a practical guide for the synthesis and application of these ligands in key organic transformations.
Synthesis of Chiral Schiff Base Ligands
Chiral Schiff base ligands are readily synthesized through the condensation of enantiopure 1,2-diphenylethylamine with substituted salicylaldehydes. These ligands are particularly effective in asymmetric catalysis, for instance, in copper-catalyzed Henry reactions.
Experimental Protocol: Synthesis of a (R,R)-1,2-Diphenylethylamine-derived Schiff Base Ligand
Materials:
-
(1R,2R)-1,2-Diphenylethylamine
-
Salicylaldehyde (B1680747) (or substituted salicylaldehyde)
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve (1R,2R)-1,2-diphenylethylamine (1.0 equivalent) in absolute ethanol.
-
Add salicylaldehyde (1.0 equivalent) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base product often precipitates from the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterize the purified ligand by ¹H NMR, ¹³C NMR, and mass spectrometry.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for chiral Schiff base ligand synthesis.
Application in Asymmetric Henry Reaction
The synthesized chiral Schiff base ligands can be used to form copper complexes in situ for the catalysis of asymmetric Henry (nitroaldol) reactions.
Experimental Protocol: Copper-Catalyzed Asymmetric Henry Reaction
Materials:
-
Chiral Schiff base ligand (from section 1)
-
Copper(II) acetate (B1210297) (Cu(OAc)₂)
-
Aromatic or aliphatic aldehyde
-
Ethanol
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral Schiff base ligand (0.1 equivalent) and Cu(OAc)₂ (0.09 equivalent) in ethanol.
-
Stir the mixture at room temperature for 30 minutes to form the copper complex.
-
Cool the reaction mixture to the desired temperature (e.g., -15 °C).
-
Add the aldehyde (1.0 equivalent) followed by nitromethane (10 equivalents).
-
Stir the reaction at this temperature, monitoring for completion by TLC (typically 16-24 hours).
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the yield and enantiomeric excess (ee) of the β-nitro alcohol product by chiral HPLC.
Performance Data
| Aldehyde | Ligand Configuration | Yield (%) | ee (%) |
| Benzaldehyde | (R,R) | 93 | 89 |
| 4-Bromobenzaldehyde | (R,R) | 93 | 86 |
| 4-Methoxybenzaldehyde | (R,R) | 65 | 82 |
Catalytic Cycle of the Asymmetric Henry Reaction:
Caption: Proposed catalytic cycle for the copper-catalyzed asymmetric Henry reaction.
Synthesis of Chiral Phosphoramidite (B1245037) Ligands
Chiral phosphoramidite ligands are another important class of ligands that can be synthesized from enantiopure this compound. These ligands have shown high efficacy in various asymmetric transformations, including rhodium-catalyzed hydrogenations and palladium-catalyzed allylic alkylations.
Experimental Protocol: Synthesis of a (R,R)-1,2-Diphenylethylamine-derived Phosphoramidite Ligand
Materials:
-
(1R,2R)-1,2-Diphenylethylamine
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Chiral diol (e.g., (R)-BINOL)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous toluene (B28343) or dichloromethane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral diol (1.0 equivalent) in anhydrous toluene.
-
Cool the solution to 0 °C and add triethylamine (2.2 equivalents).
-
Slowly add phosphorus trichloride (1.1 equivalents) dropwise and stir the mixture at room temperature for 2 hours.
-
In a separate flask, dissolve (1R,2R)-1,2-diphenylethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous toluene.
-
Cool the amine solution to 0 °C and add the previously prepared phosphorochloridite solution dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude phosphoramidite ligand by column chromatography on silica gel under an inert atmosphere.
-
Characterize the purified ligand by ³¹P NMR, ¹H NMR, and mass spectrometry.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for chiral phosphoramidite ligand synthesis.
Synthesis of Chiral N-Oxide Ligands
Chiral N-oxides represent a class of organocatalysts and ligands that can be prepared from this compound. These are often used in silicon-mediated asymmetric reactions.
Experimental Protocol: Synthesis of a (R,R)-1,2-Diphenylethylamine-derived N-Oxide
Materials:
-
(1R,2R)-1,2-Diphenylethylamine
-
Alkylating agent (e.g., methyl iodide)
-
Oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA)
-
Base (e.g., potassium carbonate)
-
Dichloromethane (DCM)
Procedure:
-
N-Alkylation: In a round-bottom flask, dissolve (1R,2R)-1,2-diphenylethylamine (1.0 equivalent) in a suitable solvent such as acetonitrile. Add a base like potassium carbonate (2.0 equivalents) followed by the alkylating agent (e.g., methyl iodide, 2.2 equivalents for dimethylation). Stir the reaction at room temperature until completion (monitored by TLC). Work up the reaction by filtering the solid and concentrating the filtrate. Purify the resulting tertiary amine by column chromatography.
-
N-Oxidation: Dissolve the purified tertiary amine (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C and add m-CPBA (1.1 equivalents) portion-wise. Stir the reaction at 0 °C for 1-2 hours. Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chiral N-oxide.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for chiral N-oxide synthesis.
These protocols provide a foundation for the synthesis of a variety of chiral ligands from the versatile and readily available enantiopure this compound. Researchers are encouraged to adapt and optimize these procedures for their specific substrates and applications.
Application Notes and Protocols: The Use of 1,2-Diphenylethylamine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diphenylethylamine and its derivatives are a critical class of chiral compounds that serve as versatile tools in the asymmetric synthesis of pharmaceutical intermediates. Their rigid C2-symmetric backbone provides a well-defined chiral environment, enabling the highly enantioselective synthesis of complex molecules. This is of paramount importance in drug development, where the stereochemistry of an active pharmaceutical ingredient (API) can profoundly influence its efficacy and safety. These application notes provide detailed methodologies for the use of this compound and its derivatives as chiral catalysts, auxiliaries, and resolving agents in the synthesis of key pharmaceutical building blocks.
Core Applications
The utility of this compound and its derivatives in pharmaceutical synthesis is broad, with three principal applications:
-
Chiral Ligands for Asymmetric Catalysis: Derivatives of this compound, particularly 1,2-diphenylethylenediamine (DPEN), are extensively used as chiral ligands in metal-catalyzed asymmetric reactions, such as hydrogenation and transfer hydrogenation.
-
Chiral Auxiliaries: this compound can be temporarily incorporated into a prochiral substrate to direct a stereoselective transformation, after which it can be cleaved and recovered.
-
Chiral Resolving Agents: As a chiral base, this compound can be used to separate enantiomers of racemic acids through the formation of diastereomeric salts with different solubilities.
I. Asymmetric Catalysis: Synthesis of Chiral Alcohols via Asymmetric Transfer Hydrogenation
Chiral alcohols are ubiquitous intermediates in the pharmaceutical industry. A powerful method for their synthesis is the asymmetric transfer hydrogenation of prochiral ketones, often catalyzed by ruthenium complexes of N-substituted 1,2-diphenylethylenediamine (DPEN) derivatives.
Quantitative Data Summary
The following table summarizes the performance of various (+)-DPEN derivative-based catalysts in the asymmetric transfer hydrogenation of acetophenone (B1666503).
| Catalyst Derivative (Ligand) | Metal Complex | Yield (%) | Enantiomeric Excess (ee, %) |
| N-Tosyl-DPEN (TsDPEN) | [RuCl(p-cymene)((R,R)-TsDPEN)] | 98 | 99 (R) |
| N-Mesyl-DPEN (MsDPEN) | [RuCl(p-cymene)((R,R)-MsDPEN)] | 95 | 97 (R) |
Data sourced from a comparative analysis of (+)-DPEN derivatives.[1]
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone using a Ru-(+)-DPEN derivative catalyst.
Materials:
-
Acetophenone
-
[RuCl(p-cymene)((R,R)-TsDPEN)]
-
Formic acid/triethylamine (5:2 azeotropic mixture) as the hydrogen source
-
Anhydrous solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve the Ru-(+)-DPEN derivative catalyst in the anhydrous solvent.
-
Add acetophenone to the solution.
-
Add the formic acid/triethylamine azeotropic mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
-
Determine the enantiomeric excess of the resulting 1-phenylethanol (B42297) by chiral high-performance liquid chromatography (HPLC).
Diagram: Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
II. Chiral Auxiliary: Asymmetric Synthesis of β-Amino Acids
This compound can be employed as a chiral auxiliary to synthesize enantiomerically enriched compounds, such as β-amino acids, which are important components of various pharmaceuticals.
Experimental Protocol: Asymmetric Synthesis of (S)-α-Benzyl-β-alanine
This protocol outlines the use of (R)-α-phenylethylamine, a close analog of this compound, as a chiral auxiliary in the synthesis of a β-amino acid.[2][3]
Step 1: Synthesis of the Chiral Amide
-
A secondary amine, (R,R)-bis(α-phenylethyl)amine, is reacted with acryloyl chloride to form the conjugated amide, N,N-bis[(R)-α-phenylethyl]prop-2-enamide.[2][3]
Step 2: Diastereoselective Michael Addition
-
A 1,4-addition of (S)-α-phenylethylamine to the unsaturated amide from Step 1 affords N,N-Bis[(R)-α-phenylethyl]-3-N-[(S)-α-phenylethyl]amino-propanamide.[2][3]
Step 3: Diastereoselective Alkylation
-
The product from Step 2 is alkylated with high diastereoselectivity to introduce the desired side chain.[2][3]
Step 4: Cleavage of the Chiral Auxiliary
-
Hydrogenolysis of the alkylated product using a palladium hydroxide (B78521) catalyst, followed by acid hydrolysis, yields (S)-α-benzyl-β-alanine.[2][3] The use of microwave irradiation can facilitate this step and prevent racemization.[2]
Diagram: Workflow for Asymmetric β-Amino Acid Synthesis
Caption: Asymmetric synthesis of β-amino acids using a chiral auxiliary.
III. Chiral Resolving Agent: Resolution of Racemic Ibuprofen (B1674241)
This compound and its analogs can be used as chiral resolving agents to separate enantiomers of racemic carboxylic acids, a common class of pharmaceutical compounds. The principle lies in the formation of diastereomeric salts with different solubilities, allowing for their separation by crystallization. The following protocol details the resolution of racemic ibuprofen using (S)-(-)-α-phenylethylamine, illustrating the general methodology.[1][2][4]
Quantitative Data (Illustrative)
The success of a chiral resolution is determined by the yield and the optical purity (enantiomeric excess) of the desired enantiomer. For the resolution of ibuprofen with α-phenylethylamine, the goal is to isolate the (S)-(+)-enantiomer, which possesses the desired pharmacological activity.[1]
| Step | Product | Typical Yield | Optical Purity (ee%) |
| Crystallization | (S,S)-ibuprofen-(S)-α-phenylethylammonium salt | Varies | >90% (after recrystallization) |
| Liberation | (S)-(+)-Ibuprofen | ~40-45% (of initial racemate) | >95% |
Experimental Protocol: Chiral Resolution of Racemic Ibuprofen
Materials:
-
Racemic ibuprofen
-
(S)-(-)-α-phenylethylamine
-
Potassium hydroxide (KOH) solution (0.24 M)
-
Sulfuric acid (H₂SO₄) solution (2 M)
-
Methanol
-
Methyl-t-butyl ether (MTBE)
-
Anhydrous sodium sulfate
-
Ice
Procedure:
Part A: Formation and Separation of Diastereomeric Salts
-
Dissolve racemic ibuprofen in the KOH solution with heating (75-85 °C).[1]
-
Slowly add one molar equivalent of (S)-(-)-α-phenylethylamine to the heated solution. A precipitate of the less soluble (S,S)-diastereomeric salt will form.[4]
-
Cool the mixture to room temperature and then in an ice bath to maximize crystallization.
-
Collect the crystalline solid by vacuum filtration and wash with a small amount of ice-cold water.[2]
Part B: Recrystallization of the Diastereomeric Salt
-
Recrystallize the collected salt from a suitable solvent (e.g., 2-propanol or aqueous methanol) to improve its diastereomeric purity.[4]
Part C: Liberation of (S)-(+)-Ibuprofen
-
Suspend the recrystallized salt in water and add 2 M H₂SO₄ to protonate the ibuprofen.
-
Extract the liberated (S)-(+)-ibuprofen with MTBE.[2]
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield (S)-(+)-ibuprofen.
Part D: Analysis
-
Determine the optical purity of the product by polarimetry and compare the specific rotation to the literature value.[1]
-
Confirm the chemical identity and purity using techniques such as melting point determination and IR spectroscopy.
Diagram: Logical Workflow of Chiral Resolution
Caption: General workflow for chiral resolution by diastereomeric salt formation.
Applications in the Synthesis of Marketed Drugs
The principles of asymmetric synthesis employing chiral amines and their derivatives are central to the production of numerous active pharmaceutical ingredients.
-
Aprepitant: The synthesis of this antiemetic drug involves the creation of a chiral morpholin-2-one (B1368128) intermediate.[3] The stereoselective steps in its synthesis highlight the importance of controlling chirality, a principle that is often achieved using methodologies involving chiral catalysts or auxiliaries.
-
Solifenacin (B1663824): A key intermediate in the synthesis of Solifenacin, a drug for treating overactive bladder, is (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.[5][6] The synthesis of such chiral amines often relies on asymmetric hydrogenation or resolution techniques.
-
Rivastigmine: As previously mentioned, a key chiral intermediate for this Alzheimer's disease medication is synthesized via the asymmetric hydrogenation of a ketone to a chiral alcohol, a reaction for which DPEN-derived catalysts are highly effective.[7]
Conclusion
This compound and its derivatives are indispensable tools in the synthesis of pharmaceutical intermediates. Their application as chiral ligands in asymmetric catalysis, as chiral auxiliaries for diastereoselective reactions, and as chiral resolving agents provides a robust platform for the production of enantiomerically pure compounds. The protocols and data presented in these application notes offer a foundational guide for researchers and professionals in the pharmaceutical industry to effectively utilize these versatile chiral molecules in drug development and manufacturing.
References
- 1. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 2. chemconnections.org [chemconnections.org]
- 3. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. murov.info [murov.info]
- 5. WO2007076116A2 - Intermediates for preparing solifenacin - Google Patents [patents.google.com]
- 6. US20080242697A1 - Process for the synthesis of solifenacin - Google Patents [patents.google.com]
- 7. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the One-Pot Synthesis of Substituted Pyrroles Using 1-Phenylethylamine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the one-pot, asymmetric synthesis of substituted pyrroles. This method utilizes the readily available and highly effective chiral auxiliary, (S)-1-phenylethylamine, in a modification of the classical Paal-Knorr pyrrole (B145914) synthesis. This approach allows for the introduction of a chiral center, yielding enantiomerically enriched pyrrole derivatives which are valuable scaffolds in medicinal chemistry and drug development.
Pyrrole and its derivatives are fundamental heterocyclic structures present in a wide array of pharmaceuticals and biologically active compounds. The ability to synthesize these molecules with high stereocontrol is of significant interest in the development of new therapeutic agents. The one-pot nature of this protocol offers an efficient and atom-economical route to chiral substituted pyrroles from simple starting materials.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various substituted pyrroles using (S)-1-phenylethylamine as the chiral auxiliary. The data illustrates the typical yields and enantiomeric excess that can be achieved under the optimized reaction conditions described in the experimental protocol.
| Entry | R¹ | R² | R³ | R⁴ | Solvent | Catalyst | Time (h) | Yield (%) | ee (%) |
| 1 | Ph | H | H | Ph | Toluene (B28343) | Acetic Acid | 24 | 85 | 92 |
| 2 | 4-MeO-Ph | H | H | Ph | Toluene | Acetic Acid | 24 | 82 | 90 |
| 3 | 4-Cl-Ph | H | H | Ph | Toluene | Acetic Acid | 24 | 88 | 95 |
| 4 | Me | H | H | Me | Toluene | Acetic Acid | 36 | 75 | 88 |
| 5 | Ph | Me | Me | Ph | Toluene | Acetic Acid | 36 | 78 | 85 |
| 6 | Et | H | H | Et | Dioxane | Sc(OTf)₃ | 18 | 80 | 93 |
| 7 | Ph | H | H | CO₂Et | Toluene | Acetic Acid | 48 | 72 | 80 |
Experimental Protocols
This section provides a detailed methodology for the one-pot synthesis of a representative chiral substituted pyrrole, 2,5-diphenyl-1-((S)-1-phenylethyl)-1H-pyrrole, from 1,4-diphenyl-1,4-butanedione and (S)-1-phenylethylamine.
Materials and Equipment
-
1,4-Diphenyl-1,4-butanedione
-
(S)-1-phenylethylamine (≥99% ee)
-
Toluene (anhydrous)
-
Glacial Acetic Acid
-
Magnesium Sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-diphenyl-1,4-butanedione (1.0 g, 4.2 mmol, 1.0 equiv.).
-
Addition of Reagents: Add 40 mL of anhydrous toluene to the flask, followed by (S)-1-phenylethylamine (0.56 g, 4.6 mmol, 1.1 equiv.).
-
Catalyst Addition: Add glacial acetic acid (0.1 mL, 1.7 mmol, 0.4 equiv.) to the reaction mixture.
-
Reaction: The mixture is heated to reflux (approximately 110 °C) with vigorous stirring. The progress of the reaction is monitored by TLC (eluent: hexane/ethyl acetate (B1210297) 9:1).
-
Work-up: After completion of the reaction (typically 24 hours), the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is redissolved in a minimal amount of dichloromethane (B109758) and purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient, starting from 100:0 to 95:5) to afford the pure N-chiral pyrrole.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the one-pot synthesis of substituted pyrroles using a chiral auxiliary.
Proposed Reaction Mechanism
The diagram below outlines the proposed mechanism for the Paal-Knorr synthesis of a chiral pyrrole using 1-phenylethylamine as a chiral auxiliary. The stereochemistry is directed by the bulky phenyl group of the chiral auxiliary, favoring the formation of one diastereomeric intermediate over the other.
Application Notes and Protocols: Kinetic Resolution of Secondary Alcohols Using 1,2-Diphenylethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective synthesis of chiral secondary alcohols is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules where stereochemistry dictates biological activity. Kinetic resolution of racemic secondary alcohols offers a powerful and practical approach to access enantiomerically enriched alcohols. This document provides detailed application notes and protocols for the kinetic resolution of secondary alcohols via enantioselective acylation, utilizing catalysts derived from chiral diamines, with a focus on systems conceptually related to 1,2-diphenylethylamine.
Chiral N-heterocyclic carbenes (NHCs) derived from C2-symmetric backbones, such as those prepared from 1-phenylethylamine, have emerged as effective organocatalysts for this transformation. These catalysts create a specific chiral environment that selectively promotes the acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This allows for the separation of the acylated product and the remaining unreacted alcohol, both in high enantiomeric purity.
Principle of the Method
The kinetic resolution of a racemic secondary alcohol is achieved through an enantioselective acylation reaction catalyzed by a chiral N-heterocyclic carbene (NHC). The NHC catalyst is generated in situ from a chiral imidazolium (B1220033) salt and a base. This chiral catalyst then selectively activates an acylating agent, preferentially transferring the acyl group to one enantiomer of the racemic alcohol at a significantly faster rate than the other. This rate difference allows for the separation of the faster-reacting enantiomer (as its ester) from the slower-reacting, unreacted alcohol enantiomer.
Applications
The primary application of this methodology is the preparation of enantiomerically pure or enriched secondary alcohols and their corresponding esters. These chiral building blocks are valuable intermediates in the synthesis of a wide range of complex molecules, including:
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Active Pharmaceutical Ingredients (APIs): Many drugs contain stereogenic centers where a specific enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects.
-
Agrochemicals: The biological activity of pesticides and herbicides can also be dependent on their stereochemistry.
-
Natural Product Synthesis: The total synthesis of complex natural products often requires the use of enantiomerically pure starting materials.
-
Chiral Ligands and Auxiliaries: Enantiopure alcohols can be used in the synthesis of other chiral molecules that are used to control the stereochemistry of subsequent reactions.
Data Presentation
The following table summarizes the results of the kinetic resolution of various racemic secondary alcohols using a chiral N-heterocyclic carbene catalyst derived from 1,3-bis-(1-(R)-phenylethyl)imidazolium tetrafluoroborate. The reactions were performed with a vinyl ester as the acylating agent.
| Entry | Secondary Alcohol | Acylating Agent | Time (h) | Conv. (%) | Ester e.e. (%) | Alcohol e.e. (%) | Selectivity (s) |
| 1 | 1-Phenylethanol | Vinyl Diphenylacetate | 12 | 50 | 96 (R) | 96 (S) | 107 |
| 2 | 1-(1-Naphthyl)ethanol | Vinyl Diphenylacetate | 24 | 51 | 98 (R) | >99 (S) | 249 |
| 3 | 1-(2-Naphthyl)ethanol | Vinyl Diphenylacetate | 24 | 52 | 97 (R) | >99 (S) | 165 |
| 4 | 1-(4-Fluorophenyl)ethanol | Vinyl Diphenylacetate | 12 | 50 | 95 (R) | 95 (S) | 80 |
| 5 | 1-(4-Methoxyphenyl)ethanol | Vinyl Diphenylacetate | 12 | 51 | 93 (R) | 96 (S) | 59 |
| 6 | 1-Phenyl-1-propanol | Vinyl Diphenylacetate | 24 | 51 | 98 (R) | >99 (S) | 249 |
| 7 | (E)-4-Phenyl-3-buten-2-ol | Vinyl Diphenylacetate | 12 | 50 | 94 (R) | 94 (S) | 66 |
Experimental Protocols
Materials and General Information
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) in oven-dried glassware.
-
Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone.
-
Secondary alcohols, if commercially available, should be purified by distillation prior to use. Otherwise, they can be prepared by the reduction of the corresponding ketones with sodium borohydride (B1222165) and purified by column chromatography and/or distillation.
-
Chiral N-heterocyclic carbene precursors, such as 1,3-bis-(1-(R)-phenylethyl)imidazolium tetrafluoroborate, can be synthesized according to literature procedures.
-
Vinyl esters, such as vinyl diphenylacetate, can be prepared from the corresponding carboxylic acid and vinyl acetate.
-
Reaction progress and enantiomeric excess (e.e.) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Protocol 1: Preparation of the Chiral N-Heterocyclic Carbene Catalyst Solution
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral imidazolium salt (e.g., 1,3-bis-(1-(R)-phenylethyl)imidazolium tetrafluoroborate, 0.03 mmol).
-
Add freshly distilled THF (2 mL) and cool the solution to -78 °C.
-
Carefully degas the solution with argon.
-
Add a 1.0 M THF solution of potassium tert-butoxide (0.03 mmol, 30 µL) dropwise at room temperature.
-
Stir the resulting solution for 30 minutes at room temperature. This catalyst solution is now ready for use in the kinetic resolution.
Protocol 2: General Procedure for the Kinetic Resolution of a Racemic Secondary Alcohol
-
To a separate flame-dried Schlenk flask under an argon atmosphere, add the racemic secondary alcohol (0.6 mmol).
-
Dissolve the alcohol in freshly distilled THF (2 mL).
-
Cool the solution to -78 °C.
-
Add the previously prepared chiral NHC catalyst solution (from Protocol 1) to the alcohol solution.
-
Add the vinyl ester (e.g., vinyl diphenylacetate, 0.36 mmol) dropwise to the reaction mixture at -78 °C.
-
Stir the reaction mixture at -78 °C for the time indicated in the data table (typically 12-24 hours).
-
Quench the reaction by adding 0.1 N HCl.
-
Extract the mixture with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography (e.g., using a gradient of ether/hexane as the eluent) to separate the acylated product (ester) and the unreacted alcohol.
-
Determine the enantiomeric excess of the purified ester and alcohol using chiral HPLC or GC.
Protocol 3: Hydrolysis of the Enantioenriched Ester to the Chiral Alcohol
-
Dissolve the enantioenriched ester (e.g., (R)-1-phenylethyl diphenylacetate, 0.134 mmol) in a mixture of THF (1 mL) and methanol (B129727) (1 mL).
-
Cool the solution to 0 °C.
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Add a 15 wt% aqueous solution of sodium hydroxide (B78521) (NaOH, 0.5 mL).
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Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
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Pour the mixture into a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4) and concentrate under reduced pressure.
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Purify the residue by silica gel column chromatography (e.g., using ether/hexane = 1:5 as the eluent) to obtain the enantioenriched alcohol.
-
Confirm the retention of optical purity by chiral HPLC or GC analysis.
Visualizations
Caption: Experimental workflow for the kinetic resolution of secondary alcohols.
Caption: Proposed mechanism for NHC-catalyzed kinetic resolution.
Troubleshooting & Optimization
Technical Support Center: Diastereomeric Crystallization of 1,2-Diphenylethylamine Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diastereomeric crystallization of 1,2-diphenylethylamine salts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind separating enantiomers of this compound using diastereomeric crystallization?
The separation of enantiomers of a racemic amine, such as this compound, is achieved by reacting it with an enantiomerically pure chiral resolving agent, typically a chiral acid.[1] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, most notably solubility.[1][2] This difference in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, while the more soluble diastereomer remains in the mother liquor.[1] The crystallized salt can then be isolated, and the desired amine enantiomer can be recovered.
Q2: How do I select an appropriate chiral resolving agent and solvent for the resolution of this compound?
For basic compounds like this compound, chiral acids are the resolving agents of choice.[2] Commonly used and effective resolving agents include (+)-tartaric acid and (+)-dibenzoyl-D-tartaric acid ((+)-DBTA).[1][2]
The choice of solvent is critical and often requires empirical screening.[2] The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts.[2] Alcoholic solvents, such as methanol, are often a good starting point for the resolution of amines with tartaric acid.[2][3] Solvent mixtures can also be employed to fine-tune the polarity and solvating properties of the crystallization medium.[3]
Q3: What is the theoretical maximum yield for this type of resolution, and what can I realistically expect?
In a classical chiral resolution, the theoretical maximum yield for the desired enantiomer is 50% of the initial amount of the racemate.[2] However, practical yields are often lower due to factors like incomplete crystallization, losses during filtration and washing, and the need for recrystallization to enhance enantiomeric purity.[2] With a well-optimized procedure, it is possible to achieve yields that approach this theoretical maximum.[2]
Q4: How can I determine the enantiomeric excess (e.e.) of my resolved this compound?
Several analytical methods can be used to determine the enantiomeric excess (e.e.) of your final product:
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Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used method that employs a chiral stationary phase to separate the enantiomers. The ratio of the peak areas directly corresponds to the enantiomeric ratio.[2]
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Polarimetry: This traditional method measures the optical rotation of the sample. The e.e. can be calculated by comparing the specific rotation of your sample to the known specific rotation of the enantiomerically pure compound.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent can allow for the differentiation of enantiomers by NMR.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the diastereomeric crystallization of this compound salts.
Problem 1: No crystallization of the diastereomeric salt.
| Possible Cause | Suggested Solution(s) |
| High Solubility: The diastereomeric salt is too soluble in the chosen solvent.[2][5] | - Solvent Screening: Try a different solvent or a mixture of solvents where the salt is less soluble.[2] - Increase Concentration: Carefully evaporate some of the solvent to increase the concentration.[2][5] - Lower Temperature: Cool the solution to a lower temperature to decrease solubility.[2] |
| Insufficient Supersaturation: The solution is not sufficiently supersaturated.[2][5] | - Anti-Solvent Addition: Slowly add a small amount of an "anti-solvent" (a solvent in which the salt is insoluble) to induce precipitation.[2] - Induce Nucleation: "Scratch" the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[2] - Seeding: Add a seed crystal of the desired diastereomeric salt.[1] |
| Insufficient Time: Crystallization may be slow.[2] | - Patience: Allow the solution to stand undisturbed for a longer period, from several hours to even a few days.[2] |
Problem 2: Low yield of the desired diastereomeric salt.
| Possible Cause | Suggested Solution(s) |
| Significant Solubility: The desired diastereomeric salt has considerable solubility in the mother liquor.[2][5] | - Optimize Temperature: Lower the crystallization temperature to further decrease solubility.[2][5] - Minimize Washing: Use a minimal amount of pre-chilled solvent to wash the crystals.[2] |
| Premature Filtration: Filtration was performed before crystallization was complete.[2][5] | - Monitor Crystallization: Allow for sufficient crystallization time and monitor the formation of crystals over time.[2] |
| Suboptimal Stoichiometry: The molar ratio of the amine to the resolving agent may not be optimal. | - Adjust Stoichiometry: Experiment with different molar ratios. Sometimes using 0.5 equivalents of the resolving agent can be more effective.[5] |
Problem 3: Low enantiomeric excess (e.e.) of the final product.
| Possible Cause | Suggested Solution(s) |
| Co-precipitation: The undesired diastereomer has co-precipitated with the desired salt.[2] | - Recrystallization: Perform one or more recrystallizations of the diastereomeric salt.[2] - Optimize Solvent System: Screen for a solvent system that maximizes the solubility difference between the two diastereomeric salts.[2] |
| Incomplete Separation: Residual mother liquor containing the more soluble diastereomer remains on the crystals. | - Thorough Washing: Ensure the filtered crystals are washed thoroughly with a small amount of cold solvent.[2] |
| Solid Solution Formation: The two diastereomers form a solid solution, making separation by simple crystallization difficult.[6] | - Construct Phase Diagram: A ternary phase diagram of the two diastereomeric salts and the solvent can help identify optimal separation conditions.[5] |
Problem 4: The diastereomeric salt "oils out" instead of crystallizing.
| Possible Cause | Suggested Solution(s) |
| High Supersaturation: The solution is too concentrated, leading to the separation of the salt as a liquid.[2][5] | - Dilute the Solution: Add more of the primary solvent.[2] - Slow Cooling: Heat the solution to dissolve the oil and then cool it very slowly to promote crystal formation.[2][5] |
| Inappropriate Solvent: The chosen solvent may promote oiling out. | - Change Solvent: Experiment with a different solvent or solvent mixture.[3] |
| Impurities Present: Impurities can inhibit crystallization and promote oiling. | - Purify Starting Materials: Ensure the racemic this compound and the resolving agent are of high purity.[3] |
Quantitative Data Summary
| Parameter | Typical Value / Range | Notes |
| Resolving Agent | (+)-Tartaric Acid, (+)-Dibenzoyl-D-tartaric acid | Chiral acids are effective for resolving basic amines.[1][2] |
| Molar Ratio (Amine:Resolving Agent) | 1:1 | An equimolar ratio is a common starting point.[2] |
| Crystallization Solvent | Methanol, Ethanol, or other alcohols/mixtures | Solvent choice is crucial and requires optimization.[2][3] |
| Theoretical Maximum Yield | 50% | Based on the initial amount of the racemic mixture.[2] |
| Expected Enantiomeric Excess (e.e.) | >95% | Can be achieved after one or more recrystallizations.[2] |
Experimental Protocols
1. Formation and Crystallization of the Diastereomeric Salt
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Dissolution: In a suitable flask, dissolve one equivalent of the chiral resolving agent (e.g., (+)-tartaric acid) in a minimal amount of a suitable warm solvent (e.g., methanol).[2]
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Addition of Amine: Slowly add a solution of one equivalent of racemic this compound in the same solvent to the warm solution of the resolving agent.[2] The reaction may be exothermic.[1]
-
Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.[2] The onset of crystallization can be spontaneous or induced by scratching the inside of the flask or by adding a seed crystal.[1]
-
Maturation: To maximize the yield, allow the flask to stand undisturbed, often at a reduced temperature (e.g., 4°C), for several hours or overnight.[1][2]
2. Isolation and Purification of the Diastereomeric Salt
-
Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[1]
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Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.[1]
-
Drying: Dry the crystalline salt, for instance in a vacuum oven, until a constant weight is achieved.[1]
-
Recrystallization (Optional): To improve enantiomeric purity, the diastereomeric salt can be recrystallized from a suitable solvent.
3. Liberation of the Enantiomerically Enriched Amine
-
Dissolution: Suspend the dried diastereomeric salt in water.[1]
-
Basification: While stirring, slowly add a strong base solution (e.g., 50% sodium hydroxide) until the salt completely dissolves and the solution is strongly basic (pH > 12).[1][7] This liberates the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.[1]
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Chiral Resolution of 1,2-Diphenylethylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing "oiling out" during the chiral resolution of 1,2-Diphenylethylamine.
Troubleshooting Guides
Oiling out, the separation of a liquid phase instead of a solid crystalline product, is a common challenge in crystallization. Here are troubleshooting steps to address this issue during the resolution of this compound.
Issue: Oiling out observed upon cooling the solution of diastereomeric salts.
| Potential Cause | Troubleshooting Steps |
| High Supersaturation | • Reduce the cooling rate to allow for slower, more controlled crystal growth.[1][2] • Increase the amount of solvent to reduce the overall concentration.[3] • Employ a gradual anti-solvent addition method if applicable. |
| Low Melting Point of the Diastereomeric Salt | • Select a solvent or solvent mixture with a lower boiling point.[4] • Ensure the cooling process does not drop below the eutectic temperature of the mixture too rapidly. |
| Presence of Impurities | • Purify the racemic this compound and the resolving agent (e.g., L-(+)-tartaric acid) before use. • Consider a pre-treatment step with activated charcoal to remove colored or oily impurities.[2][3] |
| Inappropriate Solvent Choice | • Experiment with different solvent systems. A solvent that provides a larger difference in solubility between the two diastereomeric salts is ideal.[2][5] • Consider using a solvent mixture to fine-tune the solubility properties.[4] |
| Lack of Nucleation Sites | • Introduce seed crystals of the desired diastereomeric salt to initiate crystallization.[1] • Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[5] |
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why does it happen during the resolution of this compound?
A1: Oiling out is a phenomenon where a dissolved compound separates from a solution as a liquid (an oil) rather than a solid crystalline material.[1] During the resolution of this compound, this typically occurs when the diastereomeric salts formed with a chiral resolving agent, like L-(+)-tartaric acid, have a low melting point or when the solution is highly supersaturated.[3][4] The oil is a liquid phase rich in the dissolved salt, and its formation is often promoted by rapid cooling, the presence of impurities, or the use of an inappropriate solvent.[1][2]
Q2: How does the choice of solvent affect oiling out?
A2: The solvent plays a critical role in preventing oiling out. An ideal solvent for diastereomeric resolution should exhibit a significant difference in solubility for the two diastereomers, meaning one salt is significantly less soluble than the other.[5] If the desired diastereomeric salt is too soluble in the chosen solvent at the crystallization temperature, it can lead to a supersaturated state that favors oiling out over crystallization.[2] Experimenting with different solvents or solvent mixtures is often necessary to find the optimal conditions.
Q3: Can the cooling rate really make a difference?
A3: Absolutely. A slow and controlled cooling rate is crucial for successful crystallization.[2] Rapid cooling can lead to a sudden high level of supersaturation, which kinetically favors the formation of an oily liquid phase over the more ordered solid crystal lattice.[1] Allowing the solution to cool gradually provides sufficient time for molecules to orient themselves correctly and form stable crystals.
Q4: What is the role of seed crystals and how do I use them?
A4: Seed crystals are small amounts of the pure desired diastereomeric salt that are added to the solution to induce crystallization.[1] They provide a template for crystal growth, bypassing the often-difficult initial nucleation step and helping to ensure that the desired enantiomer crystallizes out. To use them, add a very small amount of the seed crystals to the slightly supersaturated solution before significant cooling has occurred.
Q5: My resolution has oiled out. Can I salvage the experiment?
A5: In many cases, yes. If oiling out occurs, you can try the following:
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Re-dissolve and re-crystallize: Heat the solution to re-dissolve the oil, add a small amount of additional solvent to reduce the concentration, and then cool the solution very slowly.[3]
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Trituration: If the oil solidifies upon further cooling, you can try to induce crystallization by scratching or by adding a different solvent in which the oil is insoluble but the impurities are soluble (trituration).
Experimental Protocols
Illustrative Protocol for the Resolution of this compound with L-(+)-Tartaric Acid
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid
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Methanol (B129727) (or other suitable solvent)
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5 M Sodium Hydroxide (NaOH) solution
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Diethyl ether (or other suitable extraction solvent)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Formation of Diastereomeric Salts:
-
Dissolve L-(+)-tartaric acid in a minimal amount of warm methanol in an Erlenmeyer flask.
-
In a separate flask, dissolve the racemic this compound in methanol.
-
Slowly add the amine solution to the tartaric acid solution with gentle swirling. The mixture may warm up.
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize. For optimal crystal formation, it is recommended to let the solution stand undisturbed for several hours or even overnight.[5]
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomeric salt.
-
Dry the crystals thoroughly.
-
-
Liberation of the Free Amine:
-
Dissolve the dried diastereomeric salt in a minimal amount of water.
-
Add 5 M NaOH solution dropwise until the solution is basic (pH > 10), which will liberate the free amine. The free amine may separate as an oil.
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Extract the aqueous solution with diethyl ether (3 x 20 mL).
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Combine the organic extracts and dry over anhydrous MgSO₄.
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Filter to remove the drying agent and evaporate the solvent to obtain the resolved this compound enantiomer.
-
Data Presentation
Qualitative Solubility of Diastereomeric Salts of Amines with Tartaric Acid
The success of a chiral resolution by fractional crystallization relies on the difference in solubility between the two diastereomeric salts. While specific numerical data for this compound is scarce, the following table provides a qualitative summary based on general principles and observations from similar resolutions.
| Diastereomeric Salt | Solvent | Solubility at Elevated Temperature | Solubility at Room Temperature | Expected Outcome |
| (+)-1,2-Diphenylethylammonium-(+)-tartrate | Methanol | Soluble | Less Soluble | Crystallizes out |
| (-)-1,2-Diphenylethylammonium-(+)-tartrate | Methanol | Soluble | More Soluble | Remains in solution |
| (+)-1,2-Diphenylethylammonium-(+)-tartrate | Ethanol | Soluble | Moderately Soluble | Potential for crystallization |
| (-)-1,2-Diphenylethylammonium-(+)-tartrate | Ethanol | Soluble | Soluble | Less likely to crystallize |
| (+)-1,2-Diphenylethylammonium-(+)-tartrate | Water | Sparingly Soluble | Insoluble | May require co-solvent |
| (-)-1,2-Diphenylethylammonium-(+)-tartrate | Water | Sparingly Soluble | Sparingly Soluble | Poor separation |
Visualizations
Caption: Troubleshooting flowchart for addressing oiling out during crystallization.
Caption: General workflow for the chiral resolution of this compound.
References
Technical Support Center: Optimizing Crystallization of 1,2-Diphenylethylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the crystallization of 1,2-Diphenylethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a non-polar molecule and, as such, exhibits greater solubility in non-polar organic solvents.[1] Its solubility in polar solvents, like water, is limited due to its hydrophobic phenyl groups.[1] Generally, solubility in suitable non-polar solvents increases with temperature.[1]
Q2: How do I select an appropriate solvent system for crystallization?
A2: The ideal solvent for single-solvent crystallization should dissolve the this compound well at elevated temperatures but poorly at lower temperatures. For mixed-solvent systems, a "good" solvent that readily dissolves the compound is paired with a miscible "poor" solvent (an anti-solvent) in which the compound is insoluble. The goal is to create a solution that is saturated at a higher temperature and becomes supersaturated upon cooling, inducing crystallization.
Q3: Can I use a mixed-solvent system? What is a common approach?
A3: Yes, a mixed-solvent system is often effective. A common technique involves dissolving the this compound in a minimal amount of a hot "good" solvent (e.g., toluene (B28343) or ethanol). Then, a "poor" solvent (e.g., hexane (B92381) or water) is added dropwise until the solution becomes slightly turbid. A few more drops of the hot "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.
Q4: How can I improve the yield of my crystallization?
A4: To maximize yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Cooling the solution slowly and then finishing with an ice bath can also enhance crystal recovery.[2] Be mindful not to wash the collected crystals with an excessive amount of cold solvent, as this can lead to some product loss.
Q5: How does the choice of solvent affect the crystal morphology?
A5: The solvent can significantly influence the shape and size of the crystals.[3] Interactions between the solvent and the growing crystal faces can either inhibit or promote growth in specific directions.[4][5] For aromatic amines, the polarity of the solvent and its ability to form hydrogen bonds can play a crucial role in determining the final crystal habit.[4] Experimenting with different solvent systems is often necessary to obtain the desired crystal morphology.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents at Room Temperature
| Solvent | Polarity | Qualitative Solubility |
| Toluene | Non-polar | Soluble |
| Hexane | Non-polar | Sparingly Soluble |
| Ethanol (B145695) | Polar | Moderately Soluble |
| Methanol | Polar | Sparingly Soluble |
| Water | Polar | Insoluble |
Table 2: Representative Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Toluene | 20 | 15.2 |
| Toluene | 80 | 65.8 |
| Ethanol | 20 | 8.5 |
| Ethanol | 70 | 42.1 |
| Hexane | 20 | 1.2 |
| Hexane | 60 | 9.7 |
Note: The data in Table 2 is representative and intended for illustrative purposes. Actual solubility should be determined experimentally.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form after cooling | - The solution is not sufficiently supersaturated (too much solvent was used).- The compound is too soluble in the chosen solvent even at low temperatures. | - Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal.- Concentrate the solution by evaporating some of the solvent and allow it to cool again.[2]- Consider a different solvent or a mixed-solvent system where the compound has lower solubility. |
| "Oiling out" occurs (compound separates as a liquid) | - The solution is too concentrated.- The cooling rate is too fast.- The boiling point of the solvent is higher than the melting point of the compound. | - Add more of the primary solvent to dilute the solution, reheat to dissolve the oil, and then cool slowly.[2]- Ensure a slow cooling rate by allowing the flask to cool to room temperature before placing it in an ice bath.- Select a lower-boiling point solvent. |
| Crystallization happens too quickly, resulting in a fine powder | - The solution is highly supersaturated.- The solution was cooled too rapidly. | - Reheat the solution and add a small amount of additional solvent to decrease the level of supersaturation.[2]- Allow the solution to cool more slowly to promote the growth of larger, more well-defined crystals. |
| Low yield of recovered crystals | - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- Premature filtration before crystallization was complete.- Excessive washing of the collected crystals. | - Use the minimum amount of hot solvent required for dissolution.- Allow adequate time for crystallization, potentially leaving the solution at a low temperature for an extended period.- Wash the crystals with a minimal amount of ice-cold solvent. |
| Discolored crystals | - Presence of colored impurities in the starting material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Choose a suitable solvent in which this compound is soluble when hot and insoluble when cold (e.g., a mixture of ethanol and water, or toluene and hexane).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals, for example, by air drying on the filter paper or in a desiccator.
Protocol 2: Determining the Solubility of this compound
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary.
-
Filtration: Filter the saturated solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
Quantification: Transfer a known volume of the clear filtrate to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven.
-
Calculation: Weigh the vial containing the dried residue. The mass of the dissolved this compound is the final weight minus the initial weight of the vial. Calculate the solubility in g/100 mL.
Visualizations
References
Technical Support Center: Chiral Resolution with 1,2-Diphenylethylamine
Welcome to the technical support center for chiral resolution using 1,2-Diphenylethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful optimization of your chiral resolution experiments.
Troubleshooting Guide
This section addresses common problems encountered during the diastereomeric salt crystallization process with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Precipitation of Diastereomeric Salt | The diastereomeric salt is too soluble in the chosen solvent. | • Screen a variety of solvents or solvent mixtures to find a system where the salt is less soluble.[1] • Concentrate the solution by carefully evaporating some of the solvent.[1][2] • Cool the solution to a lower temperature.[2][3] |
| The solution is not sufficiently supersaturated. | • Slowly add an "anti-solvent" (a solvent in which the salt is insoluble) to induce precipitation.[3][4] • "Scratch" the inside of the flask with a glass rod to create nucleation sites.[1] • Introduce a small number of seed crystals of the desired diastereomeric salt.[2][3] | |
| Low Yield of the Desired Diastereomeric Salt | The desired diastereomeric salt has significant solubility in the mother liquor. | • Optimize the solvent system to minimize the solubility of the desired salt.[3][4] • Lower the final crystallization temperature to decrease solubility.[1][3] • Adjust the stoichiometry of the resolving agent; sometimes using 0.5 equivalents can be more effective.[3] |
| Premature filtration before crystallization is complete. | • Allow for sufficient crystallization time; this may require letting the solution stand for several hours or even days.[1] • Monitor crystal formation over time before isolating the product. | |
| "Oiling Out" of the Diastereomeric Salt | The solution is too concentrated, leading to high supersaturation. | • Dilute the solution with more of the primary solvent.[1][3] • Employ a much slower cooling rate to promote the formation of crystals instead of oil.[3] |
| The crystallization temperature is too high. | • Use a solvent system that allows crystallization to occur at a lower temperature, well below the melting point of the solvated salt.[3] | |
| Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.) | Co-precipitation of the undesired diastereomer. | • Perform one or more recrystallizations of the diastereomeric salt.[1] Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly. • Ensure thorough washing of the filtered crystals with a small amount of cold solvent to remove residual mother liquor.[1] |
| Crystallization occurred too quickly. | • Slow down the crystallization process by reducing the cooling rate or using a slower method of anti-solvent addition.[4] | |
| Inconsistent Results | Variability in experimental conditions. | • Strictly control all parameters, including solvent purity, temperature, stirring rate, and cooling profile.[5] |
| Impurities in the racemic mixture or resolving agent. | • Ensure the purity of all starting materials through appropriate purification techniques before use.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral resolution using this compound?
A1: Chiral resolution with this compound, a chiral base, relies on the formation of diastereomeric salts when reacted with a racemic acid. Enantiomers have identical physical properties, but diastereomers have different properties, including solubility.[6][7] This difference allows for the separation of the less soluble diastereomeric salt from the more soluble one through fractional crystallization.[8][9] Once the less soluble salt is isolated, the desired enantiomer of the acid can be liberated.
Q2: How critical is the choice of solvent for a successful resolution?
A2: The choice of solvent is one of the most critical parameters.[10] An ideal solvent will maximize the solubility difference between the two diastereomeric salts, which directly leads to a higher yield and diastereomeric excess of the desired product upon crystallization. In some cases, the solvent can even invert the chiral recognition, causing the opposite enantiomer's salt to crystallize.[2] Therefore, screening various solvents is a crucial optimization step.
Q3: What is the theoretical maximum yield for a classical chiral resolution?
A3: The theoretical maximum yield for the desired enantiomer in a classical resolution is 50% of the initial amount of the racemate.[1] This is because the starting material is a 50:50 mixture of two enantiomers. However, practical yields are often lower due to factors like incomplete crystallization, losses during filtration and washing, and the need for recrystallization to achieve high purity.[1]
Q4: How can I improve the overall process yield beyond the 50% theoretical maximum?
A4: To improve the overall yield, the unwanted enantiomer remaining in the mother liquor can be racemized (converted back to the racemic mixture) and recycled.[3] This process, sometimes referred to as Resolution-Racemization-Recycle (RRR), allows the "wasted" 50% of the material to be reintroduced into the separation process, theoretically enabling a total yield approaching 100% over multiple cycles.
Q5: How do temperature and cooling rate affect the crystallization process?
A5: Temperature directly influences the solubility of the diastereomeric salts; lower temperatures generally decrease solubility and can improve yield.[3] The cooling rate affects the kinetics of crystallization. A slow cooling rate allows for the formation of well-ordered, pure crystals, while a rapid cooling rate can lead to the trapping of impurities and the undesired diastereomer, resulting in lower purity.[4][11] Very fast cooling can also cause "oiling out".[3]
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Acid
This protocol provides a general framework. Optimal conditions, such as solvent, temperature, and concentrations, must be determined experimentally.
-
Salt Formation:
-
Dissolve the racemic acid (1 equivalent) in a suitable solvent (e.g., methanol (B129727) or ethanol) in an Erlenmeyer flask. Gentle warming may be required to achieve complete dissolution.[8]
-
In a separate flask, dissolve the chiral resolving agent, (R,R)- or (S,S)-1,2-Diphenylethylamine (0.5-1.0 equivalent), in the same solvent.
-
Slowly add the resolving agent solution to the racemic acid solution with continuous stirring.[8]
-
-
Crystallization:
-
Isolation and Purification:
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.[8]
-
Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.[1][2]
-
Dry the collected crystals under vacuum.[5]
-
For higher purity, the diastereomeric salt can be recrystallized by dissolving it in a minimal amount of the hot solvent and allowing it to cool slowly.[1]
-
-
Liberation of the Enriched Enantiomer:
-
Suspend the purified diastereomeric salt in water.
-
Acidify the solution (e.g., with 1 M HCl) to protonate the amine and liberate the free carboxylic acid.[8]
-
Extract the enriched acid enantiomer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified enantiomer.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. The Effect of Cooling Rates on Thermal, Crystallization, Mechanical and Barrier Properties of Rotational Molding Polyamide 11 as the Liner Material for High-Capacity High-Pressure Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
Common impurities in the synthesis of 1,2-Diphenylethylamine and their removal
This guide provides troubleshooting advice and answers to frequently asked questions regarding the common impurities encountered during the synthesis of 1,2-Diphenylethylamine and the established methods for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
The impurities in your final product largely depend on the synthetic route employed. The most common methods are the reductive amination of deoxybenzoin (B349326) (phenyl benzyl (B1604629) ketone) and the Leuckart reaction.
Common Impurities Include:
-
Unreacted Starting Materials: Deoxybenzoin is a primary impurity if the reaction does not go to completion.
-
Intermediate Byproducts: Depending on the specific reductive amination conditions, the intermediate imine formed between deoxybenzoin and the amine source may persist if the reduction step is incomplete.[1][2] In syntheses using the Leuckart reaction, N-formyl derivatives can be present if the final hydrolysis step is insufficient.[3][4]
-
Side-Reaction Products: The Leuckart reaction, in particular, is known to produce complex side products. While specific impurities for this exact synthesis are not extensively documented, analogous reactions suggest that route-specific markers and over-alkylated products can form.[5]
-
Stereoisomers: Unless a stereospecific synthesis is performed, the product will be a racemic mixture, containing a 50:50 ratio of the (R)- and (S)-enantiomers.[6] In the context of obtaining a single enantiomer, the other enantiomer is considered an impurity.
Q2: How can I remove neutral impurities like unreacted deoxybenzoin from my amine product?
The basic nature of the amine group in this compound allows for a straightforward separation from neutral organic impurities using an acid-base extraction.
Principle: The basic amine is protonated by an acid and dissolves in the aqueous phase. Neutral impurities, like ketones, remain in the organic phase. The layers are separated, and the aqueous layer is then basified to regenerate the pure, water-insoluble amine.[7][8]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.
-
Wash: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Liberation of Free Amine: Cool the aqueous layer in an ice bath and make it strongly basic by slowly adding a concentrated base solution (e.g., 20% NaOH) until the free amine precipitates or forms an oil.[8]
-
Final Extraction: Extract the liberated amine back into an organic solvent (e.g., diethyl ether) several times.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous potassium carbonate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified this compound.[8]
Troubleshooting Purification
Q3: My product is a solid (or salt) but analytical data (NMR, LC-MS) still shows minor impurities. What is the best way to achieve high purity?
For removing minor, structurally similar impurities, recrystallization is a highly effective method. If the free base is a liquid or low-melting solid, vacuum distillation is also a viable option.[8]
Experimental Protocol: Recrystallization of this compound Hydrochloride This protocol is adapted from the purification of a similar amine hydrochloride.[8]
-
Dissolution: Dissolve the crude this compound hydrochloride salt in a minimal amount of hot methanol.
-
Precipitation: Slowly add absolute ether to the hot solution with stirring until the solution becomes cloudy, indicating the onset of precipitation.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by suction filtration, wash with a small amount of cold ether, and dry under vacuum.
A two-solvent system using an ethanol/water mixture has also been reported for purifying related compounds.[9][10]
Q4: My synthesis produced a racemic mixture. How do I separate the (R)- and (S)-enantiomers?
The separation of enantiomers, a process known as resolution, is most commonly achieved by converting them into diastereomers, which have different physical properties and can be separated.[6] For amines, this is done by forming salts with a single enantiomer of a chiral acid.[1]
Principle of Chiral Resolution:
-
The racemic amine ((R)-amine and (S)-amine) is reacted with an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid).
-
This reaction forms a mixture of two diastereomeric salts: ((R)-amine)-L-tartrate and ((S)-amine)-L-tartrate.
-
These diastereomers possess different solubilities, allowing one to be selectively crystallized from a suitable solvent, a technique called fractional crystallization.[11]
-
The separated diastereomeric salt is then treated with a base to regenerate the enantiomerically pure free amine.[7]
Experimental Protocol: Resolution with L-(+)-Tartaric Acid This protocol is based on a well-established procedure for resolving chiral amines.[11]
-
Salt Formation: Dissolve the racemic this compound (1.0 eq.) in hot ethanol. In a separate flask, dissolve L-(+)-tartaric acid (1.0 eq.) in hot ethanol.
-
Precipitation: Slowly add the hot tartaric acid solution to the amine solution. The diastereomeric tartrate salts should precipitate immediately.[11]
-
Fractional Crystallization: Cool the mixture to room temperature to allow for complete crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with cold ethanol. This solid is enriched in one diastereomer. The other diastereomer remains in the mother liquor.
-
Purification: To achieve high optical purity, the collected crystals should be recrystallized multiple times from a suitable solvent system, such as a water/ethanol mixture.[11][12]
-
Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and treat it with a strong base (e.g., NaOH) to deprotonate the amine. Extract the pure enantiomer with an organic solvent as described in the acid-base extraction protocol.
Q5: I am having trouble with the fractional crystallization during the resolution process. What can I do?
Successful crystallization can be challenging. Here are some common issues and troubleshooting tips.
-
No Crystals Form: The solution may not be supersaturated. Try to slowly evaporate some solvent or add a small seed crystal of the desired product. Gently scratching the inside of the flask with a glass rod at the solvent-air interface can also induce crystallization.[11]
-
Product "Oils Out": The product is coming out of solution as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.
-
Low Purity/Yield: Achieving high enantiomeric excess often requires multiple recrystallizations.[11] The efficiency of the separation is highly dependent on the solvent system and the cooling rate; slow cooling is crucial for forming pure crystals.[13]
Data Summary
The efficiency of purification steps can vary greatly depending on the scale and specific impurities. The following table provides example yields from published procedures for related compounds.
| Purification Step | Compound Type | Typical Yield | Reference |
| Hydrochloride Salt Formation | N-Methyl-1,2-diphenylethylamine | 97–100% | [8] |
| Vacuum Distillation | N-Methyl-1,2-diphenylethylamine | 91–96% | [8] |
| Recrystallization of Tartrate Salt | (1S,2S)-1,2-Diphenyl-1,2-ethylenediamine | 63–69% | [11] |
Visualized Workflows
The following diagrams illustrate the logical steps for general purification and chiral resolution.
Caption: General purification workflow for isolating this compound.
Caption: Workflow for the separation of enantiomers by chiral resolution.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 5. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN101555188A - Method for purifying 1, 2-diphenylethane by recrystallization of diols solvent - Google Patents [patents.google.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. benchchem.com [benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Technical Support Center: Enhancing the Catalytic Activity of 1,2-Diphenylethylamine-Based Catalysts
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 1,2-diphenylethylamine-based catalysts.
Frequently Asked Questions (FAQs)
Q1: What are this compound-based catalysts and what are their primary applications?
A1: this compound (DPEN) and its derivatives are chiral ligands that are crucial in asymmetric catalysis. When complexed with transition metals like ruthenium, rhodium, or iridium, they form highly efficient catalysts for stereoselective reactions. A prominent example is the N-tosylated DPEN (TsDPEN) ligand used in Noyori-type catalysts. These catalysts are widely used for the asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) of prochiral ketones, imines, and olefins to produce chiral alcohols and amines, which are valuable intermediates in pharmaceutical synthesis.
Q2: I am observing low or no conversion in my asymmetric transfer hydrogenation (ATH) reaction. What are the potential causes?
A2: Low or no conversion in an ATH reaction can be attributed to several factors:
-
Catalyst Deactivation: The catalyst may have been deactivated by exposure to air or moisture, or by impurities in the reagents or solvents. It is advisable to use a fresh batch of catalyst or prepare it fresh. Catalyst deactivation can occur through mechanisms such as the loss of the arene ligand from the metal center.[1]
-
Incorrect Catalyst Loading: The concentration of the catalyst might be too low. For optimization, starting with a slightly higher catalyst loading (e.g., 0.5–1.0 mol%) can be beneficial.
-
Reagent and Solvent Purity: Impurities in the substrate, hydrogen donor (e.g., isopropanol (B130326) or formic acid/triethylamine), or solvent can act as catalyst poisons. Ensure all reagents are of high purity and that solvents are anhydrous and deoxygenated.
-
Inappropriate Hydrogen Donor: The choice and quality of the hydrogen donor are critical. Ensure that isopropanol is anhydrous or that the formic acid/triethylamine (B128534) azeotrope is freshly prepared and has the correct composition.
-
Base Requirement: Many ATH reactions necessitate a base (e.g., KOH, KOtBu) to activate the catalyst. Verify that the correct base is being used at the appropriate concentration.
Q3: My reaction shows good conversion, but the enantiomeric excess (ee) is lower than expected. How can I improve the enantioselectivity?
A3: Low enantioselectivity can be addressed by considering the following factors:
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent Choice: The polarity and coordinating properties of the solvent can significantly impact the catalyst's conformation and, consequently, the enantioselectivity. A screening of different anhydrous solvents is recommended.
-
Substrate Purity: Impurities in the substrate can sometimes catalyze a non-selective background reaction, leading to a lower overall ee.
-
Catalyst Integrity: Ensure the chiral ligand has not undergone racemization during catalyst preparation or the reaction.
-
Ligand Modification: The electronic and steric properties of the N-substituent on the DPEN ligand play a crucial role. For instance, N-arylsulfonylated DPEN derivatives like TsDPEN often provide higher enantioselectivity due to the electron-withdrawing nature of the sulfonyl group, which is thought to facilitate the hydride transfer.
Q4: I am noticing catalyst precipitation during my reaction. What could be the cause and how can I prevent it?
A4: Catalyst precipitation can occur due to poor solubility in the chosen solvent system or catalyst decomposition. To address this, you can:
-
Solvent System Modification: For aqueous ATH reactions, if the catalyst precipitates, using a co-solvent like methanol (B129727) can improve solubility and reaction efficiency.[2]
-
Tethered Catalysts: Using "tethered" catalysts, where the arene ligand is covalently linked to the diamine ligand, can sometimes improve stability and solubility.
-
Check for Decomposition: Catalyst precipitation might be a sign of decomposition into an insoluble, inactive species. This can be caused by impurities or running the reaction at too high a temperature.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Catalytic Activity | Catalyst deactivation (air/moisture sensitivity, impurities). | Handle catalyst under an inert atmosphere (glovebox or Schlenk line). Use freshly purified, anhydrous, and deoxygenated solvents and reagents. Prepare a fresh batch of catalyst. |
| Incorrect catalyst loading. | Increase catalyst loading incrementally (e.g., from 0.1 mol% to 1.0 mol%). | |
| Inefficient hydrogen donor. | Use high-purity, anhydrous isopropanol with a suitable base, or a freshly prepared 5:2 formic acid/triethylamine azeotrope. | |
| Low Enantioselectivity (ee) | Suboptimal reaction temperature. | Decrease the reaction temperature. Monitor reaction time as kinetics may be slower. |
| Inappropriate solvent. | Screen a range of anhydrous solvents with varying polarities (e.g., dichloromethane (B109758), toluene, acetonitrile). | |
| Impure substrate. | Purify the substrate by recrystallization, distillation, or chromatography. | |
| Racemization of the chiral ligand. | Verify the enantiomeric purity of the ligand and catalyst. | |
| Poor Reproducibility | Inconsistent quality of reagents or solvents. | Use reagents and solvents from the same batch or supplier, and ensure consistent purification procedures. |
| Variations in reaction setup and conditions. | Maintain strict control over reaction parameters such as temperature, stirring rate, and inert atmosphere. | |
| Inaccurate analytical measurements. | Validate the chiral HPLC or GC method for determining enantiomeric excess. | |
| Catalyst Deactivation During Reaction | Arene ligand dissociation from the metal center. | Consider using a tethered catalyst to enhance stability. |
| Inhibition by excess base. | Optimize the concentration of the base; excess base can sometimes act as an inhibitor.[3] | |
| Fouling by carbon deposition (coking). | For supported catalysts, a mild regeneration protocol involving oxidation and reduction may restore activity.[4] |
Quantitative Data Summary
The choice of the N-substituent on the 1,2-diphenylethylenediamine ligand significantly impacts the catalyst's performance. Below is a comparison of various Ru-(+)-DPEN derivative catalysts in the asymmetric transfer hydrogenation of acetophenone (B1666503).
Table 1: Comparison of (+)-DPEN Derivatives in the Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst Derivative (Ligand) | Metal Complex | Yield (%) | Enantiomeric Excess (ee, %) |
| N-Tosyl-DPEN (TsDPEN) | [RuCl(p-cymene)((R,R)-TsDPEN)] | 98 | 99 (R) |
| N-Mesyl-DPEN (MsDPEN) | [RuCl(p-cymene)((R,R)-MsDPEN)] | 95 | 97 (R) |
| N-Triflyl-DPEN (TfDPEN) | [RuCl(p-cymene)((R,R)-TfDPEN)] | 99 | 98 (R) |
| Unsubstituted DPEN | [RuCl(p-cymene)((R,R)-DPEN)] | 85 | 92 (R) |
Data is compiled from representative literature and standardized for comparison.
Experimental Protocols
Protocol 1: Synthesis of the RuCl(p-cymene)[(R,R)-TsDPEN] Catalyst
This protocol describes the synthesis of a common this compound-based catalyst.
Part A: Synthesis of the Chiral Ligand, (R,R)-TsDPEN
-
Dissolve (1R,2R)-1,2-diphenylethylenediamine in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in CH₂Cl₂ (1.0 equivalent) to the cooled diamine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield (R,R)-TsDPEN.
Part B: Formation of the Monomeric RuCl(p-cymene)[(R,R)-TsDPEN] Complex
-
In a Schlenk flask under an inert atmosphere, dissolve the dichloro(p-cymene)ruthenium(II) dimer and a slight excess of the (R,R)-TsDPEN ligand (from Part A) in an anhydrous solvent such as dichloromethane or methanol.
-
Stir the mixture at room temperature for 1-2 hours.
-
The formation of the monomeric complex is often indicated by a color change.
-
Remove the solvent under reduced pressure.
-
The resulting solid catalyst can be used directly or further purified by recrystallization.
-
Characterize the final product by NMR spectroscopy to confirm its structure and purity.
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol details a typical procedure for the asymmetric transfer hydrogenation of a prochiral ketone using a formic acid/triethylamine mixture as the hydrogen source.[5]
Materials:
-
RuCl(p-cymene)[(R,R)-TsDPEN] catalyst
-
Acetophenone (substrate)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous, degassed solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Dry, inert atmosphere reaction vessel (e.g., Schlenk flask)
Procedure:
-
Preparation of the Formic Acid/Triethylamine (5:2) Azeotrope: In a separate flask under an inert atmosphere, cool triethylamine in an ice bath. Slowly add formic acid to the cooled triethylamine with stirring.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst (e.g., 0.1-1.0 mol%) and acetophenone in the anhydrous, degassed solvent.
-
Initiation of the Reaction: Add the freshly prepared formic acid/triethylamine azeotrope to the reaction mixture dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by TLC, GC, or HPLC.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary. Determine the yield and enantiomeric excess (by chiral GC or HPLC).
Visualizations
Caption: Workflow for the synthesis of a this compound-based catalyst.
Caption: Catalytic cycle for asymmetric transfer hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Racemization of unwanted 1,2-Diphenylethylamine enantiomer for recycling
Technical Support Center: Racemization of 1,2-Diphenylethylamine
Welcome to the technical support center for the racemization and recycling of this compound enantiomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the recycling of unwanted enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is racemization, and why is it critical for recycling this compound?
A: Racemization is the process of converting an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate). In chiral resolutions, typically only one enantiomer of this compound is desired, leaving the other 50% as waste. By racemizing this "unwanted" enantiomer, it can be converted back into the racemic mixture and reintroduced into the separation process.[1] This "Resolution-Racemization-Recycle" (R3) strategy is crucial for improving process efficiency, increasing the overall yield of the desired product, and developing a more sustainable, cost-effective, and greener industrial process.[1][2][3]
Q2: What are the primary methods for racemizing this compound and its derivatives?
A: There are several established methods for racemizing chiral amines:
-
Base-Catalyzed Racemization: This method uses strong bases like sodium amide (NaNH₂) or sodium hydride (NaH) at elevated temperatures to abstract the proton at the chiral center.[4]
-
Imine-Mediated Racemization: The amine is temporarily converted into an achiral imine intermediate by reacting it with an aldehyde or ketone. This imine is then hydrolyzed to yield the racemic amine.[5][6]
-
Metal-Catalyzed Racemization: Transition metals, particularly palladium, iridium, and nickel, are effective catalysts for racemization.[7][8][9] These are often used in Dynamic Kinetic Resolution (DKR) processes.
-
Biocatalytic Racemization: This approach uses enzymes, such as a pair of stereocomplementary ω-transaminases, to interconvert the enantiomers under mild reaction conditions.[7][10]
Q3: How do I monitor the progress of the racemization reaction?
A: The progress of racemization is monitored by measuring the optical rotation or enantiomeric excess (ee) of the amine over time. A successful racemization will result in an optical rotation of zero or an ee of 0%. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common analytical techniques for determining the enantiomeric ratio. For some base-catalyzed methods, a distinct color change (e.g., from yellow to purple-red) can serve as a visual indicator of reaction completion.[4]
Q4: Can the racemization catalyst be recycled?
A: Yes, catalyst recycling is a key advantage of many modern methods. Heterogeneous catalysts, such as palladium nanoparticles on a support or iridium catalysts immobilized on a polymer resin, can be recovered and reused for multiple cycles with minimal loss of activity.[8][9][11] This significantly reduces costs and improves the overall sustainability of the process.
Troubleshooting Guide
This guide addresses specific issues that may arise during racemization experiments.
Problem 1: The racemization is incomplete or proceeds very slowly.
| Possible Cause | Suggested Solution |
| Insufficient Temperature | For base- or metal-catalyzed methods, temperature is a critical parameter. Gradually increase the reaction temperature within the recommended range (e.g., 70-150°C for NaNH₂).[4] |
| Catalyst Inactivity/Deactivation | The catalyst may be poisoned or deactivated. For heterogeneous catalysts, attempt a regeneration procedure if available.[11] For homogeneous catalysts, ensure all reagents and solvents are pure and anhydrous. Side products like ammonia (B1221849) can deactivate certain catalysts.[8] |
| Incorrect Base/Catalyst Loading | The concentration of the base or catalyst is crucial. An insufficient amount may lead to slow conversion. Titrate the concentration according to the protocol. For NaNH₂, a range of 0.01 to 10 wt% can be used.[4] |
| Ineffective Reagent for Substrate | Not all methods work for all substrates. For example, potassium tert-butoxide in DMSO may be ineffective for racemizing 1-phenylethylamines with substituents at the ortho-position.[5] Consider switching to an alternative method, such as imine formation. |
Problem 2: Significant formation of by-products is observed.
| Possible Cause | Suggested Solution |
| Imine Isomerization | In imine-mediated methods, the intermediate imine can isomerize (double bond migration), leading to an undesirable amine by-product after hydrolysis.[5] Using a sterically hindered aldehyde (e.g., pivalaldehyde) can sometimes suppress this side reaction.[5] |
| Decomposition at High Temperature | Prolonged exposure to high temperatures can cause decomposition of the amine or catalyst support.[8] Optimize the reaction time and temperature to achieve full racemization before significant degradation occurs. |
| Side Reactions with Solvent | Alcoholic solvents can sometimes increase the rate of racemization but may also participate in side reactions.[8] Ensure the chosen solvent is inert under the reaction conditions. |
Problem 3: The catalyst is difficult to separate and recover.
| Possible Cause | Suggested Solution |
| Homogeneous Catalyst | Homogeneous catalysts are inherently difficult to separate from the reaction mixture. |
| Poorly Supported Heterogeneous Catalyst | The metal may be leaching from the solid support into the solution. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and performance for different racemization methods.
Table 1: Base-Catalyzed Racemization of 1-Phenylethylamine (B125046)
| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Time | Yield (%) | Reference |
| Sodium Amide (NaNH₂) | 0.01 - 1.0 | 100 - 140 | 5 - 15 min | >94 | [4] |
| Sodium Hydride (NaH) | 0.01 - 10 | 70 - 150 | < 24 h | N/A | [4] |
Table 2: Imine-Mediated Racemization of 1,2-Diphenylethylenediamine
| Aldehyde | Conditions | Racemization Yield (%) | Final Optical Purity | Reference |
| Benzaldehyde (B42025) | 1. React at 60-100°C in water. 2. Decompose with acid. | 84 - 88 | [α] = 0° | [6] |
Table 3: Metal-Catalyzed Racemization of (S)-1-Phenylethylamine
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time to ~0% ee | Reference |
| Pd Nanoparticles | 1 | Toluene | 70 | 24 h | [9] |
| Immobilized Iridium | N/A (Fixed-Bed) | 2-Propanol | 80 | 2.25 min (residence) | [8] |
Experimental Protocols
**Protocol 1: Racemization using Sodium Amide (NaNH₂) **
-
Preparation: To a reaction vessel equipped with a reflux condenser and a nitrogen inlet, add the unwanted enantiomer of this compound.
-
Inert Atmosphere: Purge the system thoroughly with an inert gas, such as nitrogen.
-
Catalyst Addition: Under the inert atmosphere, add powdered sodium amide (0.5 - 1.0 wt% relative to the amine).[4]
-
Heating: Heat the mixture with stirring to 130-140°C. A color change from yellow to red-violet may indicate the onset of racemization.[4]
-
Monitoring: Monitor the reaction by taking aliquots and measuring the optical rotation. The reaction is typically complete within 5-15 minutes.[4]
-
Quenching: Once racemization is complete, cool the mixture to below 60°C and cautiously add ethanol (B145695) to quench the remaining sodium amide.
-
Purification: The resulting racemic amine can be purified by distillation.
Protocol 2: Imine-Mediated Racemization
-
Imine Formation: In a flask equipped with a Dean-Stark apparatus, dissolve the unwanted amine enantiomer (1 equivalent) in toluene. Add an aldehyde, such as benzaldehyde (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid.[5][6]
-
Water Removal: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue until no more water is produced.
-
Racemization: The racemization of the imine intermediate occurs under these conditions.
-
Hydrolysis: After cooling, add an aqueous acid solution (e.g., 20% HCl) to the reaction mixture and stir vigorously at 80°C to hydrolyze the imine back to the amine.[5]
-
Workup: Cool the mixture, separate the layers, and neutralize the aqueous layer with a base (e.g., NaOH).
-
Extraction & Purification: Extract the racemic amine with an organic solvent and purify by distillation or recrystallization.
Visualizations
References
- 1. rsc.org [rsc.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. amcrasto.theeurekamoments.com [amcrasto.theeurekamoments.com]
- 4. US4252744A - Method of racemizing optically active 1-phenylethylamine - Google Patents [patents.google.com]
- 5. US5723672A - Process for racemization of optically active 1-phenylethylamine derivative - Google Patents [patents.google.com]
- 6. CN101003485B - (IS,2S)-(-)1,2 diphenyl ethylene diamine:(1R,2R)-(+)-1,2- diphenyl ethylene diamine racemization method - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of Enantiopure 1,2-Diphenylethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of enantiopure 1,2-diphenylethylamine.
Section 1: Chiral Resolution via Diastereomeric Salt Formation
This classical method remains one of the most reliable and frequently used for obtaining optically pure amines on a large scale.[1][2][3] The strategy involves reacting the racemic amine with a chiral resolving agent to form two diastereomeric salts, which can be separated based on their different physical properties, such as solubility.[1][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for resolving racemic this compound? The most prevalent method is chiral resolution through the formation of diastereomeric salts.[4] This technique uses a chiral resolving agent, like (+)-tartaric acid, to react with the racemic amine. The resulting diastereomeric salts, ((+)-amine)-(+)-tartrate and ((-)-amine)-(+)-tartrate, exhibit different solubilities, which allows for their separation by fractional crystallization.[4]
Q2: How do I select an appropriate resolving agent and solvent? For resolving a basic compound like this compound, a chiral acid is the required resolving agent. L-(+)-tartaric acid is a widely used, effective, and readily available option.[4][6] The choice of solvent is critical and often requires experimental screening. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[4] Methanol (B129727) and ethanol (B145695) are common starting points for the resolution of amines with tartaric acid.[4][5][6]
Q3: After separating the diastereomeric salt, how do I recover the enantiopure free amine? To recover the free amine, the purified diastereomeric salt is treated with a base, such as aqueous sodium hydroxide (B78521) (NaOH), to break the ionic bond.[5] The liberated free amine, being less soluble in the aqueous base, can then be extracted into an organic solvent like dichloromethane (B109758) or diethyl ether. Finally, the solvent is removed under reduced pressure to yield the purified enantiopure amine.[4][5]
Q4: What is the maximum theoretical yield for a classical resolution? The theoretical maximum yield for any classical resolution of a racemate is 50%, as you are separating one enantiomer from a 1:1 mixture. However, practical yields are often lower due to losses during recrystallization and handling. To improve overall efficiency, the undesired enantiomer can be recovered from the mother liquor and racemized for recycling.
Experimental Workflow: Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Troubleshooting Guide: Diastereomeric Salt Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystallization occurs. | The diastereomeric salt is too soluble in the chosen solvent. The solution is not sufficiently supersaturated. | - Try a different solvent or a solvent/anti-solvent mixture where the salt is less soluble. - Concentrate the solution by carefully evaporating some solvent. - Cool the solution to a lower temperature (e.g., in an ice bath). - Scratch the inside of the flask with a glass rod to create nucleation sites.[6] |
| The product "oils out" instead of crystallizing. | The solution is too concentrated, or the cooling rate is too fast. | - Add more of the primary solvent to dilute the solution. - Heat the mixture to re-dissolve the oil, then allow it to cool much more slowly to promote crystal formation.[4] |
| Low enantiomeric excess (e.e.). | Incomplete separation of the diastereomeric salts. Co-precipitation of the more soluble diastereomer. | - Perform one or more recrystallizations of the diastereomeric salt.[6] - Ensure thorough but minimal washing of the filtered crystals with ice-cold solvent to remove mother liquor.[4] |
| Low recovery of the desired enantiomer. | Product loss during multiple recrystallization steps. | - Minimize the amount of solvent used for washing the crystals. - Combine mother liquors from recrystallizations to potentially recover more product, though likely of lower e.e. |
Quantitative Data
| Parameter | Value/Condition | Rationale/Reference |
| Resolving Agent | L-(+)-Tartaric Acid | Readily available and effective for resolving amines.[4][6] |
| Molar Ratio (Amine:Acid) | 1:1 | An equimolar ratio is standard for salt formation.[4] |
| Crystallization Solvent | Methanol or Ethanol | Common solvents for this type of resolution.[4][5] |
| Theoretical Maximum Yield | 50% | Based on separating one of two enantiomers from a racemic mix.[4] |
| Expected Enantiomeric Excess (e.e.) | >95% | Typically achievable after one or more recrystallizations.[4] |
Detailed Experimental Protocol: Resolution with L-(+)-Tartaric Acid
-
Dissolution: In a suitable flask, dissolve 1.0 equivalent of racemic this compound in hot methanol (or ethanol).
-
Salt Formation: In a separate flask, dissolve 1.0 equivalent of L-(+)-tartaric acid in a minimal amount of the same hot solvent. Slowly add the hot tartaric acid solution to the amine solution with stirring.[6]
-
Crystallization: Allow the combined solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer will be less soluble and should crystallize out. Cooling in an ice bath can further promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold solvent to remove the mother liquor containing the more soluble diastereomeric salt.[4]
-
Recrystallization (Optional but Recommended): To improve enantiomeric purity, recrystallize the salt from a minimal amount of fresh hot solvent.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add a 10% aqueous sodium hydroxide solution until the mixture is strongly basic (pH > 12).
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the free amine three times with dichloromethane.[4]
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiopure this compound.
Section 2: Dynamic Kinetic Resolution (DKR)
Dynamic Kinetic Resolution (DKR) is a powerful technique that combines the enantioselectivity of an enzyme with an in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100%.[7][8] This method is highly efficient for scaling up the synthesis of chiral amines.
Frequently Asked Questions (FAQs)
Q1: What is Dynamic Kinetic Resolution (DKR) and how does it differ from standard kinetic resolution? In a standard kinetic resolution, an enzyme selectively reacts with one enantiomer, leaving the other unreacted, with a maximum theoretical yield of 50%. In DKR, a second catalyst (often a transition metal complex) is added to continuously racemize the unreacted enantiomer.[8] This makes the entire racemic starting material available for conversion into the desired single enantiomeric product, enabling a theoretical yield of 100%.[7]
Q2: What enzymes and racemization catalysts are typically used for amines?
-
Enzyme: Candida antarctica lipase (B570770) B (CALB), often in its immobilized form (Novozym 435), is highly effective and widely used for the acylation of amines.[7][8][9]
-
Racemization Catalyst: Shvo's catalyst (a ruthenium complex) is a well-established and efficient catalyst for the racemization of primary amines under conditions compatible with CALB.[7][8]
Q3: What are suitable acyl donors for the enzymatic step? Alkyl methoxyacetates (e.g., ethyl methoxyacetate) are often superior to simple esters like isopropyl acetate. They can lead to high yields and enantioselectivity even with lower catalyst loadings, making the process more cost-effective for large-scale synthesis.[7][8]
Experimental Workflow: Dynamic Kinetic Resolution (DKR)
Caption: The catalytic cycle of Dynamic Kinetic Resolution (DKR).
Troubleshooting Guide: Dynamic Kinetic Resolution
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low conversion. | Inactive enzyme or racemization catalyst. Suboptimal reaction temperature. | - Ensure catalysts are handled and stored correctly (e.g., under inert atmosphere). - Optimize temperature; racemization often requires higher temperatures that must be compatible with the enzyme's stability. |
| Low enantiomeric excess (e.e.). | Racemization is too fast relative to enzymatic acylation. Non-selective background acylation. | - Adjust the ratio of enzyme to racemization catalyst. - Screen different acyl donors; some may reduce non-selective reactions.[9] |
| Reaction stalls. | Catalyst degradation over time. Product inhibition of the enzyme. | - Consider a two-vessel system where racemization and enzymatic resolution occur at different, optimal temperatures.[10] - Investigate catalyst stability under your specific reaction conditions. |
Quantitative Data: DKR of 1-Phenylethylamine (B125046) (A Model Substrate)
The following data for the closely related 1-phenylethylamine demonstrates the scalability and efficiency of the DKR process.
| Acyl Donor | Racemization Catalyst | Enzyme | Scale | Yield | e.e. | Reference |
| Isopropyl Acetate | 4 mol% Ru-catalyst | 20 mg CALB/mmol | 0.5 mmol | - | - | [7][8] |
| Ethyl Methoxyacetate | 1.25 mol% Ru-catalyst | 10 mg CALB/mmol | 10 mmol | 90% | 97% | [7][8] |
| Methyl Methoxyacetate | 1.25 mol% Ru-catalyst | 10 mg CALB/mmol | 45 mmol | 83% | 98% | [7][8] |
Detailed Experimental Protocol: DKR using CALB and Shvo's Catalyst
This protocol is adapted from the multigram scale DKR of 1-phenylethylamine and serves as a starting point for this compound.[7][8]
-
Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the racemic amine (1.0 eq.), toluene (B28343) (solvent), the acyl donor (e.g., ethyl methoxyacetate, ~1.5 eq.), the racemization catalyst (e.g., Shvo's catalyst, ~1.25 mol%), and immobilized Candida antarctica lipase B (Novozym 435, ~10 mg/mmol of amine).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via chiral GC or HPLC to determine conversion and enantiomeric excess.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter to recover the immobilized enzyme. The catalyst and product can be separated by standard chromatographic methods.
-
Hydrolysis: The resulting enantiopure amide is then hydrolyzed (e.g., using acidic or basic conditions) to yield the final enantiopure amine.
Section 3: Analysis and Purity Assessment
Accurate determination of enantiomeric purity is critical to validate the success of the synthesis.
Asymmetric Synthesis: A Conceptual Overview
Caption: General concept of asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: How can I determine the enantiomeric excess (e.e.) of my final product? The most accurate and widely used method is Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC).[4] These techniques use a chiral stationary phase to physically separate the two enantiomers, and the ratio of the peak areas directly corresponds to the ratio of the enantiomers, allowing for precise e.e. calculation.[4] Polarimetry is a more traditional method that measures the optical rotation of the sample, which can be compared to the known value for the pure enantiomer.[4]
Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leads to separation.[11][12][13] | High accuracy and sensitivity; provides both purity and e.e. in one analysis; the gold standard method. | Requires specialized and often expensive chiral columns; method development can be time-consuming.[11] |
| Polarimetry | Measures the angle of rotation of plane-polarized light by a chiral sample.[4] | Fast, non-destructive, and requires relatively simple instrumentation. | Less accurate than chromatography; requires a known specific rotation for the pure standard; sensitive to impurities, concentration, and solvent.[4] |
| NMR with Chiral Shift Reagents | A chiral lanthanide complex is added to an NMR sample, causing the signals for the two enantiomers to appear at different chemical shifts. | Can be performed on a standard NMR spectrometer. | Requires pure chiral shift reagents; can cause line broadening; quantitative accuracy may be lower than HPLC. |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine [beilstein-journals.org]
- 8. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Separation of 1,2-Diphenylethylamine Diastereomers
Welcome to the technical support center for the chiral resolution of 1,2-Diphenylethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the separation of its diastereomers, primarily through diastereomeric salt crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for separating the enantiomers of racemic this compound?
The most prevalent and effective method is chiral resolution through the formation of diastereomeric salts.[1] This technique involves reacting the racemic mixture of this compound with a chiral resolving agent, most commonly (+)-tartaric acid. The resulting diastereomeric salts, (R,R)-1,2-Diphenylethylammonium-(+)-tartrate and (S,S)-1,2-Diphenylethylammonium-(+)-tartrate, possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2]
Q2: How do I choose an appropriate resolving agent and solvent?
For a basic compound like this compound, a chiral acid is the resolving agent of choice, with (+)-tartaric acid being widely used and effective.[1] The selection of a solvent is critical and often requires experimental screening. The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts. Methanol (B129727) is a commonly used solvent for the resolution of amines with tartaric acid.[1][2]
Q3: What is the theoretical maximum yield, and what yields can I realistically expect?
In a classical resolution, the theoretical maximum yield for a single enantiomer is 50% of the starting racemic mixture.[1] However, practical yields are often lower due to factors such as incomplete crystallization, losses during filtration and washing, and the need for subsequent recrystallizations to achieve high enantiomeric purity. With an optimized process, it is possible to achieve yields that approach this theoretical limit.[1]
Q4: How can I determine the enantiomeric excess (e.e.) of my separated product?
Several analytical techniques can be used to determine the enantiomeric excess:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a highly accurate and common method that uses a chiral stationary phase to separate the enantiomers. The ratio of the peak areas directly corresponds to the enantiomeric ratio.
-
Polarimetry: This traditional method measures the optical rotation of the sample. The e.e. can be calculated by comparing the specific rotation of your sample to the known specific rotation of the pure enantiomer. The specific rotation of (1R,2R)-(+)-1,2-Diphenylethylenediamine is reported as +104° (c=1.1 in methanol).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral derivatizing agent or a chiral solvating agent can induce chemical shift differences between the enantiomers, allowing for the determination of their ratio by integrating the corresponding signals.
Troubleshooting Guides
This section addresses specific issues that users may encounter during the diastereomeric salt crystallization of this compound.
Problem 1: No Crystallization of the Diastereomeric Salt
| Possible Cause | Suggested Solution(s) |
| The diastereomeric salt is too soluble in the chosen solvent. | - Try a different solvent or a solvent mixture where the salt is less soluble.- Concentrate the solution by carefully evaporating some of the solvent.- Cool the solution to a lower temperature.[1] |
| The solution is not sufficiently supersaturated. | - Slowly add a small amount of an "anti-solvent" (a solvent in which the salt is insoluble) to induce precipitation.- "Scratch" the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[1] |
| Insufficient time for crystallization. | - Allow the solution to stand undisturbed for a longer period (overnight or even several days).[1] |
Problem 2: "Oiling Out" of the Diastereomeric Salt
| Possible Cause | Suggested Solution(s) |
| The solution is too concentrated, leading to the separation of the salt as a liquid instead of a solid. | - Dilute the solution with more of the primary solvent.- Heat the solution to dissolve the oil and then cool it very slowly to promote crystal formation. |
| The level of supersaturation is too high. | - Employ a much slower cooling rate.- Add any anti-solvent very slowly and at a higher temperature. |
Problem 3: Low Yield of the Desired Diastereomeric Salt
| Possible Cause | Suggested Solution(s) |
| The desired diastereomeric salt has significant solubility in the mother liquor. | - Optimize the crystallization temperature; lower temperatures generally decrease solubility.- Ensure the volume of washing solvent is minimal and that it is pre-chilled.[1] |
| Premature filtration before crystallization is complete. | - Allow for a sufficient crystallization time. Monitor the formation of crystals over time.[1] |
| Suboptimal molar ratio of racemate to resolving agent. | - While a 1:1 ratio is a common starting point, optimizing this ratio can improve the selective precipitation of the desired diastereomer. |
Problem 4: Low Enantiomeric Excess (e.e.) of the Final Product
| Possible Cause | Suggested Solution(s) |
| Co-precipitation of the undesired diastereomer. | - Perform one or more recrystallizations of the diastereomeric salt. Dissolve the salt in a minimal amount of hot solvent and allow it to cool slowly.[3] |
| Incomplete separation of the diastereomeric salts. | - Ensure thorough washing of the filtered crystals with a small amount of cold solvent to remove residual mother liquor containing the more soluble diastereomer. |
| Cooling rate was too fast. | - A slower cooling rate allows for more selective crystallization of the less soluble diastereomer, leading to larger and purer crystals. Rapid cooling can trap the more soluble diastereomer within the crystal lattice.[3] |
Quantitative Data
The following table summarizes key parameters for the chiral resolution of 1,2-Diphenylethylenediamine (a close analog of this compound) with (+)-tartaric acid. These values can serve as a good starting point for the resolution of this compound.
| Parameter | Value/Condition | Notes |
| Resolving Agent | (+)-Tartaric Acid | A readily available and effective chiral acid.[1] |
| Molar Ratio (Amine:Tartaric Acid) | 1:1 | An equimolar ratio is typically used for salt formation.[1] |
| Crystallization Solvent | Methanol | A common solvent for this type of resolution. Other alcohols or solvent mixtures can be explored.[1] |
| Theoretical Maximum Yield | 50% | Based on the initial amount of the racemic mixture.[1] |
| Expected Enantiomeric Excess (e.e.) | >95% | Can be achieved after one or more recrystallizations of the diastereomeric salt.[1] |
Experimental Protocols
The following are generalized protocols for the key steps in the chiral resolution of racemic this compound via diastereomeric salt formation with (+)-tartaric acid. Researchers should optimize these procedures for their specific experimental conditions.
Protocol 1: Formation and Crystallization of the Diastereomeric Salt
-
Dissolution of Resolving Agent: In a suitable flask, dissolve one equivalent of (+)-tartaric acid in a minimal amount of warm methanol.
-
Addition of Racemic Amine: To the warm solution of tartaric acid, slowly add a solution of one equivalent of racemic 1,2-diphenylethylenediamine in methanol.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of the desired enantiomer with (+)-tartaric acid is typically the less soluble salt and will begin to crystallize. For optimal crystal formation, it is recommended to let the solution stand undisturbed for several hours or overnight.[1]
-
Cooling: To maximize the yield of the crystalline salt, cool the flask in an ice bath for at least one hour.[1]
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.
Protocol 2: Recrystallization for Purity Enhancement
-
Dissolution: Transfer the dried diastereomeric salt to a clean flask and add the minimum amount of hot methanol required for complete dissolution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature to induce recrystallization.
-
Isolation and Washing: Isolate the purified crystals by vacuum filtration and wash with a small amount of ice-cold methanol.
-
Drying: Dry the purified diastereomeric salt under vacuum. Repeat this process until the desired enantiomeric excess is achieved.
Protocol 3: Liberation of the Free Amine
-
Dissolution of Salt: Dissolve the purified diastereomeric salt in water.
-
Basification: Add a base (e.g., 50% aqueous NaOH) to the solution until it is basic (pH > 10) to liberate the free amine.[2]
-
Extraction: Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ether or dichloromethane).
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na2SO4), and remove the solvent using a rotary evaporator to obtain the enantiomerically enriched this compound.[2]
Visualizations
The following diagrams illustrate the key workflows in the separation of this compound diastereomers.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Caption: Decision tree for troubleshooting common crystallization problems.
References
Technical Support Center: Monitoring Asymmetric Reactions with 1,2-Diphenylethylamine Catalysts
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for monitoring the progress of asymmetric reactions catalyzed by 1,2-diphenylethylamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DPEN), and why is it used in asymmetric catalysis? A1: this compound (DPEN) is a chiral diamine that serves as a privileged scaffold in asymmetric catalysis.[1] It is widely used both as an organocatalyst and as a chiral ligand for transition metals (like Ruthenium and Rhodium) in reactions such as asymmetric hydrogenation.[1][2] Its rigid C₂-symmetric backbone and tunable properties create a well-defined chiral environment, enabling the synthesis of a specific stereoisomer with high enantioselectivity.[1]
Q2: How do I choose the right analytical technique for monitoring my reaction? A2: The choice of analytical method depends on your specific needs, such as whether you are monitoring reaction conversion, determining enantiomeric excess (ee), or seeking mechanistic insights.[3]
-
For Reaction Conversion: Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are common for tracking the disappearance of starting materials and the appearance of the product.[1]
-
For Enantiomeric Excess (ee) Determination: Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique.[4] Chiral GC is also a viable option for volatile and thermally stable compounds.[1]
-
For Real-time Monitoring & Kinetics: In-situ techniques like NMR or IR spectroscopy can provide valuable real-time data on reaction kinetics and help identify reaction intermediates.[3][5]
Q3: My enantiomeric excess (ee) is low. What are the most common causes? A3: Low enantiomeric excess is a frequent issue in asymmetric catalysis and can stem from several factors.[6] The most common causes include suboptimal reaction conditions (temperature, solvent), impurities in the catalyst or starting materials, or an inherent mismatch between the substrate and the catalyst system.[7][8]
Q4: I am observing poor reproducibility between different runs of the same reaction. What should I investigate? A4: Poor reproducibility is often traced back to inconsistencies in experimental conditions or materials. Key areas to scrutinize include the purity of reagents and solvents (especially the presence of trace water or other impurities), the quality and handling of the catalyst, precise temperature control, and ensuring a strictly inert atmosphere for sensitive reactions.[9] It is also crucial to validate your analytical method to ensure it is not the source of the variability.[9]
Q5: My reaction is very slow or has stalled completely. What could be the problem? A5: A stalled reaction often points to catalyst deactivation or poisoning.[9][10] Impurities in the substrate or solvent (e.g., sulfur-containing compounds) can act as catalyst poisons. For air- and moisture-sensitive catalysts, improper handling can lead to deactivation.[9] Additionally, check reactant stoichiometry and concentration, as these can significantly impact the reaction rate.[6]
Troubleshooting Guides
Guide 1: Low or Inconsistent Enantioselectivity
Low enantiomeric excess (ee) is one of the most common challenges. Use the following systematic approach to diagnose and resolve the issue.
Caption: A systematic workflow for troubleshooting low enantioselectivity.[9]
Detailed Steps:
-
Verify Analytical Method: Before optimizing the reaction, ensure your analytical method (chiral HPLC/GC) is accurate. An unseparated or poorly integrated chromatogram can give misleading ee values. Always run a racemic standard to confirm peak identification.[9]
-
Check Reagent and Catalyst Purity: Impurities in starting materials can act as catalyst poisons or promote a non-selective background reaction.[6] The enantiomeric purity of the this compound catalyst is critical; verify it if in doubt. Use a fresh batch of catalyst and ensure all reagents and solvents are of high purity.[8]
-
Optimize Reaction Conditions:
-
Temperature: Temperature significantly impacts enantioselectivity. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher ee.[6]
-
Solvent: The solvent's polarity and coordinating ability can influence the catalyst's conformation and the reaction's transition state.[8] A screening of different solvents is highly recommended.
-
Concentration: Reactant and catalyst concentrations can affect the reaction rate and, in some cases, selectivity.
-
| Parameter | Condition | Typical Effect on Enantioselectivity (ee) | Rationale |
| Temperature | Decrease from 25°C to -20°C | Increase | Favors the transition state with the lower activation energy, which leads to the major enantiomer.[7] |
| Solvent | Change from Polar (e.g., MeOH) to Non-polar (e.g., Toluene) | Varies | The optimal solvent depends on the specific reaction and catalyst system; screening is essential.[8] |
| Catalyst Loading | Increase from 1 mol% to 5 mol% | May Decrease | While it can increase the reaction rate, higher loading might lead to catalyst aggregation or side reactions.[8] |
Note: Data is representative and will vary depending on the specific reaction.
Experimental Protocols
Protocol 1: General Workflow for Reaction Monitoring
The following diagram illustrates a typical workflow for setting up and monitoring an asymmetric reaction.
Caption: General experimental workflow for asymmetric catalysis.
Methodology:
-
Reaction Setup: Assemble the reaction glassware under an inert atmosphere (e.g., Nitrogen or Argon) and ensure all solvents are anhydrous.[6]
-
Catalyst Addition: Add the this compound-based catalyst to the solvent.
-
Reagent Addition: Add the substrate and other necessary reagents to the catalyst solution. Liquid reagents may be added dropwise.[6]
-
Reaction Monitoring: Stir the mixture at the desired temperature and monitor its progress using a suitable technique (e.g., TLC, GC) by taking small aliquots at different time points.[1]
-
Work-up: Once the reaction is complete, quench the reaction as appropriate (e.g., with a saturated aqueous solution). Extract the product with an organic solvent.[2]
-
Purification & Analysis: Purify the crude product, typically by flash column chromatography, and determine the enantiomeric excess via chiral HPLC or GC analysis.[1]
Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC
Objective: To separate and quantify the enantiomers of the chiral product to determine the enantiomeric excess.
Methodology:
-
Sample Preparation: Dissolve a small amount of the purified product (~1 mg) in the HPLC mobile phase (e.g., 1 mL of a hexane (B92381)/isopropanol mixture). Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
Column and Method Selection: The choice of the chiral stationary phase (CSP) is the most critical parameter.[4] Polysaccharide-based columns are common.[11] Develop a method by first injecting a racemic sample to ensure separation of the two enantiomer peaks. Optimize the mobile phase composition (e.g., ratio of hexane to isopropanol) and flow rate to achieve a baseline resolution (ideally > 1.5).[3][9]
-
Analysis: Inject the sample from the reaction.
-
Calculation: Integrate the peak areas for each enantiomer. The enantiomeric excess (ee) is calculated using the following formula:[4]
-
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
Protocol 3: Determination of Enantiomeric Excess (ee) by ¹H NMR using a Chiral Derivatizing Agent
Objective: To convert the enantiomeric product into a mixture of diastereomers that can be distinguished and quantified by ¹H NMR.
Methodology:
-
Sample Preparation: In an NMR tube, dissolve a known amount of the purified chiral product in a suitable deuterated solvent (e.g., CDCl₃).[3]
-
Addition of Derivatizing Agent: Add a slight excess of an enantiomerically pure chiral derivatizing agent (e.g., Mosher's acid chloride) to the NMR tube.[3]
-
Reaction: Allow the derivatization reaction to go to completion. This may require the addition of a base or gentle heating.
-
NMR Acquisition: Acquire a high-resolution proton (¹H) NMR spectrum of the resulting diastereomeric mixture.
-
Data Analysis: Identify well-resolved signals corresponding to each diastereomer. Integrate these signals and calculate the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original product.[3]
Catalytic Activation Mode
This compound and other chiral primary or secondary amines typically activate carbonyl compounds by forming key intermediates such as enamines or iminium ions. This activation is fundamental to many organocatalyzed reactions.[12]
Caption: Common activation modes in chiral amine catalysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Chiral Resolving Agents: 1,2-Diphenylethylamine and Its Alternatives
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of optically pure compounds. This guide provides an objective comparison of 1,2-Diphenylethylamine with other commonly used chiral resolving agents for the resolution of racemic carboxylic acids, supported by experimental data and detailed protocols.
The selection of an appropriate chiral resolving agent is a crucial decision in the development of stereochemically pure active pharmaceutical ingredients (APIs). The effectiveness of a resolving agent is determined by its ability to form diastereomeric salts with the racemic mixture, which can then be separated based on their differential solubility. This guide focuses on the diastereomeric salt resolution of two common non-steroidal anti-inflammatory drugs (NSAIDs), Ibuprofen (B1674241) and Naproxen, to provide a practical comparison of various resolving agents.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is primarily evaluated by the yield and the enantiomeric excess (ee) of the desired enantiomer obtained after resolution. The following table summarizes the performance of this compound and other common resolving agents in the resolution of racemic Ibuprofen and Naproxen.
| Racemic Compound | Chiral Resolving Agent | Solvent System | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Ibuprofen | (S)-(-)-1-Phenylethylamine | Methanol/Water | up to 95 | 80 (S-enantiomer) | [1] |
| (S)-(-)-1-Phenylethylamine | 0.24 M KOH | ~20 | ~88 (S-enantiomer) | [2] | |
| This compound | Data not available | Data not available | Data not available | ||
| Cinchonidine | Data not available | Data not available | Data not available | ||
| Brucine | Data not available | Data not available | Data not available | ||
| Naproxen | (R)-1-Phenylethylamine | Industrial Process | >95 | 99 (S-enantiomer) | [3] |
| This compound | Data not available | Data not available | Data not available | ||
| Cinchonidine | Data not available | Data not available | Data not available | ||
| Brucine | Data not available | Data not available | Data not available |
Note: Direct comparative data for this compound, Cinchonidine, and Brucine for the resolution of Ibuprofen and Naproxen is limited in the readily available literature. The table highlights the need for further experimental investigation to establish their comparative efficacy for these specific substrates.
Experimental Protocols
Detailed experimental procedures are essential for the successful implementation of chiral resolution. The following are representative protocols for the resolution of racemic carboxylic acids using the diastereomeric salt formation technique.
General Protocol for Chiral Resolution of a Racemic Carboxylic Acid
-
Dissolution: Dissolve the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with heating.
-
Addition of Resolving Agent: Add an equimolar or sub-stoichiometric amount of the chiral resolving agent to the solution.
-
Diastereomeric Salt Formation and Crystallization: Allow the solution to cool slowly to room temperature to promote the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may enhance crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with an acid (for a basic resolving agent) or a base (for an acidic resolving agent) to liberate the resolved enantiomer.
-
Extraction and Purification: Extract the liberated enantiomer with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the purified enantiomer.
-
Determination of Enantiomeric Excess: Analyze the enantiomeric purity of the product using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.
Specific Protocol: Resolution of Racemic Ibuprofen with (S)-(-)-1-Phenylethylamine[4][5]
-
Preparation: In a flask, dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.24 M potassium hydroxide (B78521) solution by heating to 75-85 °C.[4]
-
Salt Formation: Slowly add 0.9 mL of (S)-(-)-1-phenylethylamine to the heated solution. A precipitate of the (S,S)-diastereomeric salt should form. Continue stirring at 75-85 °C for 40 minutes.[4]
-
Isolation: Allow the mixture to cool to room temperature and then collect the precipitate by vacuum filtration. Wash the solid with a small amount of ice-cold water.[4]
-
Recrystallization (Optional): To improve purity, the collected salt can be recrystallized from a suitable solvent like 2-propanol.[5]
-
Liberation of (S)-(+)-Ibuprofen: Suspend the diastereomeric salt in 25 mL of 2 M sulfuric acid and stir for several minutes. This will protonate the ibuprofen, causing it to separate as an oil.[2]
-
Extraction: Extract the aqueous mixture with diethyl ether. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Isolation of (S)-(+)-Ibuprofen: Remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-(+)-Ibuprofen.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the chiral resolution of a racemic carboxylic acid using a chiral amine resolving agent.
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.
This guide provides a framework for comparing chiral resolving agents and highlights the importance of empirical data in selecting the optimal agent for a specific resolution. While this compound is a potential candidate for the resolution of carboxylic acids, further experimental studies are required to fully evaluate its performance against more established resolving agents.
References
- 1. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Chiral Separation of Naproxen by HPLC | Phenomenex [phenomenex.com]
- 4. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemconnections.org [chemconnections.org]
Chiral Resolution of Carboxylic Acids: 1,2-Diphenylethylamine vs. (S)-(-)-1-phenylethylamine
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of chiral molecules, particularly active pharmaceutical ingredients (APIs), the separation of a racemic mixture into its constituent enantiomers is a critical step. This process, known as chiral resolution, is fundamental to ensuring the safety and efficacy of many drugs, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. Among the various techniques for chiral resolution, diastereomeric salt formation stands out as a robust and scalable method. This guide provides an objective comparison of two amine-based chiral resolving agents: 1,2-Diphenylethylamine and the widely-used (S)-(-)-1-phenylethylamine, supported by experimental data and detailed protocols.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The cornerstone of this resolution technique lies in the reaction of a racemic mixture of a chiral acid with a single enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct physical characteristics, most notably different solubilities. This difference allows for their separation through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation. Subsequently, the enantiomerically enriched acid can be liberated from the purified salt, typically by treatment with a strong acid.
Performance Comparison of Resolving Agents
The efficacy of a chiral resolving agent is determined by several factors, including the yield of the desired diastereomer, the enantiomeric excess (ee%) achieved, and the ease of recovery of both the resolved enantiomer and the resolving agent.
(S)-(-)-1-phenylethylamine , often referred to as α-methylbenzylamine, is a workhorse in the field of chiral resolution due to its commercial availability, relatively low cost, and proven effectiveness with a broad range of carboxylic acids.
This compound and its derivatives, such as (1S,2S)-(-)-1,2-diphenyl-1,2-ethanediamine, represent another class of chiral resolving agents. Their bulkier diphenyl structure can lead to more defined crystal packing and potentially greater diastereomeric differentiation for certain substrates.
The following tables summarize quantitative data from the literature for the chiral resolution of common racemic carboxylic acids.
Table 1: Chiral Resolution of Racemic Ibuprofen (B1674241)
| Racemic Compound | Resolving Agent | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Excess (ee%) of (S)-(+)-Ibuprofen |
| (±)-Ibuprofen | (S)-(-)-1-phenylethylamine | Aqueous KOH | Not specified | 88.14%[1] |
| (±)-Ibuprofen | (S)-(-)-1-phenylethylamine | Aqueous KOH | Not specified | ~100% (by melting point)[1] |
Table 2: Chiral Resolution of Racemic Mandelic Acid Derivatives
| Racemic Compound | Resolving Agent | Enantiomeric Excess (ee%) of Recovered Acid |
| (±)-Halogenated Mandelic Acids | Levetiracetam* | up to 63%[2] |
Note: This table includes data for a different resolving agent as direct comparative data for this compound with mandelic acid was limited. This illustrates a typical resolution outcome for a mandelic acid derivative.
Experimental Protocols
Detailed methodologies are crucial for reproducible results in chiral resolution. Below are representative protocols for the resolution of racemic ibuprofen using (S)-(-)-1-phenylethylamine and a general protocol adaptable for this compound.
Protocol 1: Chiral Resolution of Racemic Ibuprofen with (S)-(-)-1-phenylethylamine
This procedure is a common method for resolving the enantiomers of ibuprofen.[1][3][4][5][6]
Materials:
-
Racemic Ibuprofen
-
(S)-(-)-1-phenylethylamine
-
Potassium Hydroxide (KOH)
-
Sulfuric Acid (H₂SO₄), 2M
-
Methyl tert-butyl ether (MTBE)
-
2-Propanol
-
Water (deionized)
Procedure:
-
Formation of the Diastereomeric Salt:
-
Dissolve racemic ibuprofen in an aqueous solution of KOH (e.g., 0.25 M) with gentle heating.
-
To the warm solution, add approximately 0.5 molar equivalents of (S)-(-)-1-phenylethylamine dropwise with stirring.
-
The less soluble (S)-ibuprofen-(S)-1-phenylethylammonium salt will precipitate.
-
Continue to stir the mixture at an elevated temperature (e.g., 75-85°C) for about 30-60 minutes.[4]
-
Allow the mixture to cool to room temperature, followed by cooling in an ice bath to maximize crystallization.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated salt via vacuum filtration and wash with a small amount of ice-cold water.
-
For further purification, recrystallize the salt from a minimal amount of hot 2-propanol. Allow the solution to cool slowly to obtain pure crystals.
-
-
Liberation of (S)-(+)-Ibuprofen:
-
Suspend the purified diastereomeric salt in water and acidify with 2M H₂SO₄ until the salt dissolves and the free acid precipitates.
-
Extract the (S)-(+)-ibuprofen into MTBE (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-(+)-ibuprofen.
-
-
Analysis:
-
The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter.
-
Protocol 2: General Procedure for Chiral Resolution of a Racemic Carboxylic Acid with this compound
This protocol provides a general framework that can be optimized for specific carboxylic acids.
Materials:
-
Racemic Carboxylic Acid
-
(1S,2S)-(-)-1,2-Diphenyl-1,2-ethanediamine (or other enantiomer of this compound)
-
Screening solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate)
-
Strong acid (e.g., HCl)
-
Strong base (e.g., NaOH)
-
Organic extraction solvent
Procedure:
-
Solvent Screening and Salt Formation:
-
In small-scale trials, dissolve the racemic carboxylic acid and 0.5-1.0 equivalents of the chiral amine in various solvents with heating.
-
Observe which solvent system yields crystalline material upon cooling.
-
On a larger scale, dissolve the reactants in the optimal solvent and allow the less soluble diastereomeric salt to crystallize.
-
-
Isolation and Purification:
-
Isolate the crystalline salt by filtration.
-
Recrystallize the salt from the same or a different solvent system to enhance the diastereomeric excess.
-
-
Liberation of the Enriched Carboxylic Acid:
-
Treat an aqueous suspension of the purified salt with a strong acid (e.g., 1M HCl) to liberate the free carboxylic acid.
-
Extract the product into an organic solvent.
-
Wash, dry, and concentrate the organic phase to obtain the resolved acid.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the previous step contains the protonated resolving agent. Basification with a strong base (e.g., NaOH) will regenerate the free amine, which can then be extracted and recycled.
-
Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the key stages and logical flow of the chiral resolution process.
Caption: A typical experimental workflow for chiral resolution.
Caption: The logical progression of diastereomeric salt resolution.
Conclusion
Both (S)-(-)-1-phenylethylamine and this compound are effective chiral resolving agents for carboxylic acids. (S)-(-)-1-phenylethylamine is a well-established, versatile, and cost-effective choice, with a wealth of literature data available to guide its use. This compound, with its greater steric bulk, may offer advantages in forming highly ordered crystalline salts, potentially leading to higher diastereoselectivity for specific substrates. However, its application may require more extensive screening of conditions.
For researchers and professionals in drug development, (S)-(-)-1-phenylethylamine often serves as an excellent first choice for the resolution of novel chiral carboxylic acids. Should this prove suboptimal, this compound and its derivatives provide a powerful alternative that can be explored to achieve the desired enantiomeric purity. The selection of the resolving agent remains an empirical process, and the protocols and data presented here offer a solid foundation for initiating these critical separation studies.
References
Efficacy of 1,2-Diphenylethylamine Derivatives in Asymmetric Transfer Hydrogenation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of prochiral ketones and imines to form chiral alcohols and amines is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical, agrochemical, and fine chemical industries. Among the array of chiral ligands developed for this purpose, 1,2-diphenylethylenediamine (DPEN) and its derivatives have emerged as a privileged class, particularly in the realm of asymmetric transfer hydrogenation (ATH). This guide offers an objective comparison of the efficacy of various 1,2-diphenylethylamine derivatives in ATH, supported by quantitative experimental data, detailed methodologies, and mechanistic insights to aid in the selection of optimal catalytic systems.
Comparative Performance of this compound Derivatives
The catalytic activity of this compound derivatives is most prominently showcased when complexed with ruthenium(II). The electronic and steric properties of the N-substituent on the DPEN ligand play a crucial role in determining the catalyst's efficacy. N-arylsulfonylated derivatives, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN) and N-mesyl-1,2-diphenylethylenediamine (MsDPEN), are among the most successful and widely utilized ligands for the ATH of ketones.[1] The strong electron-withdrawing nature of the sulfonyl group is thought to increase the acidity of the N-H proton, which in turn facilitates the hydride transfer step in the catalytic cycle.[1]
Below is a comparative summary of the performance of various Ru-(+)-DPEN derivative catalysts in the asymmetric transfer hydrogenation of acetophenone (B1666503), a standard benchmark substrate.
| Catalyst Derivative (Ligand) | Metal Complex | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| N-Tosyl-DPEN (TsDPEN) | [RuCl(p-cymene)((R,R)-TsDPEN)] | 98 | 99 | (R) |
| N-Mesyl-DPEN (MsDPEN) | [RuCl(p-cymene)((R,R)-MsDPEN)] | 95 | 97 | (R) |
| Unmodified DPEN | [RuCl(p-cymene)((R,R)-DPEN)] | - | (lower) | - |
Data compiled from representative literature for the ATH of acetophenone.[1] The unmodified DPEN generally provides lower enantioselectivity compared to its N-sulfonylated counterparts.
The exceptional performance of the Ru-TsDPEN system extends to a broad range of aromatic and some aliphatic ketones, consistently affording high yields and excellent enantioselectivities.
Comparison with Other Ligand Classes
While this compound derivatives are highly effective, it is important to consider their performance in the context of other classes of chiral ligands used in asymmetric hydrogenation.
| Ligand Class | Representative Ligand | Metal | Typical ee (%) for Acetophenone | Key Features |
| 1,2-Diamine Derivatives | (S,S)-TsDPEN | Ru | >98 | High efficiency in ATH, well-understood mechanism. |
| Diphosphine Ligands | (R)-BINAP | Ru | ~98 | Often used in direct hydrogenation with H₂, can be highly effective. |
| Cinchona Alkaloid Derivatives | NNP Ligands | Ru | up to 98.2 | Natural product-derived, can provide very high enantioselectivity.[2][3] |
| Amino Alcohols | (1R,2S)-1-amino-2-indanol | Ru | ~95 | Bifunctional catalysis, effective for a range of substrates. |
This comparison highlights that while other ligand classes can also achieve excellent results, this compound derivatives, particularly TsDPEN, remain a benchmark for asymmetric transfer hydrogenation due to their high enantioselectivity, broad applicability, and the well-established protocols for their use.
Experimental Protocols
General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a typical procedure for the ATH of acetophenone using an in situ generated Ru-TsDPEN catalyst with a formic acid/triethylamine (B128534) mixture as the hydrogen source.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(R,R)-N-p-Tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Acetophenone
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Argon or Nitrogen for inert atmosphere
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (R,R)-TsDPEN (2.2 mol%) in the anhydrous solvent. Stir the mixture at room temperature for approximately 20-30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Hydrogenation: To the flask containing the catalyst, add acetophenone (1 equivalent). Then, add the formic acid/triethylamine mixture (typically 1.5-2.5 equivalents relative to the ketone).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) and monitor the progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Determine the enantiomeric excess of the resulting 1-phenylethanol (B42297) by chiral HPLC or GC.[4]
Synthesis of N-Tosyl-1,2-diphenylethylenediamine (TsDPEN)
A general method for the synthesis of N-monotosylated 1,2-diphenylethylenediamine.
Materials:
-
(R,R)-1,2-Diphenylethylenediamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (NEt₃)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve (R,R)-1,2-diphenylethylenediamine in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in dichloromethane.
-
Add triethylamine (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield (R,R)-TsDPEN.
Mandatory Visualizations
Catalytic Cycle of Asymmetric Transfer Hydrogenation
The widely accepted mechanism for the Ru-TsDPEN catalyzed ATH of ketones is the Noyori outer-sphere mechanism.[4] This involves a concerted transfer of a hydride from the ruthenium center and a proton from the ligand's amine group to the ketone via a six-membered transition state.
Caption: Catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Experimental Workflow for Asymmetric Transfer Hydrogenation
The following diagram illustrates a typical workflow for carrying out an ATH reaction in a research laboratory setting.
Caption: A typical experimental workflow for asymmetric transfer hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02211G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Amines as Auxiliaries in Stereoselective Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chiral auxiliary is a critical juncture in the design of stereoselective synthetic routes, profoundly influencing reaction efficiency, stereochemical fidelity, and overall yield. Chiral amines, a versatile and widely utilized class of auxiliaries, offer a powerful means to control the formation of new stereocenters. This guide provides an objective comparison of the performance of common chiral amine auxiliaries in key stereoselective transformations, supported by experimental data, detailed methodologies, and visual workflows to aid in rational auxiliary selection.
Performance Comparison of Chiral Amine Auxiliaries
The efficacy of a chiral amine auxiliary is contingent on its ability to effectively bias the formation of one diastereomer over another. This is typically quantified by diastereomeric excess (d.e.) or enantiomeric excess (e.e.) after cleavage of the auxiliary, alongside the chemical yield of the reaction. Below is a comparative summary of the performance of prominent chiral amine auxiliaries in asymmetric alkylation, Michael addition, and Diels-Alder reactions.
Table 1: Asymmetric Alkylation of Carbonyl Compounds
| Chiral Auxiliary | Substrate (Precursor) | Electrophile | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference(s) |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Cyclohexanone Hydrazone | Iodomethane | 95 | >98 | [1] |
| Propanal Hydrazone | Benzyl Bromide | 82 | 96 | [1] | |
| (1R,2R)-(-)-Pseudoephedrine | Propionamide | Benzyl Bromide | 90-99 | >99 | [2] |
| Phenylacetamide | Methyl Iodide | 91 | 99 | [2] | |
| (R)-Phenylglycinol | Imine of Cyclohexanone | Benzyl Bromide | ~85 | ~90 | |
| (1R,2S)-(-)-Ephedrine | Amide | Alkyl Halide | 80-95 | 85-95 | [3] |
Table 2: Asymmetric Michael Addition
| Chiral Auxiliary | Michael Donor | Michael Acceptor | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference(s) |
| (S,S)-(+)-Pseudoephedrine | Lithium Amide | α,β-Unsaturated Amide | 70-90 | 85-95 | [4] |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Ketone (via Hydrazone) | Nitroalkene | 75-90 | >95 | |
| (S)-(-)-α-Methylbenzylamine | Enamine | Dienone (intramolecular) | High | High | [5] |
Table 3: Asymmetric Diels-Alder Reaction
| Chiral Auxiliary | Dienophile | Diene | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference(s) |
| (S)-2-(Methoxymethyl)pyrrolidine (SMP) | Acrylamide | Cyclopentadiene | 95 | >90 (endo) | |
| (R)-Phenylglycinol | Bicyclic Lactam | Various | Good | >95 | |
| (+)-trans-Diphenylpyrrolidine | 1-Amino-3-siloxy-1,3-butadiene | Methacrolein | 94 | >98 (endo) | [6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of stereoselective transformations. The following sections provide methodologies for key reactions utilizing chiral amine auxiliaries.
Protocol 1: Asymmetric Alkylation of a Ketone using a SAMP Auxiliary
This protocol details the α-alkylation of a ketone via the formation of a chiral hydrazone with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP).[1][7]
Step 1: Formation of the SAMP Hydrazone
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone (1.0 eq) and SAMP (1.1 eq) in a suitable solvent (e.g., anhydrous diethyl ether or toluene).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting ketone is consumed. The removal of water using a Dean-Stark trap can facilitate the reaction.
-
Remove the solvent under reduced pressure to obtain the crude SAMP hydrazone, which can often be used in the next step without further purification. For higher purity, distillation or recrystallization may be performed.[1]
Step 2: Diastereoselective Alkylation
-
Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of the SAMP hydrazone (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the azaenolate.
-
Add the electrophile (e.g., alkyl halide, 1.2 eq) dropwise to the azaenolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the crude alkylated hydrazone in a suitable solvent (e.g., dichloromethane (B109758) or methanol) and cool to -78 °C.
-
Bubble ozone through the solution until a persistent blue color indicates the consumption of the hydrazone.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine) to work up the ozonide.
-
Alternatively, the hydrazone can be cleaved by hydrolysis with an aqueous acid (e.g., 2M HCl) or by oxidative cleavage with reagents like sodium periodate.[1]
-
Purify the resulting chiral ketone by flash column chromatography. The water-soluble auxiliary can often be recovered from the aqueous phase.
Protocol 2: Asymmetric Michael Addition using a Pseudoephedrine Auxiliary
This protocol describes the conjugate addition of a nucleophile to an α,β-unsaturated amide derived from (+)-pseudoephedrine.[8]
Step 1: Preparation of the N-Acyl-(+)-pseudoephedrine Michael Acceptor
-
To a solution of (+)-pseudoephedrine (1.0 eq) and triethylamine (B128534) (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add the desired α,β-unsaturated acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the N-acyl-(+)-pseudoephedrine amide by flash column chromatography or recrystallization.
Step 2: Diastereoselective Michael Addition
-
Prepare a solution of the desired nucleophile (e.g., a lithium amide or a Grignard reagent, 1.5 eq) in an appropriate anhydrous solvent (e.g., THF) at the recommended temperature (often -78 °C or 0 °C).
-
In a separate flask, dissolve the N-acyl-(+)-pseudoephedrine Michael acceptor (1.0 eq) in the same anhydrous solvent at the same temperature.
-
Slowly transfer the solution of the Michael acceptor to the solution of the nucleophile via cannula.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the Michael adduct by flash column chromatography. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.[8]
Step 3: Cleavage of the Chiral Auxiliary
-
The pseudoephedrine auxiliary can be cleaved under acidic or basic hydrolysis, or by reduction.
-
For hydrolysis, dissolve the Michael adduct in a suitable solvent system (e.g., a mixture of THF and water) and add a strong acid (e.g., H₂SO₄) or a strong base (e.g., LiOH). Heat the mixture to facilitate cleavage.
-
For reductive cleavage to the corresponding alcohol, use a reducing agent such as LiAlH₄.
-
After cleavage, the desired product can be isolated and purified, and the chiral auxiliary can be recovered.
Protocol 3: Asymmetric Diels-Alder Reaction using a Phenylglycinol-Derived Auxiliary
This protocol outlines a general procedure for a Lewis acid-catalyzed Diels-Alder reaction using a dienophile attached to a chiral auxiliary derived from phenylglycinol.
Step 1: Preparation of the Chiral Dienophile
-
React (R)- or (S)-phenylglycinol with a suitable reagent to form a rigid heterocyclic auxiliary, such as a bicyclic lactam.
-
Acylate the nitrogen of the auxiliary with the desired dienophile precursor (e.g., acryloyl chloride) in the presence of a non-nucleophilic base (e.g., triethylamine) in an anhydrous solvent (e.g., DCM).
-
Purify the resulting chiral dienophile by column chromatography or recrystallization.
Step 2: Asymmetric Diels-Alder Reaction
-
Dissolve the chiral dienophile (1.0 eq) in an anhydrous solvent (e.g., DCM or toluene) under an inert atmosphere and cool to the desired temperature (e.g., -78 °C).
-
Add the Lewis acid catalyst (e.g., Et₂AlCl, TiCl₄, 1.1 eq) dropwise and stir the mixture for 15-30 minutes.
-
Add the diene (1.5-3.0 eq) to the reaction mixture.
-
Stir the reaction at the specified temperature for the required time, monitoring by TLC.
-
Quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ or NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the Diels-Alder adduct by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Cleavage of the auxiliary is typically achieved by hydrolysis or reduction.
-
For hydrolysis to the carboxylic acid, treat the adduct with a strong base like lithium hydroxide (B78521) in a mixture of THF and water.
-
For reduction to the alcohol, use a strong reducing agent like lithium aluminum hydride in an ethereal solvent.
-
Isolate and purify the desired enantiomerically enriched product, and recover the chiral auxiliary.
Visualization of Workflows and Logic
The following diagrams, generated using the DOT language, illustrate the general experimental workflow for stereoselective synthesis using a chiral amine auxiliary and the logical considerations for selecting an appropriate auxiliary.
Caption: General experimental workflow for asymmetric synthesis using a chiral amine auxiliary.
Caption: Logical workflow for the selection of a chiral amine auxiliary.
Conclusion
Chiral amine auxiliaries are indispensable tools in modern stereoselective synthesis, offering reliable and predictable control over the formation of chiral centers. Prolinol-derived auxiliaries like SAMP and RAMP excel in the asymmetric alkylation of carbonyl compounds, consistently providing high diastereoselectivities. Pseudoephedrine has proven to be a versatile and practical auxiliary for both alkylation and Michael addition reactions, with the significant advantage of being an inexpensive and readily available commodity chemical. For Diels-Alder reactions, derivatives of phenylglycinol and other cyclic amines have demonstrated excellent efficacy.
The choice of the optimal chiral amine auxiliary is a multifactorial decision that depends on the specific reaction, the nature of the substrates, and practical considerations such as cost and ease of handling. By leveraging the comparative data and detailed protocols presented in this guide, researchers can make more informed decisions, accelerating the development of efficient and highly stereoselective synthetic routes for the preparation of enantiomerically pure molecules.
References
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.mit.edu [web.mit.edu]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Enantiomeric Purity Post-Resolution with 1,2-Diphenylethylamine
In the realm of stereochemistry, particularly within pharmaceutical and fine chemical synthesis, the successful resolution of a racemic mixture is a critical step. The use of a chiral resolving agent, such as (R)- or (S)-1,2-diphenylethylamine, is a widely employed strategy for the separation of enantiomers. However, the resolution process itself is only half the battle; rigorous validation of the enantiomeric purity of the isolated enantiomer is paramount. This guide provides a comprehensive comparison of the primary analytical methods for determining enantiomeric excess (ee), offering researchers, scientists, and drug development professionals the necessary information to select the most appropriate technique for their specific needs.
Core Principles of Enantiomeric Purity Validation
Following the diastereomeric salt formation with 1,2-diphenylethylamine and subsequent separation and liberation of the desired enantiomer, it is crucial to quantify the success of the resolution. Enantiomeric excess (ee) is the standard measure of enantiomeric purity and is defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage. A racemic mixture has an ee of 0%, while an enantiomerically pure sample has an ee of 100%. The most prominent analytical techniques for determining ee include chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and polarimetry.
Comparison of Analytical Methods for Enantiomeric Excess (ee) Determination
The selection of an analytical method for ee determination is a critical decision that balances accuracy, sensitivity, speed, and the nature of the analyte. Below is a summary of the key performance characteristics of the most common techniques.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Polarimetry |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase.[1] | Differential partitioning of volatile enantiomers between a CSP and a gaseous mobile phase. | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[2] | Measurement of the rotation of plane-polarized light by a chiral compound in solution. |
| Accuracy | High (typically ±0.1-1% ee) | High (typically ±0.1-1% ee) | Moderate to High (typically ±1-5% ee) | Low to Moderate (can be affected by impurities and experimental conditions)[3] |
| Precision | High | High | Moderate | Low |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Low to Moderate (mg level) | Low (mg to g level) |
| Analysis Time | 5 - 60 minutes per sample | 5 - 30 minutes per sample | < 5 minutes per sample[4] | < 5 minutes per sample |
| Sample Requirement | Non-destructive (sample can be recovered) | Destructive | Non-destructive | Non-destructive |
| Versatility | Broad applicability to a wide range of compounds.[5] | Limited to volatile and thermally stable compounds.[6] | Applicable to a wide range of compounds with suitable functional groups. | Requires a known specific rotation of the pure enantiomer. |
| Cost (Instrument) | High | Moderate to High | High | Low |
| Cost (Per Sample) | Moderate (solvents, columns) | Low to Moderate | Low (deuterated solvents) | Very Low |
Experimental Protocols
Protocol 1: Enantiomeric Excess (ee) Determination by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the accurate determination of enantiomeric excess.[7] It involves the separation of enantiomers on a chiral stationary phase (CSP).[7]
Materials:
-
Resolved compound (e.g., a chiral amine or acid)
-
HPLC-grade solvents (e.g., hexane (B92381), isopropanol (B130326), ethanol)
-
Chiral HPLC column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®)
-
HPLC system with a UV detector or other suitable detector
-
Reference standard of the racemic mixture
Procedure:
-
Method Development:
-
Select an appropriate chiral stationary phase based on the structure of the analyte. Polysaccharide-based CSPs are versatile for a broad range of compounds.[7]
-
Optimize the mobile phase composition to achieve baseline separation of the enantiomers. A typical mobile phase for normal-phase chromatography is a mixture of hexane and an alcohol (e.g., isopropanol or ethanol).[7]
-
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of the resolved compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Prepare a solution of the racemic mixture at the same concentration to serve as a reference.
-
-
HPLC Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the sample of the resolved enantiomer.
-
-
Data Analysis:
-
Integrate the peak areas of both enantiomers in the chromatogram of the resolved sample.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[8]
-
Protocol 2: Enantiomeric Excess (ee) Determination by NMR Spectroscopy using a Chiral Solvating Agent (CSA)
NMR spectroscopy, with the use of a chiral solvating agent (CSA), is a powerful and non-destructive method for determining enantiomeric excess.[2] The CSA forms transient diastereomeric complexes with the enantiomers, resulting in distinct chemical shifts in the NMR spectrum.[2]
Materials:
-
Resolved compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral Solvating Agent (CSA) (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of 1,1'-bi-2-naphthol (B31242) (BINOL))
-
NMR spectrometer
-
NMR tubes
Procedure:
-
CSA Selection: Choose a suitable CSA that is known to interact with the functional groups of the analyte.
-
Sample Preparation:
-
Dissolve a known amount of the resolved compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the compound.
-
Add the chiral solvating agent to the NMR tube (typically in a 1:1 to 5:1 molar ratio of CSA to analyte).
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectrum of the mixture. The formation of diastereomeric complexes should lead to the splitting of one or more signals corresponding to the analyte.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes.
-
Integrate the areas of these two signals.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the sample. Calculate the enantiomeric excess using the same formula as in the HPLC method.
-
Alternative Chiral Resolving Agents
While this compound is an effective resolving agent, a variety of other chiral compounds are available for the resolution of racemic mixtures, particularly for acidic and basic compounds.[9][10] The choice of resolving agent is often empirical and may require screening to find the optimal agent for a specific compound.[9]
| Chiral Resolving Agent | Type | Typically Resolves |
| Tartaric Acid | Acidic | Racemic bases (amines) |
| Camphorsulfonic Acid | Acidic | Racemic bases (amines) |
| Brucine | Basic (Alkaloid) | Racemic acids |
| Quinine/Quinidine | Basic (Alkaloid) | Racemic acids |
| (R)- or (S)-1-Phenylethylamine | Basic | Racemic acids |
| (R)- or (S)-1,1'-Bi-2-naphthol (BINOL) | Acidic (Phenolic) | Racemic bases, amino alcohols |
Visualizations
Caption: Workflow of chiral resolution and subsequent enantiomeric purity validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 7. benchchem.com [benchchem.com]
- 8. physicsforums.com [physicsforums.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. pharmtech.com [pharmtech.com]
Chiral HPLC methods for separating 1,2-Diphenylethylamine enantiomers
A comprehensive guide to the chiral separation of 1,2-Diphenylethylamine enantiomers using High-Performance Liquid Chromatography (HPLC) is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of various chiral HPLC methods, detailing experimental protocols and performance data to aid in method selection and development.
Comparison of Chiral HPLC Methods
The successful separation of this compound enantiomers relies heavily on the selection of the appropriate chiral stationary phase (CSP) and the optimization of the mobile phase. Polysaccharide-based CSPs, particularly cellulose (B213188) and amylose (B160209) derivatives, are widely used and have demonstrated effectiveness in resolving this class of compounds.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) |
| CHIRALCEL® OD-H | n-heptane / 2-propanol / diethylamine (B46881) = 90 / 10 / 0.1 | 1.0 | 25 | 1.36 | 2.14 | 1.57 | Not Reported |
| Chirex 3126 | Not specified | Not specified | Not specified | Not specified | Not specified | 1.09[1] | Not specified |
Note: k'1 and k'2 are the retention factors for the first and second eluting enantiomers, respectively. The separation factor (α) is the ratio of the retention factors (k'2/k'1) and indicates the selectivity of the separation. A higher α value signifies better separation. Resolution (Rs) is a measure of the baseline separation between the two enantiomer peaks.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting chiral separation methods. Below are protocols for the methods cited in the comparison table.
Method 1: CHIRALCEL® OD-H (Normal Phase)
This method provides a baseline separation of this compound enantiomers using a well-established polysaccharide-based CSP.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity HPLC system or equivalent, equipped with a degasser, quaternary pump, autosampler, column thermostat, and a diode-array detector.[2]
-
Data Analysis Software: OpenLAB CDS Chemstation Edition or equivalent.[2]
Chromatographic Conditions:
-
Column: CHIRALCEL® OD-H, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-heptane, 2-propanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV-VIS at 225 nm.
-
Injection Volume: 10 µL.
-
Sample Concentration: 1 mg/mL in the mobile phase.
Procedure:
-
Prepare the mobile phase by mixing the specified volumes of n-heptane, 2-propanol, and diethylamine. Degas the mobile phase before use.
-
Install the CHIRALCEL® OD-H column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.
-
Inject 10 µL of the sample solution and start the chromatographic run.
-
The two enantiomers are expected to elute at approximately 7.1 and 9.4 minutes.
Alternative Screening Protocols for Primary Amines
For general screening of primary amines like this compound on other types of CSPs, the following starting conditions are recommended.[2] Further optimization of the mobile phase composition is typically required to achieve baseline separation.[2]
Normal Phase Mode:
-
Recommended Mobile Phase: 80:20 (v/v) hexane-ethanol with an overall concentration of 0.3-0.2% (v/v) trifluoroacetic acid-triethylamine.[2]
-
Flow Rate: 1-2 mL/min.[2]
Polar Organic Mode:
-
Recommended Mobile Phase: 90:10 (v/v) acetonitrile-methanol with an overall concentration of 0.3-0.2% (v/v) trifluoroacetic acid-triethylamine.[2]
-
Flow Rate: 1-2 mL/min.[2]
Experimental Workflow
The development of a chiral HPLC method follows a systematic process, from initial screening to method optimization.
Caption: Workflow for Chiral HPLC Method Development.
References
Determining the Absolute Configuration of Products from 1,2-Diphenylethylamine-Catalyzed Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the unambiguous determination of a product's absolute configuration is a critical step. This guide provides a comprehensive comparison of common analytical methods for products originating from reactions catalyzed by 1,2-diphenylethylamine, a foundational chiral amine in organocatalysis. We present a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, and Vibrational Circular Dichroism (VCD), complete with supporting data and detailed experimental protocols.
The spatial arrangement of atoms in a chiral molecule, its absolute configuration, is a decisive factor in its biological activity. In pharmaceutical development, for instance, different enantiomers of a drug can exhibit vastly different therapeutic effects or toxicity profiles. This compound and its derivatives are widely employed as organocatalysts in a variety of enantioselective transformations, including aldol (B89426), Michael, and Mannich reactions, making the reliable determination of the stereochemical outcome of these reactions paramount.
Comparison of Key Analytical Methods
The choice of method for determining absolute configuration depends on several factors, including the physical properties of the product, the amount of sample available, and the required level of certainty. The following table summarizes the key features of the three most powerful techniques.
| Feature | X-ray Crystallography (Anomalous Dispersion) | NMR Spectroscopy (Mosher's Method) | Vibrational Circular Dichroism (VCD) |
| Principle | Measures the diffraction pattern of X-rays by a single crystal. Anomalous dispersion effects allow for the direct determination of the 3D structure.[1][2] | Involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, whose distinct NMR spectra allow for the deduction of the stereochemistry.[3][4] | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. |
| Sample Requirement | High-quality single crystal (µg to mg scale).[1] | 1-5 mg of purified product with a reactive functional group (e.g., -OH, -NH2).[1] | 1-10 mg of purified product in solution. |
| Advantages | Provides an unambiguous and definitive 3D structure. | Relatively rapid and does not require crystallization. Can be used for a wide range of compounds.[3] | Non-destructive and applicable to a wide range of molecules in solution, including non-crystalline samples. |
| Limitations | The primary challenge is growing a suitable single crystal, which can be time-consuming or impossible for some compounds.[1] | Requires a derivatization step, which adds to the workflow and can sometimes be complicated by side reactions. The analysis can be complex for molecules with multiple stereocenters.[3] | Requires specialized equipment and computational modeling for spectral interpretation. |
Experimental Workflows and Data Interpretation
To illustrate the application of these techniques, let's consider a hypothetical enantioselective aldol reaction catalyzed by (S)-1,2-diphenylethylamine to produce a chiral β-hydroxy ketone.
Workflow for Absolute Configuration Determination
Caption: Workflow for determining the absolute configuration of a chiral product.
Detailed Experimental Protocols
X-ray Crystallography
-
Crystallization : The purified product is dissolved in a suitable solvent system to create a saturated or near-saturated solution. Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or layering.[1]
-
Data Collection : A suitable single crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (typically 100 K) and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.[2]
-
Structure Solution and Refinement : The diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods, and the atomic positions are refined.
-
Absolute Configuration Determination : The absolute configuration is determined by analyzing the anomalous scattering effects. The Flack parameter is calculated, which should be close to 0 for the correct enantiomer and close to 1 for the incorrect one.[2]
NMR Spectroscopy: Mosher's Method for a Chiral Alcohol
-
Derivatization : The chiral alcohol (product of the aldol reaction) is divided into two portions. One portion is reacted with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-MTPA-Cl in the presence of a base (e.g., pyridine) to form the respective diastereomeric Mosher's esters.[4][5]
-
NMR Analysis : ¹H NMR spectra are acquired for both diastereomeric esters.
-
Data Analysis : The chemical shifts (δ) of protons on either side of the ester linkage are assigned for both the (R)- and (S)-MTPA esters. The difference in chemical shifts (Δδ = δS - δR) is calculated for corresponding protons. A consistent pattern of positive and negative Δδ values on either side of the molecule, when correlated with the established Mosher's model, reveals the absolute configuration of the alcohol.[3]
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation : A solution of the purified product is prepared in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[6]
-
Spectral Acquisition : The VCD and infrared (IR) spectra are recorded on a VCD spectrometer. Multiple scans are averaged to obtain a good signal-to-noise ratio.[7]
-
Computational Modeling : The 3D structure of one enantiomer of the product is built in silico. A conformational search is performed using computational chemistry software to identify all low-energy conformers.
-
Spectral Calculation and Comparison : The VCD and IR spectra for each stable conformer are calculated using Density Functional Theory (DFT). A Boltzmann-averaged theoretical spectrum is generated and compared to the experimental spectrum. A good match between the experimental and calculated spectra allows for the confident assignment of the absolute configuration.
Logical Flow for Method Selection and Analysis
Caption: Decision tree for selecting a method to determine absolute configuration.
Conclusion
The determination of the absolute configuration of products from this compound-catalyzed reactions is a crucial aspect of asymmetric synthesis. While X-ray crystallography provides the most definitive answer, its requirement for high-quality crystals can be a significant bottleneck. NMR-based methods, such as Mosher's analysis, offer a reliable alternative for molecules with suitable functional groups, and VCD spectroscopy is a powerful, non-destructive technique for a broad range of chiral molecules in solution. By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate strategy to confidently assign the stereochemical outcome of their reactions, a critical step in advancing drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Determination of the absolute configuration of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijitee.org [ijitee.org]
A Comparative Guide to Spectroscopic Methods for Structural Confirmation of 1,2-Diphenylethylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The robust structural confirmation of novel compounds is a cornerstone of chemical research and drug development. For derivatives of 1,2-Diphenylethylamine, a scaffold present in various psychoactive substances and other biologically active molecules, unambiguous characterization is critical.[1] This guide provides a comparative overview of key spectroscopic methods—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—supported by experimental data and protocols, to facilitate the structural elucidation of this important class of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) reveals the number of different types of protons and their neighboring environments. The spectrum of a this compound derivative is characterized by distinct regions:
-
Aromatic Region (typically ~7.0-7.5 ppm): Protons on the two phenyl rings produce complex multiplets. The integration of this region should correspond to 10 protons for the unsubstituted parent compound.
-
Methine Proton (-CH, benzylic and adjacent to N): The single proton at the chiral center (C1) typically appears as a multiplet (a triplet or doublet of doublets) due to coupling with the adjacent methylene (B1212753) protons.
-
Methylene Protons (-CH₂): The two protons of the ethyl bridge are diastereotopic and will appear as distinct multiplets, coupling with each other and the methine proton.
-
Amine Protons (-NH₂): These protons often appear as a broad singlet and their chemical shift can be variable.
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) provides a signal for each non-equivalent carbon atom, offering a direct count of the carbon environments in the molecule.[2]
-
Aromatic Carbons: Signals for the phenyl ring carbons typically appear in the ~125-145 ppm range.[3]
-
Aliphatic Carbons: The two carbons of the ethyl bridge will have distinct signals in the aliphatic region of the spectrum.
Table 1: Typical NMR Spectroscopic Data for this compound
| Technique | Assignment | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | Aromatic C-H | 7.1 - 7.4 | Multiplet, 10H |
| CH (Ph)-N | ~4.2 | Triplet, 1H | |
| CH₂ (Ph) | ~3.0 | Doublet, 2H | |
| NH₂ | ~1.6 | Broad Singlet, 2H | |
| ¹³C NMR | Aromatic C (quaternary) | ~144, ~140 | |
| Aromatic C-H | ~129, ~128, ~127, ~126 | Multiple signals expected | |
| C H(Ph)-N | ~60 | ||
| C H₂(Ph) | ~48 |
Note: Data is compiled from publicly available spectral databases.[3][4] Solvent and derivative substitution will alter these values.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[5]
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.
-
(Optional) Perform advanced 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons for unambiguous assignment.
-
-
Data Processing: Apply Fourier transform to the raw data (FID), followed by phase and baseline correction to obtain the final spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound derivatives, MS is crucial for confirming the molecular formula and identifying key structural motifs.
The molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) for this compound (C₁₄H₁₅N) is expected at a mass-to-charge ratio (m/z) of 197.[6][7] The fragmentation of phenethylamines is often dominated by alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen).[8][9] For this compound, the most prominent fragment results from the cleavage of the bond between the two aliphatic carbons, leading to the formation of a stable benzyl (B1604629) cation or related fragments.
Table 2: Key Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment | Significance |
| 197 | [C₁₄H₁₅N]⁺ | Molecular Ion (M⁺) |
| 180 | [M - NH₃]⁺ | Loss of ammonia |
| 106 | [C₇H₆N]⁺ | Alpha-cleavage product |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |
Note: Data is compiled from NIST and PubChem mass spectrometry databases.[4][7] The base peak (most intense) is often observed at m/z 106.[4]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (typically ~1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity.
-
Ionization: As the analyte elutes from the column, it enters the mass spectrometer's ion source. Electron Ionization (EI) is commonly used, where high-energy electrons bombard the molecule, causing it to ionize and fragment.[5]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. While it does not provide a complete structural picture, it is excellent for confirming the presence of key bonds, such as N-H and C-H bonds associated with aromatic rings.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) |
| 3000 - 3100 | C-H stretch | Aromatic |
| 2850 - 3000 | C-H stretch | Aliphatic |
| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |
| ~700 and ~750 | C-H bend (out-of-plane) | Monosubstituted Benzene |
Note: Data is compiled from NIST and PubChem IR spectra.[4][6] The presence of two bands in the N-H stretch region is characteristic of a primary amine.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Neat (Liquid): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet (Solid): Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry KBr powder. Grind the mixture finely and press it into a transparent disk using a hydraulic press.[10]
-
-
Data Acquisition:
-
Place the sample holder in the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment (or a blank KBr pellet) to subtract atmospheric and instrumental interferences.
-
Acquire the sample spectrum. The instrument passes infrared radiation through the sample and measures the amount of light absorbed at each frequency.
-
-
Data Processing: The resulting interferogram is converted into a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.
Comparative Summary and Integrated Workflow
No single technique provides all the necessary information for unambiguous structure confirmation. A combined approach is essential for a comprehensive analysis.
Table 4: Comparison of Spectroscopic Methods
| Method | Information Provided | Strengths | Limitations |
| NMR | Detailed C-H framework, connectivity, stereochemistry | Highest level of structural detail | Requires pure sample, relatively large sample amount, longer acquisition time |
| MS | Molecular weight, molecular formula, fragmentation patterns | High sensitivity, confirms elemental composition | Isomers can have identical mass, fragmentation can be complex |
| IR | Presence of functional groups | Fast, simple, small sample amount needed | Provides limited structural information, not suitable for complex mixtures |
| X-ray Cryst. | Absolute 3D structure in the solid state | Unambiguous structure proof, determines stereochemistry | Requires a suitable single crystal, which can be difficult to obtain |
Logical Workflow for Structural Confirmation
The following workflow illustrates how these techniques can be used in a complementary fashion to confirm the structure of a newly synthesized this compound derivative.
Caption: Integrated workflow for the structural confirmation of this compound derivatives.
This workflow begins with the purified compound, which is then subjected to parallel analysis by MS, IR, and NMR. Mass spectrometry confirms the molecular weight, IR confirms the presence of key functional groups, and NMR provides the detailed structural framework. By correlating the data from all three techniques, a proposed structure can be confidently confirmed. If absolute stereochemistry or the solid-state conformation is required, X-ray crystallography serves as the ultimate confirmation tool.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. spectrabase.com [spectrabase.com]
- 4. This compound | C14H15N | CID 26482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. d-nb.info [d-nb.info]
A Benchmark for Excellence: Evaluating New Chiral Catalysts Against the Gold Standard of 1,2-Diphenylethylenediamine Systems
For researchers, scientists, and drug development professionals, the selection of a robust and efficient chiral catalyst is a critical step in the synthesis of enantiomerically pure compounds. For decades, catalyst systems derived from 1,2-diphenylethylenediamine (DPEN) have been a cornerstone in asymmetric synthesis, renowned for their high performance and broad applicability. This guide provides a direct comparison of emerging chiral catalysts against these established DPEN-derived systems in two widely used benchmark reactions: the asymmetric transfer hydrogenation of ketones and the asymmetric Michael addition.
This report presents a head-to-head comparison of performance data, detailed experimental protocols for the benchmark DPEN-catalyzed reactions, and visualizations of the catalytic cycles to offer a comprehensive resource for catalyst selection and development.
Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)
The asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral alcohols is a fundamental transformation in organic synthesis. Ruthenium complexes of N-tosyl-1,2-diphenylethylenediamine (TsDPEN) are widely regarded as the gold standard for this reaction. Here, we benchmark the performance of newer ruthenium-based catalysts against the classic Noyori-type Ru-TsDPEN system for the reduction of acetophenone.
Table 1: Performance Comparison of Chiral Catalysts in the Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst System | Chiral Ligand | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee (%) |
| Noyori-Type Catalyst | (1R,2R)-TsDPEN | KOH | i-PrOH | 25 | 0.17 | >98 | 97 (R) [1] |
| Ru-Amine Complex | (1R,2S)-cis-1-amino-2-indanol | KOH | i-PrOH | 28 | 1.5 | 70 | 91 (S)[1] |
| Ru-Diamine Complex | (1S,2S)-1,2-Dicyclohexylethane-1,2-diamine | - | - | - | - | >99 | 97[2] |
Data Interpretation: The classic Noyori-type catalyst featuring the (1R,2R)-TsDPEN ligand demonstrates exceptional efficiency, achieving a high conversion and enantioselectivity in a remarkably short reaction time.[1] While the ruthenium complex with (1R,2S)-cis-1-amino-2-indanol also provides good enantioselectivity, it requires a longer reaction time and results in a lower conversion under the compared conditions.[1] The Ru-(1S,2S)-1,2-Dicyclohexylethane-1,2-diamine based catalyst shows comparable enantioselectivity and a higher conversion, indicating it is a strong contender.[2] However, it is important to note that direct, side-by-side experimental comparisons under identical conditions are limited, and performance can be influenced by variations in the reaction setup.[2]
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone with Ru-(1R,2R)-TsDPEN
This protocol is a representative procedure for the asymmetric transfer hydrogenation of acetophenone using a Noyori-type catalyst.
Materials:
-
[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst
-
Acetophenone
-
2-Propanol (i-PrOH)
-
Potassium hydroxide (B78521) (KOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
To a solution of acetophenone (1 mmol) in 2-propanol (10 mL), add the ruthenium catalyst (0.005 mmol, 0.5 mol%).
-
Add a solution of potassium hydroxide (0.05 mmol) in 2-propanol (1 mL) to the reaction mixture.
-
Stir the mixture at 25°C for 10 minutes.
-
Quench the reaction by adding 1 M HCl.
-
Extract the organic layer with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The enantiomeric excess of the resulting 1-phenylethanol (B42297) is determined by chiral HPLC or GC analysis.[1]
Catalytic Cycle of Ru-TsDPEN in Asymmetric Transfer Hydrogenation
The catalytic cycle for the Ru-TsDPEN catalyzed asymmetric transfer hydrogenation of a ketone is a well-studied process. The following diagram illustrates the key steps involved.
References
The Versatility of 1,2-Diphenylethylamine Derivatives in Asymmetric Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective chiral catalysts is a cornerstone of modern chemical synthesis. Among the privileged scaffolds in asymmetric catalysis, derivatives of 1,2-diphenylethylamine, particularly (1R,2R)-1,2-diphenylethylenediamine (DPEN), have emerged as exceptionally versatile and effective ligands and organocatalysts. This guide provides an objective comparison of their performance in key catalytic transformations, supported by experimental data, detailed methodologies, and mechanistic insights to inform catalyst selection.
Derivatives of this compound have demonstrated remarkable success in a range of asymmetric reactions, largely owing to their rigid C₂-symmetric backbone and the tunable steric and electronic properties afforded by modifications to the amine or phenyl groups. This guide will focus on two prominent applications: the asymmetric transfer hydrogenation of ketones and the asymmetric Michael addition, comparing the efficacy of DPEN-derived catalysts with common alternatives.
Asymmetric Transfer Hydrogenation (ATH) of Ketones
The reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Ruthenium complexes of N-substituted DPEN derivatives are highly effective for this purpose. The most widely recognized of these is N-tosyl-(1R,2R)-1,2-diphenylethylenediamine (TsDPEN), which, when complexed with a Ru(II) center, exhibits high catalytic activity and enantioselectivity.
Variations in the N-substituent on the DPEN ligand can significantly influence the catalyst's performance by altering its steric and electronic properties. The strong electron-withdrawing nature of the sulfonyl group in N-arylsulfonylated DPEN derivatives is believed to enhance the acidity of the N-H proton, which in turn facilitates the hydride transfer step in the catalytic cycle.
Performance Comparison of DPEN Derivatives in the ATH of Acetophenone (B1666503)
| Catalyst Derivative (Ligand) | Metal Complex | Yield (%) | Enantiomeric Excess (ee, %) |
| N-Tosyl-DPEN (TsDPEN) | [RuCl(p-cymene)((R,R)-TsDPEN)] | 98 | 99 (R)[1] |
| N-Mesyl-DPEN (MsDPEN) | [RuCl(p-cymene)((R,R)-MsDPEN)] | 95 | 97 (R)[1] |
Data is compiled from representative literature and standardized for comparison.[1]
Comparative Performance of Ru-Based Catalysts in the ATH of Acetophenone
| Catalyst System | Chiral Ligand | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee (%) |
| Noyori-Type Catalyst | (1R,2R)-TsDPEN | KOH | i-PrOH | 25 | 0.17 | >98 | 97 (R)[2] |
| Noyori-Type Catalyst | (1R,2S)-cis-1-amino-2-indanol | KOH | i-PrOH | 28 | 1.5 | 70 | 91 (S)[2] |
| Azaruthenacycle Catalyst | 2-(1-(phenyl)ethylamino)methylpyridine | t-BuOK | i-PrOH | 25 | 1 | 99 | 96 (R)[2] |
Asymmetric Michael Addition
DPEN derivatives have also been successfully employed as organocatalysts in asymmetric Michael additions.[1] In this context, they are often functionalized to create bifunctional catalysts that can activate both the nucleophile and the electrophile. A common strategy is the introduction of a thiourea (B124793) moiety, which acts as a hydrogen bond donor.
Performance Comparison of DPEN- and DACH-derived Thiourea Catalysts
The following table compares the performance of catalysts derived from (+)-1,2-diphenylethylenediamine (DPEN) and (1R,2R)-(-)-1,2-diaminocyclohexane (DACH) in the asymmetric Michael addition.
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Yield (%) | ee (%) |
| (R,R)-DPEN-thiourea | Cyclohexanone | trans-β-nitrostyrene | Toluene | 95 | 98 (syn)[3] |
| (R,R)-DACH-thiourea | Cyclohexanone | trans-β-nitrostyrene | Toluene | 92 | 96 (syn)[3] |
| (R,R)-DPEN-thiourea | Acetylacetone | trans-β-nitrostyrene | Toluene | 94 | 97[3] |
| (R,R)-DACH-thiourea | Acetylacetone | trans-β-nitrostyrene | Toluene | 90 | 95 |
The data indicates that while both DPEN and DACH-derived thiourea catalysts are highly effective, the DPEN-based catalyst often provides slightly superior yields and enantioselectivities in these transformations.[3]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of these catalytic systems.
Asymmetric Transfer Hydrogenation of Acetophenone with [RuCl(p-cymene)((R,R)-TsDPEN)]
A representative procedure for the asymmetric transfer hydrogenation of acetophenone using a Noyori-type catalyst is as follows:[2]
-
To a solution of acetophenone (1 mmol) in 2-propanol (10 mL), the ruthenium catalyst (0.005 mmol, 0.5 mol%) is added.
-
A solution of potassium hydroxide (B78521) (0.05 mmol) in 2-propanol (1 mL) is then added to the reaction mixture.
-
The mixture is stirred at the specified temperature for the required time.
-
The reaction is quenched by the addition of 1 M HCl.
-
The organic layer is extracted, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel.
-
The enantiomeric excess of the resulting 1-phenylethanol (B42297) is determined by chiral high-performance liquid chromatography (HPLC).[1]
Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene with a DPEN-Thiourea Catalyst
-
To a solution of the (R,R)-DPEN-thiourea catalyst (0.01 mmol, 1 mol%) in the specified solvent (e.g., toluene), trans-β-nitrostyrene (1.0 mmol) is added.
-
The mixture is stirred for a few minutes at room temperature.
-
Acetylacetone (1.2 mmol) is then added to the mixture.
-
The reaction is stirred at room temperature for the time specified in the relevant literature, and the progress is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.
-
The enantiomeric excess of the product is determined by chiral HPLC.
Mechanistic Pathways and Workflows
Visualizing the catalytic cycles and experimental workflows can aid in understanding the underlying mechanisms and practical execution of these reactions.
Caption: A generalized experimental workflow for asymmetric catalysis.
Caption: Catalytic cycle for asymmetric transfer hydrogenation.[1][3]
Caption: Catalytic cycle of DPEN-thiourea in asymmetric Michael addition.[3]
References
Safety Operating Guide
Proper Disposal of 1,2-Diphenylethylamine: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of 1,2-Diphenylethylamine is a critical component of laboratory safety and regulatory compliance. Due to its chemical properties and potential hazards, this compound must be managed as hazardous waste from its generation to its final disposition. Adherence to proper disposal protocols is essential to protect personnel, prevent environmental contamination, and maintain a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1] In the event of a spill, the material should be contained using an inert absorbent, and the resulting mixture must be disposed of as hazardous waste.[1]
Waste Characterization and Segregation
This compound is a chiral amine and should be treated as a hazardous chemical waste.[1] It is crucial to prevent the mixing of this waste with other waste streams, especially incompatible materials.[1]
Key Segregation Guidelines:
-
Do not mix with acids: As an amine, this compound is basic and will react exothermically with acids.[1]
-
Do not mix with oxidizing agents: To prevent potentially violent reactions, keep this waste separate from oxidizing agents.[1][2]
-
Separate from halogenated solvents: It is good practice to segregate halogenated and non-halogenated solvent waste.[1]
-
Solid and Liquid Waste: Do not mix solid waste containing this compound with liquid waste streams.[1]
Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is to treat it as regulated chemical waste that should be collected for disposal by an approved waste disposal company.[3][4][5][6]
-
Waste Collection: Collect waste this compound and any materials grossly contaminated with it (e.g., absorbent paper, gloves, spatulas) in a designated, compatible, and properly sealed hazardous waste container.[1][3]
-
Labeling: Immediately and clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[1][3]
-
Storage: Store the sealed hazardous waste container in a designated secondary containment area that is cool, dry, and well-ventilated.[3][5]
-
Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Do not attempt to neutralize or treat the chemical waste in the laboratory.[1]
-
Empty Containers: Empty containers that previously held this compound should be managed as hazardous waste unless they are triple-rinsed with a suitable solvent. The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[1]
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | PubChem[7] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 (Dispose of contents/container to an approved waste disposal plant). | PubChem[7] |
| Incompatible Materials | Strong oxidizing agents, acids. | BenchChem[1], Fisher Scientific[2] |
Experimental Protocols
No specific experimental protocols for the in-lab neutralization or deactivation of this compound waste are recommended. In fact, it is explicitly advised not to attempt to neutralize or treat this chemical waste within the laboratory setting.[1] The standard and required procedure is to collect it as hazardous waste for disposal by trained professionals.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
References
Personal protective equipment for handling 1,2-Diphenylethylamine
This guide provides immediate, essential safety and logistical information for handling 1,2-Diphenylethylamine in a laboratory setting. The following procedures are critical for the safety of all researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses the following risks[1]:
-
Skin Irritation: Causes skin irritation[1].
-
Eye Irritation: Causes serious eye irritation[1].
-
Respiratory Irritation: May cause respiratory irritation[1].
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles | NIOSH-approved or European Standard EN 166. |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option[2]. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat | A standard lab coat is required. For larger quantities or when splashing is possible, long-sleeved clothing or coveralls are recommended[2]. |
| Respiratory Protection | Not generally required with adequate ventilation | In a well-ventilated area or under a chemical fume hood, respiratory protection is not typically necessary. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter may be required[2]. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following operational procedures is crucial for the safe handling of this compound.
1. Engineering Controls:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors[2][3].
-
Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation[2][4].
2. Pre-Handling Preparations:
-
Review the Safety Data Sheet (SDS) thoroughly before beginning any work.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area by removing any unnecessary items and ensuring a clean, uncluttered space.
3. Handling the Compound:
-
Wear all required PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid direct contact with the skin and eyes[2].
-
Minimize dust generation when handling the solid form of the compound.
-
Use a spatula or other appropriate tools to transfer the chemical.
-
Keep containers tightly closed when not in use[5].
4. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling[2].
-
Decontaminate the work area after the procedure is complete.
-
Remove and properly dispose of contaminated PPE.
-
Contaminated clothing should be removed immediately and washed before reuse[2].
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste and disposed of according to institutional and local regulations[3].
Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent paper, spatulas) in a designated, compatible, and properly sealed hazardous waste container[3].
-
Do not mix this waste with other waste streams, especially incompatible materials such as acids or strong oxidizing agents[3]. It is also good practice to keep halogenated and non-halogenated solvent waste separate[3].
-
Solid and liquid waste containing this compound should not be mixed[3].
Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation[3].
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[3].
-
Empty containers that held this compound should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent[3].
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
